4-Amino-5-methylpyridin-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQZBQXJYGNUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535408 | |
| Record name | 4-Amino-5-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00535408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95306-64-2 | |
| Record name | 4-Amino-5-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95306-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-hydroxy-5-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095306642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-methylpyridin-2(1H)-one | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-methylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.208.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis of 4-Amino-5-methylpyridin-2-ol
This guide provides a comprehensive technical overview of the structural analysis of 4-Amino-5-methylpyridin-2-ol, a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[1][2][][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the methodologies and theoretical frameworks required for the thorough characterization of this heterocyclic compound.
Introduction and Physicochemical Properties
This compound (CAS No. 95306-64-2) is a pyridine derivative with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[2][5][6] Its structure, featuring amino and hydroxyl functional groups, makes it a versatile building block in organic and medicinal chemistry.[][5] The compound typically appears as a white to off-white or light brown solid and exhibits significant alkalinity due to the presence of the amino group.[2][6][7]
A critical aspect of its structure is the potential for tautomerism, existing in equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one forms. This characteristic influences its reactivity and spectroscopic properties. The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptors (the nitrogen atom in the pyridine ring and the oxygen atom) dictates its intermolecular interactions and crystalline structure.
| Property | Value | Source |
| CAS Number | 95306-64-2 | [2] |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [2][5] |
| Appearance | White to off-white solid | [2][6] |
| Boiling Point | 291.0 ± 33.0 °C (760 Torr) | [2][7] |
| Density | 1.137 ± 0.06 g/cm³ (20 °C, 760 Torr) | [2][7] |
| pKa | 11.90 ± 0.10 (Predicted) | [2][7] |
| Storage | 2-8°C, protected from light | [2][6] |
Synthesis and Purification
The primary synthetic route to this compound involves the reaction of a substituted pyridine precursor. A common method is the hydrolysis of 2-chloro-4-amino-5-methylpyridine.[2][8] An industrial-scale synthesis often employs an autoclave-based methodology, reacting 2-chloro-4-amino-5-methylpyridine with potassium hydroxide in methanol at elevated temperatures and pressures.[][9] Another patented approach involves the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide over a platinum catalyst to yield 2-chloro-5-methyl-4-pyridinamine, which is then converted to the final product.[9][10]
Purification of the crude product can be achieved by precipitation from a solution, for instance, by the addition of a hydrochloric acid/methanol solution to an ethylene glycol solution of the crude material.[7][8]
Spectroscopic and Spectrometric Analysis
A multi-technique approach is essential for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure of this compound in solution.
-
¹H NMR Spectroscopy : The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the methyl group, the aromatic protons on the pyridine ring, and the exchangeable protons of the amino and hydroxyl groups. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern. For a related compound, 6-(2-Fluoropropyl)-4-methylpyridin-2-amine, the aromatic protons appear as singlets at δ 6.40 and 6.18 ppm, and the methyl group protons as a singlet at δ 2.19 ppm.[8]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will reveal the number of chemically distinct carbon atoms. The chemical shifts will differentiate between the sp³-hybridized carbon of the methyl group and the sp²-hybridized carbons of the pyridine ring. The carbon atom attached to the hydroxyl group is expected to be significantly downfield.
-
2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing the connectivity between protons and carbons, confirming the overall structure.
Experimental Protocol for NMR Analysis:
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred as it can help in observing the exchangeable protons of the -NH₂ and -OH groups.
-
Data Acquisition : Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Interpretation : Process the raw data using appropriate software. Analyze the chemical shifts, integration, and coupling patterns to assign all signals and confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Electron Ionization (EI-MS) : This technique will likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 124.14. The fragmentation pattern can provide clues about the structure, with potential losses of small molecules like CO, HCN, or methyl radicals.
-
Electrospray Ionization (ESI-MS) : ESI is a softer ionization technique and is expected to show a strong protonated molecule [M+H]⁺ at m/z 125.15. Tandem mass spectrometry (MS/MS) of this ion can be used to study its fragmentation pathways, providing further structural confirmation.[11][12][13]
Experimental Protocol for ESI-MS Analysis:
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
Infusion and Data Acquisition : Infuse the sample directly into the ESI source of a mass spectrometer. Acquire the full scan mass spectrum.
-
Tandem MS (MS/MS) : Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the MS/MS spectrum.
-
Data Analysis : Analyze the mass of the parent ion and the fragmentation pattern to confirm the molecular formula and structure.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy probes the functional groups present in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2800-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the fingerprint region, 1400-1600 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹). For the related compound 2-amino-5-methylpyridine, N-H stretching vibrations are observed around 3444 and 3335 cm⁻¹.[14]
Experimental Protocol for FT-IR Analysis:
-
Sample Preparation : Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation : Assign the observed absorption bands to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring system will give rise to characteristic π→π* transitions. The presence of the amino and hydroxyl auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. Time-dependent density functional theory (TD-DFT) calculations can be employed to predict and help interpret the experimental UV-Vis spectrum.[2] For 2-Amino-5-nitropyridine, a related compound, UV-Vis spectra have been reported.[15]
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining suitable single crystals of this compound would allow for the unambiguous determination of its three-dimensional structure and the predominant tautomeric form in the crystalline state.
Experimental Workflow for X-ray Crystallography:
References
- 1. This compound | 95306-64-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 95306-64-2 [smolecule.com]
- 4. ODM this compound(CAS NO.:95306-64-2) Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | 95306-64-2 [sigmaaldrich.com]
- 7. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 10. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Mascot help: Peptide fragmentation [matrixscience.com]
- 14. researchgate.net [researchgate.net]
- 15. 2-Amino-5-nitropyridine [webbook.nist.gov]
An In-depth Technical Guide to 4-Amino-5-methylpyridin-2-ol: Chemical Properties and Reactivity
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of 4-Amino-5-methylpyridin-2-ol (CAS No: 95306-64-2). This heterocyclic compound, a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist Finerenone, exhibits a rich and versatile chemistry.[1][2] This document delves into its structural features, including the significant keto-enol tautomerism, and explores the reactivity imparted by its amino and hydroxyl/oxo functional groups. Detailed synthetic protocols, spectroscopic data, and safety information are presented to serve as a vital resource for researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction and Nomenclature
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structure incorporates a pyridine ring functionalized with an amino group at the 4-position, a methyl group at the 5-position, and a hydroxyl group at the 2-position. Due to keto-enol tautomerism, it exists in equilibrium with its pyridone form, 4-Amino-5-methylpyridin-2(1H)-one. The pyridone tautomer is generally the more stable form in solution.[3]
IUPAC Name: 4-amino-5-methyl-1H-pyridin-2-one[2] Synonyms: this compound, 4-amino-5-methyl-2-pyridinol, 2-Hydroxy-4-amino-5-methylpyridine[4] CAS Number: 95306-64-2 Molecular Formula: C₆H₈N₂O[4] Molecular Weight: 124.14 g/mol [4]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. It is typically a white to off-white or light brown solid.[2][5]
| Property | Value | Source(s) |
| Molecular Weight | 124.14 g/mol | [4] |
| Appearance | White to off-white or light brown solid | [2][5] |
| Melting Point | 265-270 °C | [5] |
| Boiling Point | 408.7 ± 40.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 11.90 ± 0.10 (Predicted) | [1] |
| LogP | 1.25900 (Predicted) | [2] |
| Solubility | Insoluble in water, soluble in strong polar organic solvents. | [1] |
Note: Some physical properties are based on computational predictions and should be confirmed with experimental data where critical.
Structure and Tautomerism
A critical aspect of the chemistry of this compound is its existence as a pair of tautomers: the aromatic pyridin-2-ol form and the non-aromatic pyridin-2(1H)-one (or 2-pyridone) form.
Caption: Tautomeric equilibrium between the enol and keto forms.
For 2-hydroxypyridines, the equilibrium generally favors the pyridone tautomer, and this preference is influenced by the solvent.[3] The pyridone form benefits from the stability of the amide-like functionality. This tautomerism has significant implications for the molecule's reactivity, as different functional groups are available in each form.
Spectroscopic Characterization
-
¹H NMR (300 MHz, DMSO-d₆): δ = 1.81 (s, 3H, CH₃), 5.24 (s, 1H, CH), 5.79 (s, 2H, NH₂), 6.85 (s, 1H, CH), 10.27 (br s, 1H, NH).[5]
-
Mass Spectrometry (EI+): m/z = 125 [M+H]⁺.[5]
Note: The provided ¹H NMR data is consistent with the 4-Amino-5-methylpyridin-2(1H)-one tautomer. A comprehensive analysis with high-resolution ¹H NMR, ¹³C NMR, and FT-IR is recommended for complete structural elucidation.
Synthesis of this compound
The most commonly cited synthesis of this compound involves the nucleophilic substitution of a chlorine atom from a pyridine precursor.
Caption: General synthesis scheme for this compound.
Experimental Protocol: Synthesis from 2-Chloro-4-amino-5-methylpyridine
This protocol is adapted from patent literature and provides a reliable method for the laboratory-scale synthesis.[5]
Materials:
-
2-Chloro-4-amino-5-methylpyridine
-
Potassium hydroxide (KOH)
-
Methanol
-
25% Hydrochloric acid (aq)
-
Ethanol
-
Water
Procedure:
-
Charge a pressure reactor with 2-Chloro-4-amino-5-methylpyridine and methanol.
-
Add potassium hydroxide to the mixture.
-
Heat the reactor to 180°C for 16 hours, during which the pressure will rise to approximately 12.5 bar.
-
After cooling, combine the reaction solutions if performed in multiple batches.
-
While cooling, adjust the pH of the mixture to 7.0 with approximately 25% aqueous hydrochloric acid.
-
Evaporate the mixture to dryness under reduced pressure.
-
Remove residual water by azeotropic distillation with ethanol (repeat 5 times).
-
Add methanol to the evaporation residue and stir.
-
Filter off the precipitated salt (KCl) and wash with methanol.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Recrystallize the evaporation residue from water.
-
After cooling to 0°C, filter off the precipitated crystals.
-
Dry the wet product under reduced pressure at 30°C.
Yield: An overall yield of approximately 84% has been reported for this procedure.[5]
Alternative Synthetic Route
An alternative synthesis involves the reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia in the presence of an ammonium bromide salt in an autoclave.[6] This method directly introduces the amino group.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups: the amino group, the hydroxyl/oxo group, and the pyridine ring itself.
Nucleophilic Substitution at C2
The hydroxyl group in the pyridin-2-ol tautomer (or the oxo group in the pyridone form) can be displaced by nucleophiles, particularly when the pyridine nitrogen is protonated, which makes the ring more electron-deficient. This is a key reaction for the derivatization of this scaffold.
Reactions of the Amino Group
The amino group at the C4 position is a nucleophilic center and can undergo a variety of reactions with electrophiles.
-
Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides.
-
Alkylation: Alkylation of the amino group is also possible with suitable alkylating agents.
-
Diazotization and Sandmeyer-type Reactions: The primary aromatic amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt can then be subjected to Sandmeyer or related reactions to introduce a wide range of functional groups, such as halogens, cyano, and hydroxyl groups, in place of the amino group.[7][8][9][10]
Caption: Overview of the reactivity of this compound.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a crucial building block in the synthesis of Finerenone .[1][2] Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[1]
Beyond this specific application, its substituted pyridine scaffold makes it a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. The ability to functionalize both the amino and hydroxyl/oxo groups allows for the creation of libraries of novel compounds for screening in drug discovery programs. It has also been mentioned in the context of producing antihistamines, antipsychotics, and anticonvulsants.[11]
Safety and Handling
This compound should be handled with appropriate personal protective equipment in a well-ventilated area.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a heterocyclic compound with significant utility in synthetic and medicinal chemistry. Its rich reactivity, stemming from the interplay of its functional groups and its tautomeric nature, makes it a versatile building block for the synthesis of complex molecules, most notably the drug Finerenone. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity, aiming to equip researchers with the foundational knowledge necessary for its effective use in the laboratory. Further research into its solid-state structure and the experimental determination of its physicochemical properties will undoubtedly enhance its application in the development of novel therapeutics.
References
- 1. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 2. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 3. researchgate.net [researchgate.net]
- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 5. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. 4-Amino-5-methyl-2(1H)-pyridinone | 95306-64-2 | FA16237 [biosynth.com]
A Technical Guide to the Synthesis of 4-Amino-5-methylpyridin-2-ol: Pathways, Mechanisms, and Practical Considerations
Abstract: 4-Amino-5-methylpyridin-2-ol is a pivotal intermediate in contemporary pharmaceutical synthesis, most notably as a key starting material for the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone.[1][2][3] Its specific substitution pattern—an amino group at C4, a methyl group at C5, and a hydroxyl group at C2—presents unique synthetic challenges. This guide provides an in-depth analysis of the primary synthetic pathways to this molecule, designed for researchers, chemists, and process development professionals. We will dissect two robust, industrially relevant methods, offering detailed protocols, mechanistic insights, and a comparative analysis to inform strategic decisions in a laboratory or manufacturing setting.
Introduction: The Strategic Importance of this compound
The pyridin-2-ol (or 2-pyridone) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[4] The specific derivative, this compound, has gained significant attention due to its role in the synthesis of Finerenone, a drug used to treat chronic kidney disease associated with type 2 diabetes.[3] The efficient and scalable synthesis of this intermediate is therefore a critical objective for pharmaceutical manufacturing.
Traditional methods for constructing substituted 2-pyridones often rely on harsh reaction conditions, such as high temperatures or strongly acidic/basic reagents, which can be incompatible with sensitive functional groups and problematic for large-scale production.[4][5] This guide focuses on modern, validated pathways that overcome these limitations.
Retrosynthetic Analysis
A logical approach to synthesizing this compound involves considering the most reliable methods for introducing the required functional groups onto a pre-formed pyridine ring or, alternatively, constructing the ring from acyclic precursors. The retrosynthetic diagram below outlines two primary disconnection strategies that form the basis of the pathways discussed in this guide.
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Synthesis from a Halogenated Pyridine Precursor
This is a highly effective and industrially applied method that builds the target molecule by first constructing a correctly substituted pyridine ring and then performing functional group interconversions.[1][2] The overall strategy involves the reduction of a nitro group and subsequent hydrolysis of a chloro group.
Step 1a: Synthesis of 2-Chloro-5-methyl-4-pyridinamine
The initial step involves the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide. This transformation is a powerful reaction that simultaneously reduces the nitro group to an amine and removes the N-oxide.
Mechanism: The reaction proceeds via catalytic hydrogenation. The platinum catalyst facilitates the addition of hydrogen across the nitro group and the N-oxide bond. Vanadium or molybdenum promoters on the carbon support are often used to enhance the catalyst's activity and selectivity, ensuring both reductions occur efficiently without significant dehalogenation (removal of the chlorine atom).[2]
Detailed Protocol:
-
Reactor Setup: A pressure reactor (autoclave) is charged with 2-chloro-5-methyl-4-nitro-pyridine-1-oxide.
-
Catalyst Addition: A platinum catalyst on a carbon support (e.g., 1% Pt + 2% V on carbon powder) is added.[2]
-
Solvent and Hydrogenation: Methanol is typically used as the solvent. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas.
-
Reaction Conditions: The mixture is stirred at a controlled temperature and pressure until hydrogen uptake ceases, indicating the completion of the reaction.
-
Work-up: The catalyst is removed by filtration. The methanol solution containing the product, 2-chloro-5-methyl-4-pyridinamine, is typically used directly in the next step without isolation.
Step 1b: Hydrolysis to this compound
The crude 2-chloro-5-methyl-4-pyridinamine is converted to the final product via nucleophilic aromatic substitution, where a hydroxide ion displaces the chloride at the C2 position.
Mechanism: This reaction is a high-temperature, high-pressure hydrolysis. The electron-donating amino group at C4 and the methyl group at C5 activate the C2 position towards nucleophilic attack. Potassium hydroxide in methanol provides the hydroxide nucleophile. The reaction is conducted in an autoclave to reach the necessary temperatures (e.g., 180°C) well above the boiling point of methanol.[1][2]
Detailed Protocol:
-
Reagent Addition: Potassium hydroxide (KOH) is added to the methanolic solution of 2-chloro-5-methyl-4-pyridinamine from the previous step.
-
Reaction Conditions: The mixture is heated in a sealed pressure reactor to approximately 160-200°C (typically 180°C) for several hours (e.g., 16 hours).[1][6]
-
Work-up and Isolation: After cooling, the reaction mixture is neutralized. The product often precipitates from the solution upon pH adjustment with an acid like hydrochloric acid.[6] The solid is collected by filtration, washed, and dried.
This two-step process, starting from the nitro-N-oxide, is reported to produce the target compound in high purity (>99%) with an excellent overall yield of around 84%.[1][2]
Caption: Workflow for Pathway 1: Functional Group Interconversion.
Pathway 2: Direct Amination of a Hydroxypyridone Precursor
An alternative strategy involves introducing the C4-amino group as the final key step. This pathway begins with a pre-formed hydroxypyridone ring and utilizes a direct amination reaction.
Mechanism: This method transforms 4-hydroxy-5-methyl-1H-pyridin-2-one into the desired product by reacting it with ammonia under high pressure and temperature.[7] This is a nucleophilic substitution on the pyridine ring where ammonia displaces the hydroxyl group at the C4 position. The use of an ammonium bromide salt is crucial; it likely acts as a catalyst and ammonia source, facilitating the reaction in the harsh, supercritical ammonia environment within the autoclave.
Detailed Protocol:
-
Reactor Setup: A pressure reactor is charged with the starting material, 4-hydroxy-5-methyl-1H-pyridin-2-one, and an ammonium salt such as ammonium bromide or tetrabutylammonium bromide.[7]
-
Ammonia Addition: Liquid ammonia is condensed into the cooled reactor.
-
Reaction Conditions: The reactor is sealed and heated to a high temperature, typically between 150°C and 200°C (e.g., 170°C), for an extended period (e.g., 20 hours). The pressure will rise significantly (e.g., to 70 bar).[7]
-
Work-up and Isolation: After cooling the reactor, the excess ammonia is carefully vented. The residue is dissolved in water, and the pH is adjusted to neutral (pH 7.0) with an aqueous acid solution. The product, being less soluble, can then be isolated by filtration or extraction.
While conceptually straightforward, this pathway requires specialized high-pressure equipment and handling of liquid ammonia. The reported yield is moderate, around 68%.[7]
Caption: Workflow for Pathway 2: Direct Amination.
Comparative Analysis of Synthesis Pathways
Choosing the optimal synthetic route depends on several factors including available equipment, scale, cost of starting materials, and desired purity.
| Parameter | Pathway 1 (From Halopyridine) | Pathway 2 (Direct Amination) |
| Starting Material | 2-Chloro-5-methyl-4-nitropyridine-1-oxide | 4-Hydroxy-5-methyl-1H-pyridin-2-one |
| Key Transformations | Catalytic Hydrogenation, Nucleophilic Hydrolysis | High-Pressure Nucleophilic Amination |
| Overall Yield | Excellent (~84%)[1][2] | Moderate (~68%)[7] |
| Purity of Final Product | High (>99%)[1][2] | Good, requires careful work-up |
| Key Reagents | H₂, Pt/C catalyst, KOH | Liquid NH₃, Ammonium Bromide |
| Equipment Needs | Standard Hydrogenator, Pressure Reactor (Autoclave) | High-Pressure Reactor (Autoclave) rated for high pressures |
| Safety Considerations | Handling of hydrogen gas, high pressure | Handling of liquid ammonia, very high pressures (70 bar) |
| Industrial Scalability | Proven and established for large-scale production | More challenging due to extreme conditions and ammonia handling |
Field-Proven Insights:
From a process development perspective, Pathway 1 is generally superior for large-scale, cGMP (Current Good Manufacturing Practice) production. The steps are robust, high-yielding, and lead to a product of exceptional purity. While it involves handling hydrogen gas, the procedures for catalytic hydrogenation are well-established and can be safely implemented in industrial settings. The final hydrolysis step is straightforward and reliable.
Pathway 2 , while being more atom-economical in its final step, presents significant operational challenges. The use of liquid ammonia and the extremely high pressures involved require specialized and costly equipment. The moderate yield also makes it less economically attractive for large-scale manufacturing compared to the alternative. However, for smaller-scale synthesis or in scenarios where the starting hydroxypyridone is readily available and inexpensive, it remains a viable option.
Conclusion
The synthesis of this compound is most effectively and reliably achieved via a multi-step sequence starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide (Pathway 1). This route offers a superior combination of high yield, exceptional purity, and proven scalability, making it the preferred choice for pharmaceutical manufacturing. The direct amination route (Pathway 2) provides a chemically elegant alternative but is hampered by demanding reaction conditions and lower yields, limiting its practical application on an industrial scale. Researchers and development professionals should select the pathway that best aligns with their specific objectives, available resources, and scale of operation.
References
- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
Spectroscopic Profile of 4-Amino-5-methylpyridin-2-ol: A Technical Guide
Authored by a Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the heterocyclic compound 4-Amino-5-methylpyridin-2-ol (CAS No. 95306-64-2). As a crucial intermediate in the synthesis of pharmaceuticals, such as the non-steroidal mineralocorticoid receptor antagonist Finerenone, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals.[1][2][3][] This document synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive reference for the characterization of this molecule. We will explore the causality behind experimental choices and interpret the resulting spectral data to build a complete structural portrait.
Introduction: The Structural Nuances of this compound
This compound (C₆H₈N₂O, M.W. 124.14 g/mol ) is a substituted pyridine derivative featuring an amino group at position 4, a methyl group at position 5, and a hydroxyl group at position 2.[5] A critical structural aspect of this and related 2-hydroxypyridines is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form. This equilibrium is influenced by factors such as solvent polarity and physical state, and its effects are observable across different spectroscopic techniques. Understanding this tautomerism is essential for accurate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map out the complete molecular structure.
Proton (¹H) NMR Spectroscopy
In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal provide a detailed picture of the proton environments. For this compound, we anticipate distinct signals for the aromatic protons, the methyl group, the amine, and the hydroxyl/amide proton.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Expert Insights |
| H6 (Aromatic) | ~7.0 - 7.5 | Singlet (s) | 1H | This proton is adjacent to the nitrogen in the pyridine ring and will appear as a singlet due to the absence of adjacent protons. |
| H3 (Aromatic) | ~6.0 - 6.5 | Singlet (s) | 1H | This proton is shielded by the adjacent amino and hydroxyl groups, causing an upfield shift compared to unsubstituted pyridine. It appears as a singlet. |
| -NH₂ (Amine) | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Amine protons often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. The chemical shift is solvent-dependent. |
| -CH₃ (Methyl) | ~2.0 - 2.3 | Singlet (s) | 3H | The methyl group protons are not coupled to other protons, resulting in a characteristic singlet in the aliphatic region. |
| -OH / -NH (enol/keto) | ~10.0 - 12.0 | Broad Singlet (br s) | 1H | This proton (from the hydroxyl in the enol form or the N-H in the keto form) is acidic and will appear as a broad, downfield signal.[6] Its presence is a key indicator of the tautomeric equilibrium. |
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |
| C2 (-OH / =O) | ~160 - 165 | This carbon is significantly deshielded due to its attachment to two electronegative atoms (oxygen and nitrogen), characteristic of a hydroxypyridine or pyridone carbonyl carbon. |
| C4 (-NH₂) | ~145 - 150 | The C-NH₂ carbon is deshielded by the nitrogen atom. Its exact shift provides insight into the electronic contribution of the amino group to the ring. |
| C6 | ~135 - 140 | This carbon, adjacent to the ring nitrogen, is typically found in this downfield region in pyridine derivatives. |
| C5 (-CH₃) | ~110 - 115 | The position of this carbon is influenced by both the attached methyl group and the adjacent amino group. |
| C3 | ~100 - 105 | This carbon is shielded by the adjacent electron-donating groups, causing it to appear at a relatively upfield position for an aromatic carbon. |
| -CH₃ (Methyl) | ~15 - 20 | The methyl carbon signal appears in the typical aliphatic region, consistent with a methyl group attached to an aromatic ring. |
Experimental Protocol: NMR Spectrum Acquisition
A self-validating protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of polar compounds and for its high boiling point, which minimizes evaporation. It also allows for the clear observation of exchangeable protons like -OH and -NH₂.
-
Homogenization: Vortex the sample until the solid is completely dissolved. A clear, particulate-free solution is critical to avoid line broadening.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is crucial for high resolution.
-
Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient. For ¹³C, a proton-decoupled experiment is standard to produce singlets for all carbons.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and set the reference (residual DMSO peak at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Workflow for NMR Analysis
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations (stretching, bending) absorb IR radiation at specific frequencies, creating a unique "fingerprint" spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amino, hydroxyl/amide, methyl, and pyridine ring functionalities. The presence and position of the O-H and C=O bands are particularly diagnostic for the tautomeric forms.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Insights on Interpretation |
| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Typically appears as two distinct sharp-to-medium peaks (asymmetric and symmetric stretching), confirming the primary amine.[7][8] |
| 3300 - 2500 | O-H Stretch | Hydroxyl (-OH) | A very broad band in this region indicates the presence of the hydroxyl group of the enol tautomer, broadened by hydrogen bonding. |
| ~1660 - 1640 | C=O Stretch | Amide/Pyridone | A strong, sharp absorption here is a definitive marker for the keto tautomer (pyridin-2(1H)-one). The presence of both O-H and C=O bands confirms the tautomeric equilibrium in the solid state. |
| ~1630 - 1580 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the amino group often appears in this region, sometimes overlapping with ring stretches.[8] |
| ~1600, ~1500 | C=C & C=N Stretch | Aromatic Ring | These two bands are characteristic of the pyridine ring system and confirm the integrity of the heterocyclic core. |
| 2950 - 2850 | C-H Stretch | Methyl (-CH₃) | Aliphatic C-H stretching absorptions, typically of weak to medium intensity. |
| ~1330 - 1260 | C-N Stretch | Aryl Amine | Corresponds to the stretching of the bond between the aromatic ring and the amino nitrogen.[8] |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is a critical self-validating step that subtracts the spectral contributions of atmospheric CO₂ and water vapor from the final sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.
Workflow for IR Spectroscopy
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.
Interpretation of the Mass Spectrum
In a typical Electron Ionization (EI) mass spectrum, a high-energy electron beam ionizes the molecule, forming a molecular ion (M⁺˙). This ion is often unstable and breaks apart into smaller, charged fragments.
-
Molecular Ion (M⁺˙): For C₆H₈N₂O, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 124. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent. The presence of a strong molecular ion peak is indicative of a stable aromatic structure.[9]
-
Fragmentation Pattern: The fragmentation is driven by the formation of stable ions and neutral losses. Common fragmentation pathways for pyridine derivatives involve the cleavage of bonds adjacent to the ring or the loss of small, stable molecules.
Predicted Mass Spectrometry Fragmentation:
| m/z Value | Proposed Fragment | Neutral Loss | Mechanistic Insight |
| 124 | [C₆H₈N₂O]⁺˙ | - | Molecular Ion (M⁺˙) |
| 109 | [C₅H₅N₂O]⁺˙ | •CH₃ | Loss of the methyl radical is a common initial fragmentation step for methylated aromatics. |
| 96 | [C₅H₆NO]⁺ | •N₂H₂ | Potential rearrangement and loss of diazene. |
| 95 | [C₅H₅N₂]⁺ | •CHO | Loss of a formyl radical following rearrangement. |
| 68 | [C₄H₄N]⁺ | CO, HCN | Sequential loss of carbon monoxide from the pyridone ring followed by hydrogen cyanide is a characteristic pathway for hydroxypyridines. |
Experimental Protocol: EI-MS Acquisition
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (~70 eV). This process ejects an electron from the molecule to form the energetic molecular ion (M⁺˙).
-
Fragmentation: The M⁺˙ and its fragments travel through the instrument. In-source fragmentation occurs spontaneously.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance. The resulting plot of abundance versus m/z is the mass spectrum.
Workflow for Mass Spectrometry Analysis
Integrated Spectroscopic Analysis: A Unified Conclusion
No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.
The process begins with MS to confirm the molecular weight (124 g/mol ). IR spectroscopy then validates the presence of key functional groups (amine, methyl, and the hydroxyl/carbonyl system indicative of tautomerism). Finally, ¹H and ¹³C NMR provide the definitive atomic connectivity, confirming the substitution pattern on the pyridine ring and allowing for the unambiguous assignment of the structure as this compound. This integrated approach forms a self-validating system, ensuring the highest degree of confidence in the compound's identity and purity.
Integrated Characterization Workflow
References
- 1. Buy this compound | 95306-64-2 [smolecule.com]
- 2. ODM this compound(CAS NO.:95306-64-2) Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 3. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | 95306-64-2 | Benchchem [benchchem.com]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Tautomerism in 4-Amino-5-methylpyridin-2-ol
An In-depth Technical Guide to the Tautomerism of 4-Amino-5-methylpyridin-2-ol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound importance in medicinal chemistry and drug development. The physicochemical properties of a molecule—such as its solubility, polarity, and hydrogen bonding capacity—are dictated by its dominant tautomeric form. These properties, in turn, govern its pharmacokinetic and pharmacodynamic profile, including receptor binding affinity and metabolic stability. This guide provides a comprehensive technical analysis of the tautomeric landscape of this compound (CAS 95306-64-2), a key starting material in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[1][][3][4] We will explore the core principles of lactam-lactim tautomerism, detail the advanced experimental and computational methodologies used for its characterization, and discuss the critical implications of this equilibrium for pharmaceutical research and development.
The Principle of Lactam-Lactim Tautomerism in Pyridin-2-one Systems
Prototropic tautomerism involves the migration of a proton, typically accompanied by a shift in double bonds. A classic example in heterocyclic chemistry is the equilibrium between 2-hydroxypyridines and their 2-pyridinone isomers.[5] This specific equilibrium is known as lactam-lactim tautomerism, where the 2-pyridinone structure represents the lactam (a cyclic amide) form and the 2-hydroxypyridine represents the lactim (a cyclic imidic acid) form.
The position of this equilibrium is not fixed; it is exquisitely sensitive to a variety of factors:
-
Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar lactam tautomer.[6][7] Conversely, in non-polar solvents and the gas phase, the less polar, aromatic lactim form is often favored.[5][8]
-
Substituent Effects: Electron-donating or withdrawing groups on the pyridine ring can alter the relative electron densities and acidities of the N-H and O-H protons, thereby shifting the equilibrium.[9]
-
Temperature and Concentration: These variables can influence intermolecular interactions, such as dimerization, which can favor one tautomer over the other.[6]
Understanding which tautomer predominates under physiological conditions is paramount for drug design, as the two forms present entirely different faces for molecular interactions.
The Tautomeric Landscape of this compound
The structure of this compound presents a fascinating case for tautomeric analysis. The primary equilibrium is the lactam-lactim interconversion. However, the presence of the 4-amino group introduces the possibility of a secondary amino-imino tautomerism.
The electron-donating nature of both the amino (-NH2) and methyl (-CH3) groups increases the electron density of the pyridine ring. This is expected to influence the basicity of the ring nitrogen and the acidity of the hydroxyl/amino protons. While the lactam-lactim equilibrium is dominant, computational studies on the closely related 2-amino-4-methylpyridine show that the canonical amino form is significantly more stable (by ~13.6 kcal/mol) than its corresponding imino tautomer.[10][11] This suggests that the amino-imino equilibrium for this compound will heavily favor the amino form, making the lactam-lactim equilibrium the primary focus of investigation.
Advanced Spectroscopic Characterization
A multi-faceted spectroscopic approach is essential for unambiguously characterizing the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for studying tautomerism in solution, as it provides direct quantitative data on the species present at equilibrium.[12][13] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[12]
Key Diagnostic Signals:
-
¹H NMR: The chemical shifts of the ring protons and the labile N-H and O-H protons are highly sensitive to the electronic environment. The enolic O-H of the lactim form will have a characteristic shift, distinct from the amidic N-H of the lactam.
-
¹³C NMR: The chemical shift of the C2 carbon is a key indicator. In the lactam form, this carbon is a carbonyl (C=O) and will resonate significantly downfield (typically >160 ppm) compared to the C-O carbon of the lactim form.
-
¹⁵N NMR: The large chemical shift range of ¹⁵N makes it an excellent probe for distinguishing between the pyridinic nitrogen of the lactim and the amidic nitrogen of the lactam.[14]
Protocol 1: NMR-Based Determination of Tautomeric Ratio
-
Sample Preparation: Prepare solutions of this compound at a concentration of ~10-20 mg/mL in a series of deuterated solvents of varying polarity (e.g., D₂O, Methanol-d₄, DMSO-d₆, Chloroform-d, Benzene-d₆).
-
Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample at a controlled temperature (e.g., 298 K).
-
Signal Assignment: Assign the resonances for each tautomer. This can be aided by 2D NMR experiments (COSY, HSQC, HMBC) and comparison to literature data for similar substituted pyridones.
-
Integration and Calculation: In the ¹H NMR spectrum, select well-resolved, non-exchangeable proton signals unique to each tautomer. Integrate these signals.
-
Ratio Determination: The tautomeric ratio is calculated directly from the ratio of the integrated areas. The equilibrium constant, KT, is given by [Lactim]/[Lactam].
| Tautomer | Key Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| Lactam | ¹³C (C2) | > 160 | Carbonyl carbon (C=O) character. |
| Lactim | ¹³C (C2) | 145 - 155 | Aromatic carbon attached to oxygen (C-O). |
| Lactam | ¹H (N1-H) | 10 - 13 | Amide proton, often broad. |
| Lactim | ¹H (O-H) | 9 - 12 | Enolic proton, may exchange with solvent. |
Table 1: Predicted NMR chemical shifts for distinguishing tautomers of this compound.
UV-Vis Spectroscopy
The lactam and lactim tautomers possess different chromophores due to their distinct π-electron systems. This results in different ultraviolet-visible absorption maxima (λmax), a property that can be exploited to study the equilibrium.[15][16] The aromatic lactim form typically absorbs at a shorter wavelength compared to the conjugated lactam form.[8]
Protocol 2: Solvent-Dependent UV-Vis Analysis
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar solvent like dioxane.
-
Sample Preparation: Prepare a series of dilute solutions in solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water), ensuring the final concentration is identical for all.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each solution.
-
Data Analysis: Identify the λmax for each tautomer. The relative intensities of the absorption bands corresponding to each tautomer reflect their relative populations in that solvent. By comparing spectra across the solvent series, the shift in equilibrium can be qualitatively and quantitatively assessed.[16]
Computational Modeling and In Silico Analysis
Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable insights into the intrinsic properties of tautomers.[5][10] It allows for the calculation of relative energies, optimized geometries, and spectroscopic properties, offering a powerful complement to experimental data.
Protocol 3: DFT Calculation of Tautomer Stability
-
Structure Building: Build the 3D structures of the lactam and lactim tautomers of this compound.
-
Methodology Selection: Employ a DFT functional and basis set suitable for such systems, for instance, B3LYP with the 6-311++G(d,p) basis set.[11]
-
Gas Phase Optimization: Perform full geometry optimizations and frequency calculations for both tautomers in the gas phase. The relative electronic energies (with zero-point energy correction) will indicate the intrinsic stability preference.
-
Solvated Optimization: Repeat the optimization and frequency calculations using a polarizable continuum model (PCM) to simulate a solvent like water.
-
Analysis: Compare the relative free energies (ΔG) of the two tautomers in both the gas phase and the simulated solvent to predict the position of the equilibrium in each environment.
| Phase | More Stable Tautomer (Predicted) | Reason |
| Gas Phase | Lactim (this compound) | Aromatic stabilization of the pyridine ring.[5] |
| Polar Solvent | Lactam (4-Amino-5-methylpyridin-2(1H)-one) | The larger dipole moment of the lactam form is better stabilized by polar solvent molecules.[8] |
Table 2: Predicted tautomeric preference based on computational analysis.
Implications for Drug Development
The tautomeric state of an active pharmaceutical ingredient (API) or its intermediates is not an academic curiosity; it is a critical determinant of its viability as a drug.
-
Solubility and Permeability: The lactam form, being more polar, is generally expected to have higher aqueous solubility. The less polar, aromatic lactim form may exhibit better permeability across lipid membranes.
-
Receptor Binding: The two tautomers have different three-dimensional shapes and, critically, different hydrogen bond donor/acceptor patterns. The lactam presents an N-H donor and a C=O acceptor, while the lactim has an O-H donor and a ring nitrogen acceptor. This difference will lead to vastly different binding affinities and selectivities at a biological target.
-
Chemical Reactivity and Synthesis: As a key intermediate for Finerenone, controlling the reactivity of this compound is essential.[1] The lactim's hydroxyl group can undergo nucleophilic substitution reactions, while the lactam's N-H is acidic and its carbonyl group can be targeted by nucleophiles.[1] The choice of reaction conditions (solvent, base, temperature) can implicitly select for the reactivity of one tautomer over the other.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding requires an integrated strategy, combining the quantitative power of NMR spectroscopy, the qualitative insights from UV-Vis analysis, and the predictive strength of DFT calculations. For researchers and professionals in drug development, recognizing and characterizing the dominant tautomeric form is not merely a step in chemical analysis but a foundational requirement for designing safe, effective, and manufacturable medicines.
References
- 1. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 3. ODM this compound(CAS NO.:95306-64-2) Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 4. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of the 4-Amino-5-methylpyridin-2-ol Scaffold: A Guide to Synthesis, Derivatization, and Biological Activity Assessment
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-Amino-5-methylpyridin-2-ol core is a pyridine derivative of significant interest, primarily recognized as a key starting material in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][][3] While its role as a synthetic intermediate is well-established, the broader biological activities of its derivatives remain a largely unexplored frontier. This guide provides a comprehensive technical framework for researchers aiming to investigate the therapeutic potential of this scaffold. We will delve into the established synthesis of the core molecule, propose strategies for derivatization based on its chemical properties, and present a detailed examination of a prominent biological activity found in related aminopyridine compounds: antibacterial action. By synthesizing existing data with proven experimental methodologies, this document serves as a roadmap for designing and evaluating novel this compound derivatives as potential therapeutic agents.
The Core Scaffold: this compound
Physicochemical Properties and Reactivity
This compound (CAS No. 95306-64-2) is a heterocyclic organic compound with the molecular formula C₆H₈N₂O.[4] It is characterized by a pyridine ring substituted with an amino group at position 4, a methyl group at position 5, and a hydroxyl group at position 2.[5] The molecule exists in tautomeric equilibrium with its pyridone form, 4-amino-5-methyl-1H-pyridin-2-one. This structural feature, along with the presence of nucleophilic amino and hydroxyl groups, dictates its chemical reactivity and makes it a versatile building block for chemical synthesis.[3][6]
The key reactive sites for derivatization are:
-
The Amino Group (Position 4): Can undergo reactions such as acylation, alkylation, and Schiff base formation.
-
The Hydroxyl Group (Position 2): Can be subject to O-alkylation or converted to a leaving group for nucleophilic substitution reactions.[4][6]
Established Synthesis of the Core Scaffold
Industrial-scale synthesis of this compound is well-documented, primarily for the production of Finerenone.[6][7] A common and efficient method involves the reaction of 2-chloro-5-methylpyridin-4-amine with potassium hydroxide (KOH) in a solvent like methanol under high temperature and pressure in an autoclave.[4][7][8]
Protocol 1: Autoclave-Based Synthesis of this compound [7][8]
-
Reactant Preparation: Charge a high-pressure autoclave with 2-chloro-5-methylpyridin-4-amine and a solution of potassium hydroxide in methanol.
-
Reaction Conditions: Seal the autoclave and heat the mixture to a temperature range of 160-200°C. The internal pressure will rise accordingly (e.g., up to 12.5 bar).[4]
-
Reaction Time: Maintain the reaction at the target temperature for several hours (e.g., 16 hours) to ensure completion.[4]
-
Work-up and Isolation: After cooling the reactor to room temperature, the product can be isolated. This typically involves neutralizing the excess base, followed by filtration to collect the precipitated solid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as o-dichlorobenzene or by using an acid/methanol solution to precipitate the product.[6][9]
The diagram below illustrates the general workflow for this synthesis.
Caption: High-pressure synthesis workflow for the core scaffold.
Biological Activity Focus: Antibacterial Properties of Aminopyridine Derivatives
While the specific biological activities of this compound derivatives are not extensively reported, the broader class of aminopyridine compounds exhibits significant and varied bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects.[10][11] The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form stable interactions with biological targets.[12] We will focus on the antibacterial potential as a well-defined and testable activity for novel derivatives.
Rationale and Mechanism of Action
The antibacterial activity of many heterocyclic compounds, including pyridine derivatives, often stems from their ability to disrupt essential bacterial processes. The proposed mechanisms can include:
-
Cell Membrane Disruption: Cationic portions of the molecule can interact with the negatively charged bacterial cell membrane through electrostatic and hydrophobic interactions, leading to increased permeability, leakage of cytoplasmic contents, and cell death.[13] Gram-positive bacteria, with their thick peptidoglycan layer, are often more susceptible to this mechanism than Gram-negative bacteria, which possess an outer membrane.[13]
-
Enzyme Inhibition: The pyridine nitrogen and other functional groups can act as hydrogen bond donors or acceptors, enabling them to fit into the active sites of critical bacterial enzymes (e.g., DNA gyrase, topoisomerase) and inhibit their function.[11]
Strategy for Derivatization
To explore the antibacterial potential of the this compound scaffold, a library of derivatives should be synthesized. The goal is to modulate properties like lipophilicity, steric bulk, and electronic distribution to enhance antibacterial potency and selectivity.
Caption: Derivatization strategy for the core scaffold.
Experimental Protocols for Antibacterial Activity Assessment
Once a library of derivatives is synthesized, a systematic evaluation of their antibacterial activity is required. The following protocols describe a standard workflow.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient technique for determining MIC values.[14]
Materials:
-
Synthesized pyridine derivatives
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Bacillus subtilis; Gram-negative: Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or solvent used for compounds)
Procedure:
-
Compound Preparation: Prepare stock solutions of each derivative (e.g., 10 mg/mL in DMSO).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. The final volume in each well should be 100 µL. Include wells for positive and negative controls.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be confirmed by reading the optical density (OD) at 600 nm.
Data Presentation
The results of the MIC testing should be summarized in a clear, tabular format for easy comparison of the activity of different derivatives against various bacterial strains.
| Compound ID | R1-Substituent | R2-Substituent | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Parent | -H | -H | >128 | >128 |
| DERIV-01 | -COCH₃ | -H | 64 | >128 |
| DERIV-02 | -H | -CH₂CH₃ | 32 | 128 |
| DERIV-03 | -COCH₃ | -CH₂CH₃ | 16 | 64 |
| Ciprofloxacin | N/A | N/A | 0.5 | 0.25 |
Table 1: Example data table for summarizing MIC results. Data is hypothetical and for illustrative purposes.
Conclusion and Future Directions
The this compound scaffold presents an intriguing starting point for the development of new therapeutic agents. While its current application is confined to being a precursor for Finerenone, its inherent chemical functionalities invite broader exploration. This guide outlines a logical and scientifically grounded path for this exploration, focusing on the synthesis of novel derivatives and the systematic evaluation of their antibacterial properties.
Future work should focus on establishing a clear Structure-Activity Relationship (SAR) to guide the design of more potent and selective compounds. Promising candidates from in vitro screening should advance to further studies, including determination of the mechanism of action, cytotoxicity testing against mammalian cell lines to assess selectivity, and eventually, evaluation in in vivo models of infection. The principles and protocols detailed herein provide a robust foundation for unlocking the full therapeutic potential of this promising chemical class.
References
- 1. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 3. Page loading... [guidechem.com]
- 4. Buy this compound | 95306-64-2 [smolecule.com]
- 5. This compound | 95306-64-2 | Benchchem [benchchem.com]
- 6. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 7. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 8. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 9. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-5-methylpyridin-2-ol as a building block in organic synthesis
An In-depth Technical Guide to 4-Amino-5-methylpyridin-2-ol as a Pivotal Building Block in Organic Synthesis
Introduction: Unveiling the Versatility of a Core Pyridine Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, high-value target molecules. Among these, heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. This compound, a substituted pyridine derivative, has emerged as a particularly valuable and versatile intermediate. Its unique arrangement of functional groups—an amino group at the 4-position, a methyl group at the 5-position, and a hydroxyl group at the 2-position—creates a scaffold ripe for diverse chemical transformations.[1]
The reactivity of this compound is governed by the interplay between the electron-donating amino group, which enhances the nucleophilicity of the pyridine ring, and the hydroxyl group, which can participate in crucial nucleophilic substitution reactions.[1][2][3] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, with a particular focus on its role in the synthesis of the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone.[2][3][4]
Physicochemical Properties at a Glance
A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 95306-64-2 | [1][5] |
| Molecular Formula | C₆H₈N₂O | [2][5] |
| Molecular Weight | 124.14 g/mol | [1][2][5] |
| Appearance | White to off-white or light brown solid/crystalline solid | [2][6] |
| Melting Point | 265-270 °C | [6] |
| Solubility | Insoluble in water, soluble in polar organic solvents | [3][4] |
| InChI Key | SSQZBQXJYGNUSC-UHFFFAOYSA-N | [1][] |
Part 1: Synthesis of the Building Block
The accessibility of this compound is critical for its widespread use. Several synthetic routes have been developed, with some being particularly amenable to industrial-scale production due to their efficiency and high yields.
Primary Industrial Synthesis: A Two-Step Route
A robust and high-yield method for preparing this compound, particularly on an industrial scale, starts from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide.[1][8][9] This process involves two key transformations: a catalytic hydrogenation followed by a high-temperature nucleophilic aromatic substitution. The overall yield for this two-step process is reported to be as high as 84% with excellent purity (>99%).[8][9]
-
Step 1: Catalytic Hydrogenation. The starting material, 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, undergoes hydrogenation to simultaneously reduce the nitro group to an amine and remove the N-oxide.[8][9] This reaction is typically carried out using a platinum-based catalyst, often promoted with molybdenum, on a carbon support.[1][8][9]
-
Step 2: Nucleophilic Substitution. The resulting intermediate, 2-chloro-5-methyl-4-pyridinamine, is then subjected to harsh reaction conditions to substitute the chloro group with a hydroxyl group. This is achieved by reacting it with potassium hydroxide (KOH) in methanol at elevated temperatures (160-200 °C) and pressures within an autoclave.[2][8]
Detailed Experimental Protocol: Industrial Synthesis
The following protocol is a representative example based on patent literature for the industrial-scale synthesis.[8]
Step A: Synthesis of 2-chloro-5-methyl-4-pyridinamine
-
A suitable hydrogenation reactor is charged with 2-chloro-5-methyl-4-nitro-pyridine-1-oxide and a platinum catalyst (e.g., 0.5% Pt, 0.3% Mo on carbon powder).[1][8]
-
Ethanol is added as the solvent.
-
The reactor is sealed and purged with nitrogen, then filled with hydrogen gas to the desired pressure.
-
The reaction mixture is agitated at a controlled temperature until hydrogen uptake ceases, indicating the completion of the reduction.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude intermediate, 2-chloro-5-methyl-4-pyridinamine.
Step B: Synthesis of this compound
-
A high-pressure autoclave is charged with 2-chloro-5-methyl-4-pyridinamine (e.g., 4.0 g), methanol (e.g., 40 mL), and potassium hydroxide (e.g., 12.5 g).[8]
-
The autoclave is sealed and the mixture is heated to 180 °C with agitation. The internal pressure will build to approximately 12.5 bar.[8]
-
The reaction is maintained at this temperature for approximately 16 hours.[8]
-
After cooling to room temperature, the reaction mixture is processed. The crude product can be precipitated by the addition of an acidic solution, such as hydrochloric acid in methanol, filtered, and washed to yield the final product.[3][5]
Part 2: Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems directly from its inherent chemical reactivity, which is dominated by its functional groups and tautomeric nature.
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical aspect of the compound's chemistry is its existence as a tautomeric mixture of the pyridin-2-ol and the pyridin-2(1H)-one forms.[3][4] In many contexts, the pyridone form is the predominant tautomer. This equilibrium is crucial as it influences which atoms act as nucleophiles in subsequent reactions. The hydroxyl group of the 'ol' form and the ring nitrogen of the 'one' form are both potential sites for alkylation.
Key Reaction Pathways
The functional groups on the pyridine ring provide distinct handles for a variety of organic transformations.
-
Nucleophilic Substitution: Under alkaline conditions, the alcoholic hydroxyl group (or its corresponding alkoxide) can readily participate in nucleophilic substitution reactions.[2][3][4] This allows for the introduction of various substituents at the 2-position, a key step in building more complex molecules. This reactivity is central to its use in preparing derivatives like finerenone.[3]
-
Alkylation: The molecule can be alkylated at different positions. O-alkylation at the hydroxyl group can be achieved using alkyl halides (e.g., methyl iodide or ethyl iodide) to generate 2-alkoxy-substituted pyridine derivatives.[4] This reaction is often facilitated by a base.
-
Acid-Base Chemistry: The amino group at the C4 position imparts significant basicity to the molecule, allowing for protonation in acidic media.[1][3][4] This property can be exploited to control reactivity or for purification purposes.
-
Condensation Reactions: The primary amino group can undergo condensation reactions with aldehydes or ketones to form imines or related structures, providing a pathway to further functionalization.[2]
Representative Protocol: O-Alkylation
This protocol demonstrates a general method for the O-alkylation of the pyridone scaffold.
-
To a stirred suspension of this compound (1.0 mmol, 1.0 equiv) in a suitable dry solvent (e.g., DMF or THF) in a pressure tube, add a base such as silver carbonate (2.2 equiv) or sodium hydride.[4]
-
Add the alkylating agent (e.g., methyl iodide, 2.0 equiv).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully (e.g., with water if NaH was used) and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-alkoxy-4-amino-5-methylpyridine derivative.
Part 3: Application Profile: Synthesis of Finerenone
The most prominent application of this compound in modern drug development is its role as a key starting material for the synthesis of Finerenone.[2][3][4][6]
Finerenone is a highly selective, non-steroidal mineralocorticoid receptor (MR) antagonist.[2][] It is approved for treating patients with chronic kidney disease associated with type 2 diabetes, where it works to reduce the risk of kidney function decline and cardiovascular events.[] Preclinical studies have demonstrated its ability to block the detrimental effects of MR overactivation, which are linked to inflammatory and fibrotic processes that drive kidney and heart damage.[4]
The structure of Finerenone incorporates the 4-amino-5-methylpyridin-2-oxy core, highlighting the direct and critical contribution of this building block. The synthesis leverages the nucleophilic character of the oxygen atom on the pyridone ring to form a crucial ether linkage with the other major fragment of the Finerenone molecule. The inherent structure of the building block provides the necessary substitution pattern and electronic properties required for the final drug's biological activity.
Conclusion
This compound stands as a testament to the power of well-designed heterocyclic building blocks in organic synthesis. Its robust and scalable synthetic routes, combined with a predictable and versatile reactivity profile, make it an invaluable asset for chemists. The interplay of its amino and hydroxyl/oxo functionalities, governed by a critical tautomeric equilibrium, provides multiple avenues for constructing complex molecular architectures. Its central role in the industrial synthesis of Finerenone underscores its significance in the pharmaceutical industry, enabling the production of life-changing medicines. For researchers and drug development professionals, a thorough understanding of this scaffold's properties and reactivity is key to unlocking its full potential in the creation of novel chemical entities.
References
- 1. This compound | 95306-64-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 95306-64-2 [smolecule.com]
- 3. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 8. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 9. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Amino-5-methylpyridin-2-ol: Synthesis, Characterization, and Applications
Foreword: The Emergence of a Key Pharmaceutical Intermediate
In the landscape of modern drug development, the journey of a molecule from a laboratory curiosity to a critical building block in a life-saving therapeutic is often a testament to the relentless pursuit of innovation. 4-Amino-5-methylpyridin-2-ol, a substituted pyridinone, is a prime example of such a molecule. While its early history and initial discovery are not extensively documented in seminal publications, its significance has been firmly established in recent years as a pivotal intermediate in the synthesis of Finerenone.[] Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist developed for the treatment of chronic kidney disease and to reduce the risk of cardiovascular events in patients with type 2 diabetes.[]
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, explore the intricacies of its synthesis as documented in key patents, and discuss its analytical characterization. The narrative will focus on the causality behind experimental choices, providing a deeper understanding of the synthetic pathways and the molecule's reactivity.
Physicochemical Properties and Structural Elucidation
This compound, with the CAS Number 95306-64-2, is a white to off-white or light brown solid.[2] Its structure, characterized by a pyridine ring substituted with an amino group, a methyl group, and a hydroxyl group, allows for tautomerism between the pyridin-2-ol and pyridin-2(1H)-one forms. The pyridin-2(1H)-one tautomer is generally the more stable form.
| Property | Value | Source |
| IUPAC Name | 4-amino-5-methyl-1H-pyridin-2-one | BOC Sciences |
| Synonyms | 4-Amino-5-methylpyridin-2(1H)-one, 2-Hydroxy-4-amino-5-methylpyridine | Clearsynth[3] |
| CAS Number | 95306-64-2 | Clearsynth[3] |
| Molecular Formula | C₆H₈N₂O | Clearsynth[3] |
| Molecular Weight | 124.14 g/mol | Clearsynth[3] |
| Appearance | White to off-white or light brown solid | Enantilabs[2] |
| Melting Point | 265-270 °C | Enantilabs[2] |
| Purity | ≥98% to ≥99.5% | BOC Sciences, Enantilabs[2] |
| Storage | 2-8°C, protected from light | ChemicalBook[4] |
The presence of both a nucleophilic amino group and a hydroxyl group on the pyridine ring makes it a versatile intermediate for further chemical modifications, a key feature exploited in the synthesis of more complex molecules like Finerenone.
Synthesis Methodologies: A Deep Dive into Patented Routes
The industrial-scale synthesis of this compound is intrinsically linked to the manufacturing of Finerenone. Patents filed in relation to Finerenone's production provide detailed and validated protocols. Two primary synthetic routes have been described, starting from either a substituted nitro-pyridine-N-oxide or a hydroxypyridinone.
Route 1: From 2-chloro-5-methyl-4-nitro-pyridine-1-oxide
This robust, two-step process is detailed in patents WO2020178175A1 and CN113474332A and is notable for its high yield and purity.[5][6]
Logical Framework: The core strategy involves the reduction of a nitro group and a pyridine N-oxide to an amino group, followed by a nucleophilic aromatic substitution to replace a chloro group with a hydroxyl group.
Caption: Two-step synthesis of this compound.
Step-by-Step Protocol:
Step 1: Hydrogenation to 2-chloro-5-methyl-4-pyridinamine
-
Reaction: The starting material, 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, undergoes catalytic hydrogenation. This reaction simultaneously reduces the nitro group to an amine and the N-oxide.
-
Catalyst: A platinum-based catalyst is employed, with patents suggesting variations such as 1% platinum + 2% vanadium on carbon or 0.5% platinum + 0.3% molybdenum on carbon powder.[6] The choice of a bimetallic catalyst often enhances selectivity and efficiency.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups and N-oxides, typically proceeding with high yields and avoiding harsh chemical reducing agents. The use of a solid catalyst simplifies workup through filtration.
Step 2: Hydroxylation to this compound
-
Reaction: The intermediate, 2-chloro-5-methyl-4-pyridinamine, is reacted with potassium hydroxide (KOH) in methanol.[5]
-
Conditions: This reaction is carried out in an autoclave at elevated temperatures (160°C to 200°C, typically around 180°C) and pressure.[5]
-
Causality: The high temperature and pressure are necessary to facilitate the nucleophilic aromatic substitution of the chloro group at the 2-position with a hydroxyl group. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, but the conditions are still forcing. Methanol serves as the solvent.
-
Yield and Purity: This process is reported to produce the final product with a high total yield of 84% and a purity of over 99%.[5][6]
Route 2: Amination of 4-hydroxy-5-methyl-1H-pyridin-2-one
An alternative approach, described in patent CN113412255A, involves the direct amination of a pre-existing pyridinone ring.[7]
Logical Framework: This method introduces the amino group in the final step via a nucleophilic substitution of a hydroxyl group.
Caption: Direct amination synthesis of this compound.
Step-by-Step Protocol:
-
Reaction: The starting material, 4-hydroxy-5-methyl-1H-pyridin-2-one, is reacted with ammonia in the presence of an ammonium bromide salt in an autoclave.[7]
-
Conditions: The reaction is conducted at temperatures between 150°C and 200°C.[7]
-
Rationale: The ammonium bromide salt likely acts as a catalyst or promoter for the reaction. The high temperature and pressure are required to drive the substitution of the hydroxyl group at the 4-position with an amino group. This direct amination avoids the use of a nitro intermediate and subsequent reduction.
-
Work-up: After the reaction, excess ammonia is evaporated, and the product is isolated by adjusting the pH of the aqueous solution.[7]
-
Yield: The reported yield for this method is approximately 68%.[7]
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the protons of the amino and hydroxyl/amide groups. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.
-
¹³C NMR: Would reveal the expected number of carbon signals, including those for the methyl group, the aromatic carbons, and the carbonyl carbon of the pyridinone tautomer.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the O-H stretch of the hydroxyl group (broad band, also in the high-frequency region), the C=O stretching of the pyridinone form (around 1650 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic ring.
-
-
Mass Spectrometry (MS):
-
Would show a molecular ion peak corresponding to its molecular weight (124.14 g/mol ), confirming the elemental composition. Fragmentation patterns could provide further structural information.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Used to determine the purity of the compound. A well-developed HPLC method would show a single major peak for the product, with any impurities appearing as separate, smaller peaks.
-
Applications in Drug Development and Beyond
The primary and most significant application of this compound is as a key starting material in the synthesis of Finerenone.[2] Its bifunctional nature, with reactive amino and hydroxyl groups, allows for the construction of the complex molecular architecture of the final drug molecule.
Beyond its role in Finerenone synthesis, this compound is also listed as a useful research chemical for a range of applications.[3] Its structure makes it a valuable building block in medicinal chemistry for the synthesis of other novel compounds with potential biological activity. Some suppliers also note its potential use in the manufacturing of chemicals, dyes, or pigments, and as an antioxidant.[2] There are also mentions of its use in skincare products due to its purported anti-aging properties.[2]
Conclusion and Future Outlook
This compound has transitioned from a relatively obscure chemical to a compound of significant industrial importance due to its indispensable role in the synthesis of Finerenone. The patented synthetic routes demonstrate efficient and high-yielding processes that are amenable to large-scale production. As the demand for Finerenone continues, the optimization of these synthetic pathways and the exploration of new, more sustainable methods will likely be an area of active research.
For the broader scientific community, this compound represents a versatile scaffold. Its unique substitution pattern offers numerous possibilities for the development of new derivatives and exploration of their potential applications in medicinal chemistry, materials science, and other fields. This in-depth guide serves as a foundational resource for any scientist or researcher looking to work with or understand this increasingly important molecule.
References
- 2. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 6. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 7. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Finerenone Utilizing 4-Amino-5-methylpyridin-2-ol
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. The synthetic route described herein utilizes 4-Amino-5-methylpyridin-2-ol as a key building block in a convergent synthesis strategy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and step-by-step experimental procedures. The protocols are designed to be self-validating, with explanations for critical process parameters and characterization checkpoints.
Introduction: Finerenone and its Significance
Finerenone (BAY 94-8862) is a novel, non-steroidal antagonist of the mineralocorticoid receptor (MR).[1] It is approved for the treatment of chronic kidney disease (CKD) associated with type 2 diabetes (T2D), where it has been shown to reduce the risk of end-stage renal disease and cardiovascular events.[1] Unlike steroidal MR antagonists, finerenone exhibits a favorable side-effect profile, particularly concerning hyperkalemia.[1] The unique 1,4-dihydropyridine core of finerenone is central to its pharmacological activity. This guide details a robust synthetic pathway to racemic finerenone, followed by chiral resolution to obtain the pharmacologically active (S)-enantiomer.
The synthesis hinges on a multicomponent reaction strategy, a cornerstone of modern medicinal chemistry for building molecular complexity efficiently. The key transformation is a Hantzsch-type dihydropyridine synthesis, which constructs the central heterocyclic scaffold.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of finerenone (I) reveals a convergent approach. The final amide functionalization can be traced back to the corresponding ethyl ester (II). This ester is formed via O-alkylation of a dihydronaphthyridinone precursor (III). The core dihydropyridine ring of (III) is assembled through a Hantzsch-like condensation of three key components: 4-cyano-2-methoxybenzaldehyde (IV), an appropriate β-keto ester equivalent (V), and the pivotal intermediate, this compound (VI).
Caption: Retrosynthetic analysis of Finerenone.
Synthesis of Key Intermediates
Synthesis of 4-Cyano-2-methoxybenzaldehyde (IV)
This aldehyde is a critical component, and its synthesis can be achieved from 3-methoxy-4-methylbenzoic acid. The process involves amidation, dehydration to the nitrile, bromination of the methyl group, and subsequent hydrolysis to the aldehyde.[2][3]
Protocol 1: Synthesis of 4-Cyano-2-methoxybenzaldehyde
-
Amidation: Convert 3-methoxy-4-methylbenzoic acid to the corresponding amide by reaction with thionyl chloride followed by aqueous ammonia.
-
Dehydration: Dehydrate the amide to 3-methoxy-4-methylbenzonitrile using a suitable dehydrating agent like thionyl chloride.[2]
-
Bromination: Perform a benzylic bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a non-polar solvent like carbon tetrachloride.
-
Hydrolysis: Hydrolyze the resulting dibromomethyl compound to the aldehyde using a mild base or silver nitrate in aqueous ethanol to yield 4-cyano-2-methoxybenzaldehyde.[4]
Synthesis of the β-Keto Ester Equivalent (V)
A suitable β-keto ester is required for the Hantzsch condensation. Ethyl 2-cyanoacetoacetate is a commonly used reagent for this purpose and can be prepared from ethyl cyanoacetate.[5][6]
Protocol 2: Preparation of Ethyl 2-cyanoacetoacetate
-
Acylation: React ethyl cyanoacetate with acetic anhydride in the presence of a base like pyridine.
-
Work-up: Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Purify the crude product by vacuum distillation.
Step-by-Step Synthesis of Finerenone
The overall synthetic workflow from the key intermediates is depicted below.
Caption: Overall workflow for the synthesis of Finerenone.
Step 1: Knoevenagel Condensation and Hantzsch-type Cyclization
This crucial step involves a one-pot reaction that first forms an α,β-unsaturated intermediate via a Knoevenagel condensation, which then undergoes a Hantzsch-type cyclization with this compound.[7][8][9]
Causality: The Knoevenagel condensation is catalyzed by a weak base (e.g., piperidine) and involves the reaction of the active methylene group of the β-keto ester with the aldehyde.[10][11] This creates an electrophilic Michael acceptor. The subsequent Michael addition of the enamine derived from this compound, followed by cyclization and dehydration, leads to the stable dihydropyridine ring system.[8]
Protocol 3: Synthesis of the Dihydronaphthyridinone Intermediate (III)
| Parameter | Value | Rationale |
| Reagents | 4-Cyano-2-methoxybenzaldehyde, Ethyl 2-cyanoacetoacetate, this compound | Stoichiometric amounts of the three components. |
| Solvent | Isopropanol or Ethanol | Good solubility for reactants and facilitates reaction at reflux. |
| Catalyst | Piperidine (catalytic amount) | A weak base to catalyze the Knoevenagel condensation without promoting self-condensation of the aldehyde.[11] |
| Temperature | Reflux (approx. 82-85 °C) | Provides sufficient energy for both condensation and cyclization. |
| Reaction Time | 8-12 hours | Monitored by TLC until consumption of starting materials. |
| Work-up | Cool to room temperature, filter the precipitated solid, wash with cold solvent. | The product often precipitates from the reaction mixture upon cooling. |
Step 2: O-Alkylation
The dihydronaphthyridinone intermediate (III) is O-alkylated to introduce the ethoxy group present in finerenone.
Causality: Triethyl orthoformate in the presence of a strong acid acts as an efficient ethylating agent for the pyridone oxygen. The acidic conditions protonate the carbonyl oxygen, making the carbon more electrophilic for the attack by the orthoformate.
Protocol 4: O-Alkylation to Ethyl Ester (II)
| Parameter | Value | Rationale |
| Reagents | Dihydronaphthyridinone (III), Triethyl orthoformate | Triethyl orthoformate serves as both the ethylating agent and a water scavenger. |
| Solvent | N,N-Dimethylformamide (DMF) | A high-boiling polar aprotic solvent suitable for this transformation. |
| Catalyst | Concentrated Sulfuric Acid (catalytic amount) | Strong acid catalyst required to activate the orthoformate. |
| Temperature | 130-140 °C | High temperature is necessary to drive the reaction to completion. |
| Reaction Time | 4-6 hours | Monitored by TLC. |
| Work-up | Cool, pour into ice-water, neutralize with a base (e.g., NaHCO3), extract with an organic solvent (e.g., ethyl acetate). | Standard aqueous work-up to isolate the product. |
Step 3: Hydrolysis and Ammonolysis
The ethyl ester (II) is first hydrolyzed to the corresponding carboxylic acid, which is then converted to the primary amide, finerenone.
Causality: The ester is hydrolyzed under basic conditions (saponification). The resulting carboxylate is then activated, typically with a coupling agent like 1,1'-carbonyldiimidazole (CDI), to form a highly reactive acylimidazolide. This intermediate readily undergoes nucleophilic attack by ammonia to form the stable amide bond.[12][13] This two-step process is often higher yielding and cleaner than direct ammonolysis of the ester, which can require harsh conditions.[14]
Protocol 5: Synthesis of Racemic Finerenone (I)
-
Hydrolysis:
-
Dissolve the ethyl ester (II) in a mixture of an organic solvent (e.g., THF or DME) and water.
-
Add an excess of a base like sodium hydroxide.
-
Stir at room temperature or gentle heat until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture to precipitate the carboxylic acid. Filter and dry the solid.
-
-
Ammonolysis:
-
Dissolve the carboxylic acid in a suitable solvent like DMF or ethyl acetate.
-
Add 1,1'-carbonyldiimidazole (CDI) and stir to form the acylimidazolide.
-
Bubble ammonia gas through the solution or add aqueous ammonia and heat the reaction mixture.
-
After the reaction is complete, perform an aqueous work-up and extract the racemic finerenone.
-
Purify by recrystallization.
-
Step 4: Chiral Resolution
Finerenone is a chiral molecule, and the (S)-enantiomer is the active pharmaceutical ingredient. The racemic mixture is resolved to isolate the desired enantiomer.
Causality: Chiral resolution by diastereomeric salt formation is a classical and effective method.[15] A chiral resolving agent, such as a derivative of tartaric acid, is added to the racemic finerenone carboxylic acid intermediate.[16][17] The two enantiomers of the acid will form diastereomeric salts with the chiral resolving agent. These diastereomers have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization.[15][16] After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure finerenone.
Protocol 6: Chiral Resolution of Finerenone
| Parameter | Value | Rationale |
| Resolving Agent | (+)-Dibenzoyl-D-tartaric acid or Di-p-toluoyl-D-tartaric acid | Forms diastereomeric salts with the racemic carboxylic acid intermediate.[17] |
| Solvent System | Ethanol/Water mixture | The differential solubility of the diastereomeric salts is exploited in this solvent system.[16] |
| Procedure | 1. Dissolve the racemic carboxylic acid and the resolving agent in the hot solvent system. 2. Allow the solution to cool slowly to promote fractional crystallization. 3. Filter the less soluble diastereomeric salt. 4. Treat the isolated salt with a base (e.g., sodium bicarbonate) to break the salt and liberate the enantiopure acid. 5. Proceed with the ammonolysis step as described in Protocol 5 to obtain (S)-Finerenone. | The less soluble salt, typically containing the desired enantiomer, crystallizes out first. |
| Enantiomeric Excess (ee) Determination | Chiral HPLC | To confirm the purity of the resolved enantiomer. |
Analytical Characterization
The purity and identity of the synthesized finerenone should be confirmed using standard analytical techniques.
5.1. High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is essential for assessing the chemical purity of finerenone. Chiral HPLC is required to determine the enantiomeric excess.[18][19]
Typical HPLC Conditions:
| Parameter | For Purity Analysis | For Chiral Analysis |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1] | Chiral stationary phase (e.g., CHIRALPAK AD-H)[19] |
| Mobile Phase | Acetonitrile:Water or Methanol:Buffer mixtures[18][20] | n-Hexane:Ethanol (e.g., 62:38, v/v)[19] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 238 nm or 252 nm)[1][21] | UV detection |
| Temperature | Ambient | Ambient |
5.2. Other Analytical Methods
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.
-
Melting Point: To assess the purity of the crystalline solid.
Safety and Handling Precautions
All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate chemical-resistant gloves must be worn at all times.[22][23]
-
Reagent Handling: Many of the reagents used, such as thionyl chloride, strong acids, and organic solvents, are corrosive, toxic, and/or flammable. Consult the Safety Data Sheets (SDS) for each chemical before use.[22][24][25][26]
-
Waste Disposal: Chemical waste must be disposed of in accordance with institutional and local regulations.
Conclusion
The synthetic route to finerenone utilizing this compound is a robust and efficient method for the preparation of this important pharmaceutical agent. By understanding the underlying mechanisms of the key reactions, such as the Hantzsch dihydropyridine synthesis, and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The protocols provided in this guide offer a detailed framework for the successful synthesis and characterization of finerenone in a laboratory setting.
References
- 1. Finerenone API Estimation Using RP-HPLC Technique and LC-MS Characterization of its Degradation Products – Oriental Journal of Chemistry [orientjchem.org]
- 2. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 3. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]
- 4. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Study on optimum synthesis of ethyl cyanoacetate | E3S Web of Conferences [e3s-conferences.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 17. WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof - Google Patents [patents.google.com]
- 18. ijrar.org [ijrar.org]
- 19. A Robust HPLC Method for the Simultaneous Determination of Finerenone and Its Enantiomer Using AQbD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. gsconlinepress.com [gsconlinepress.com]
- 21. impactfactor.org [impactfactor.org]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. cleanchemlab.com [cleanchemlab.com]
- 24. selleck.cn [selleck.cn]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. biosynth.com [biosynth.com]
Synthesis of 4-Amino-5-methylpyridin-2-ol: A Detailed Experimental Protocol for Drug Discovery and Development
This document provides a comprehensive, in-depth guide for the synthesis of 4-Amino-5-methylpyridin-2-ol, a key intermediate in the preparation of various pharmaceutically active compounds, notably the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[1][2] This protocol is designed for researchers, medicinal chemists, and process development scientists, offering not just a series of steps, but a detailed rationale behind the procedure, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Strategic Overview
This compound, also known as 4-amino-5-methyl-2(1H)-pyridinone, is a substituted pyridine derivative of significant interest in medicinal chemistry.[1][2] Its structural motif is a valuable building block for constructing more complex molecules with therapeutic potential. The synthesis strategy detailed herein focuses on a robust and scalable method starting from a commercially available precursor, 2-chloro-5-methylpyridin-4-amine.
The core of this synthesis is a nucleophilic aromatic substitution reaction. The chloro substituent at the 2-position of the pyridine ring is displaced by a hydroxyl group. This transformation is achieved under high-temperature and high-pressure conditions in a basic methanolic solution, necessitating the use of a sealed autoclave reactor. This approach is favored for its efficiency and high yield.[3]
The choice of a high-pressure, high-temperature reaction is dictated by the relative inertness of the 2-chloropyridine moiety towards nucleophilic substitution. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate, while the sealed autoclave maintains the solvent and pressure, ensuring the reaction goes to completion. Potassium hydroxide serves as both the source of the hydroxide nucleophile and to maintain a basic environment, which also facilitates the deprotonation of the resulting pyridinol.
Tautomerism: A Key Structural Consideration
It is crucial to recognize that this compound can exist in two tautomeric forms: the pyridin-2-ol form and the pyridin-2(1H)-one form. The equilibrium between these forms is a fundamental aspect of its chemistry. While the name "pyridin-2-ol" is commonly used, spectroscopic and theoretical data suggest that the pyridin-2(1H)-one tautomer is generally the more stable and predominant form in both solution and the solid state. This is due to the formation of a more stable amide-like functionality within the ring. This guide will refer to the compound as this compound for consistency with common nomenclature but will represent its structure as the pyridin-2(1H)-one tautomer in reaction schemes.
Health and Safety Precautions
This protocol involves hazardous materials and a high-pressure reaction. A thorough risk assessment must be conducted before commencing any experimental work. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling reagents.
-
Autoclave Operation: Only personnel trained in the safe operation of high-pressure autoclave reactors should perform this synthesis.[4] Ensure the autoclave is in good working condition and that the pressure and temperature limits are not exceeded.[4][5] The reactor should be placed in a designated and shielded area, such as a fume hood with a blast shield.
-
Reagent Hazards:
-
2-chloro-5-methylpyridin-4-amine: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[6] Handle in a well-ventilated fume hood.
-
Potassium Hydroxide (KOH): Corrosive and can cause severe skin burns and eye damage. Handle with extreme care.
-
Methanol: Highly flammable and toxic if swallowed, inhaled, or absorbed through the skin. It can cause damage to organs, particularly the optic nerve.[7][][9][10] All transfers and the reaction itself must be conducted in a well-ventilated fume hood, away from ignition sources.
-
-
Pressure Release: After the reaction, the autoclave must be allowed to cool to room temperature completely before opening. Vent the reactor slowly in a safe and controlled manner within a fume hood.[5]
Experimental Protocol
This protocol is based on a method that has been demonstrated to produce the target compound in high yield and purity.[3][7]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-chloro-5-methylpyridin-4-amine | 142.59 | 79055-62-2 | Starting material |
| Potassium Hydroxide (KOH) | 56.11 | 1310-58-3 | Reagent grade, pellets |
| Methanol (MeOH) | 32.04 | 67-56-1 | Anhydrous grade |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | 25% aqueous solution |
| Deionized Water | 18.02 | 7732-18-5 | For workup and recrystallization |
Equipment:
-
High-pressure autoclave reactor (e.g., Parr reactor) with a suitable liner (e.g., glass or PTFE) and magnetic stirring capabilities.
-
Heating mantle or oil bath with temperature controller.
-
Standard laboratory glassware (beakers, flasks, graduated cylinders).
-
Rotary evaporator.
-
Büchner funnel and vacuum flask.
-
pH meter or pH paper.
-
Analytical balance.
-
Melting point apparatus.
-
NMR spectrometer, FT-IR spectrometer, and Mass spectrometer for product characterization.
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Procedure
-
Charging the Reactor: In a suitable glass liner for the autoclave, combine 2-chloro-5-methylpyridin-4-amine (e.g., 4.0 g, 28.0 mmol) and potassium hydroxide (e.g., 12.5 g, 222.8 mmol). Carefully add anhydrous methanol (e.g., 40 mL).
-
Causality: A large excess of potassium hydroxide is used to drive the reaction to completion and to neutralize the HCl byproduct formed. Methanol acts as the solvent.
-
-
Reaction Setup: Place the liner inside the autoclave. Seal the reactor according to the manufacturer's instructions. It is good practice to purge the reactor with an inert gas like nitrogen or argon to remove air.
-
Reaction Conditions: Place the autoclave in a heating mantle and begin stirring. Heat the reaction mixture to 180 °C. The internal pressure will rise (expected to be around 12.5 bar). Maintain these conditions for 16 hours.[7]
-
Causality: The high temperature and pressure are necessary to overcome the activation barrier for the nucleophilic aromatic substitution on the electron-rich pyridine ring.
-
-
Cooling and Depressurization: After 16 hours, turn off the heating and allow the autoclave to cool completely to room temperature. This is a critical safety step. Once cooled, slowly and carefully vent the reactor in a fume hood.
-
Work-up and Isolation: a. Open the reactor and remove the liner. While cooling the reaction mixture in an ice bath, carefully add 25% aqueous hydrochloric acid until the pH of the solution is neutral (pH 7.0).[7]
- Causality: Neutralization is performed to quench the excess base and prepare the product for isolation. The reaction is exothermic, hence the cooling. b. Transfer the neutralized mixture to a round-bottom flask and concentrate it to dryness using a rotary evaporator.[7] c. To remove residual water, add ethanol (e.g., 50 mL) and evaporate to dryness again. Repeat this azeotropic drying process at least two more times.[7] d. To the dry residue, add methanol (e.g., 400 mL) and stir vigorously to dissolve the organic product, leaving the inorganic salts (mainly KCl) as a precipitate.[7] e. Filter the mixture through a Büchner funnel to remove the inorganic salts. Wash the salt cake with small portions of fresh methanol.[7] f. Combine the filtrate and washings and concentrate to dryness under reduced pressure to obtain the crude product.[7]
Purification
-
Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot deionized water (e.g., 60 mL for a 20 g crude product scale) to dissolve the solid completely.[7] If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Causality: Recrystallization is an effective method for purifying solid compounds. The principle is based on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.
-
-
Crystallization: Allow the solution to cool slowly to room temperature, during which crystals of the pure product should form. For maximum yield, cool the mixture in an ice bath for at least an hour.[7]
-
Final Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 30-50 °C) until a constant weight is achieved. A typical yield is around 84%.[7]
Product Characterization and Validation
To ensure the successful synthesis of this compound, a comprehensive characterization of the final product is essential.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white or light brown solid[2] |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol [2] |
| Melting Point | 265-270 °C[2] |
Spectroscopic Data
The following data can be used to confirm the structure and purity of the synthesized compound.
-
¹H NMR (300 MHz, DMSO-d₆): A patent provides the following data: δ 10.27 (br s, 1H, N-H), 6.85 (s, 1H, Ar-H), 5.79 (s, 2H, NH₂), 5.24 (s, 1H, Ar-H), 1.81 (s, 3H, CH₃).[7]
-
Interpretation: The broad singlet at 10.27 ppm is characteristic of the N-H proton of the pyridinone ring. The singlet at 6.85 ppm and 5.24 ppm correspond to the two aromatic protons on the pyridine ring. The singlet at 5.79 ppm integrating to two protons is indicative of the amino group. The singlet at 1.81 ppm corresponds to the three protons of the methyl group. The use of DMSO-d₆ as the solvent allows for the observation of exchangeable protons (N-H and NH₂).
-
-
¹³C NMR (Predicted): Based on the structure, the expected chemical shifts would be approximately:
-
δ ~165-170 (C=O)
-
δ ~140-150 (C-NH₂)
-
δ ~120-130 (C-CH₃)
-
δ ~100-115 (Ar-CH)
-
δ ~10-15 (CH₃)
-
-
FT-IR (Predicted, KBr pellet, cm⁻¹):
-
~3400-3200 (N-H stretching, broad, from NH₂ and ring NH)
-
~3100-3000 (C-H stretching, aromatic)
-
~2950-2850 (C-H stretching, methyl)
-
~1640-1680 (C=O stretching, amide)
-
~1600, ~1480 (C=C and C=N stretching, aromatic ring)
-
-
Mass Spectrometry (EI+): m/z = 125 [M+H]⁺.[7] This corresponds to the protonated molecule, confirming the molecular weight of the product.
Reaction Scheme
Caption: Synthesis of this compound via nucleophilic aromatic substitution.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By explaining the rationale behind the chosen methodology, from the high-pressure reaction conditions to the specific work-up and purification steps, this guide aims to empower researchers to confidently and safely reproduce this synthesis. The inclusion of comprehensive safety information and detailed characterization data provides a self-validating framework for ensuring the quality and identity of the final product, a crucial step in any drug discovery and development pipeline.
References
- 1. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 5. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. keyorganics.net [keyorganics.net]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 95306-64-2|this compound|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
High-Yield Synthesis of 4-Amino-5-methylpyridin-2-ol: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a robust and high-yield synthetic protocol for 4-Amino-5-methylpyridin-2-ol, a critical building block in contemporary pharmaceutical development. Notably, it serves as a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[1][2][] This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, and critical process parameters for achieving high purity and yield. The protocol is designed for researchers, chemists, and professionals in the drug development sector, offering a reproducible and scalable solution for the synthesis of this vital pyridine derivative.
Introduction: The Significance of this compound
This compound, also known as 4-amino-5-methyl-2-hydroxypyridine, is a heterocyclic compound of significant interest in medicinal chemistry.[1][4] Its structural arrangement, featuring amino, methyl, and hydroxyl functional groups on a pyridine core, makes it a versatile synthon for the construction of more complex molecular architectures. The primary driver for its demand is its role as a pivotal intermediate in the industrial synthesis of Finerenone, a medication used to treat chronic kidney disease associated with type 2 diabetes.[][] The efficiency and purity of the this compound synthesis directly impact the overall yield and quality of the final active pharmaceutical ingredient (API). Therefore, a well-optimized and scalable synthetic route is of paramount importance.
Recommended Synthetic Strategy: Nucleophilic Aromatic Substitution
While several synthetic routes to this compound have been reported, this guide focuses on a highly efficient and scalable method proceeding via a nucleophilic aromatic substitution (SNAr) reaction. This strategy employs the readily available precursor, 2-chloro-5-methylpyridin-4-amine, and subjects it to alkaline hydrolysis under elevated temperature and pressure.
Mechanistic Rationale
The core of this transformation lies in the displacement of the chloro substituent at the C2 position of the pyridine ring by a hydroxyl group. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. In this case, the hydroxyl ion (OH⁻), generated from potassium hydroxide (KOH), acts as the nucleophile. The reaction is conducted in a polar protic solvent, methanol, which facilitates the dissolution of the reagents and participates in the proton transfer steps. The elevated temperature and pressure are crucial for overcoming the activation energy of the reaction, driving it to completion and ensuring a high conversion rate.
Experimental Protocol: High-Yield Synthesis
This protocol is based on a proven method that consistently delivers high yields and purity.[2][6]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-chloro-5-methylpyridin-4-amine | ≥98% | Commercially Available |
| Potassium Hydroxide (KOH) | ACS Reagent Grade | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Deionized Water | In-house | |
| Ethanol | Anhydrous | Commercially Available |
| Equipment | ||
| Pressure Reactor (Autoclave) | ||
| Magnetic Stirrer with Hotplate | ||
| Rotary Evaporator | ||
| Buchner Funnel and Flask | ||
| pH Meter or pH strips | ||
| Standard Laboratory Glassware |
Step-by-Step Procedure
-
Reaction Setup: In a suitable pressure reactor, charge 2-chloro-5-methylpyridin-4-amine (1.0 eq).
-
Reagent Addition: Add anhydrous methanol to the reactor, followed by the addition of potassium hydroxide (approx. 3.0 eq).
-
Reaction Conditions: Seal the pressure reactor and heat the mixture to 180°C with vigorous stirring. The pressure will rise to approximately 12.5 bar. Maintain these conditions for 16 hours.[6][7]
-
Cooling and Neutralization: After the reaction is complete, cool the reactor to room temperature. Carefully neutralize the reaction mixture to pH 7.0 by the slow addition of a 25% aqueous hydrochloric acid solution while cooling in an ice bath.
-
Solvent Removal: Concentrate the neutralized mixture to dryness using a rotary evaporator.
-
Azeotropic Water Removal: To remove residual water, add anhydrous ethanol to the solid residue and evaporate to dryness. Repeat this azeotropic drying step at least three times.
-
Product Extraction: Add methanol to the dried residue and stir to dissolve the product, leaving behind the inorganic salts (KCl).
-
Filtration: Filter the methanolic solution to remove the insoluble salts. Wash the filter cake with a small amount of fresh methanol.
-
Concentration: Combine the filtrate and the washings, and concentrate to dryness under reduced pressure.
-
Recrystallization: Recrystallize the crude product from hot water to obtain pure this compound as a crystalline solid.
-
Drying: Dry the purified product under vacuum at 30°C.
Expected Outcome
This protocol has been reported to achieve an overall yield of approximately 84% with a purity exceeding 99% as determined by HPLC.[2][6]
Workflow and Data Summary
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-chloro-5-methylpyridin-4-amine | [2][6] |
| Key Reagents | Potassium Hydroxide, Methanol | [2][6] |
| Reaction Temperature | 180°C | [2][6][7] |
| Reaction Pressure | ~12.5 bar | [6][7] |
| Reaction Time | 16 hours | [6][7] |
| Overall Yield | ~84% | [2][6] |
| Purity (Post-Recrystallization) | >99% (HPLC) | [2][6] |
Alternative Synthetic Routes
For completeness, it is pertinent to mention alternative synthetic pathways to this compound.
-
From 2-chloro-4-amino-5-methylpyridine using Ethylene Glycol: This method utilizes a higher boiling point solvent, which may be advantageous in certain setups. The crude product is precipitated by the addition of a hydrochloric acid/methanol solution.[6][7]
-
Amination of 4-hydroxy-5-methyl-1H-pyridin-2-one: This route involves the direct amination of a dihydroxy-pyridine derivative using ammonia in the presence of an ammonium bromide salt in an autoclave.[8]
While these methods are viable, the featured protocol is often preferred due to its high yield and well-documented scalability.
Safety Considerations
-
This synthesis involves the use of a high-pressure reactor (autoclave). All operators must be thoroughly trained in its use and follow all safety protocols.
-
Potassium hydroxide is a corrosive base. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Methanol is flammable and toxic. Handle in a well-ventilated fume hood.
-
The neutralization step with hydrochloric acid is exothermic and should be performed with cooling.
Conclusion
The protocol detailed herein provides a reliable and high-yielding method for the synthesis of this compound. The use of a pressure reactor and optimized reaction conditions are key to achieving the desired outcome. This application note serves as a practical guide for researchers and professionals, enabling the efficient production of this important pharmaceutical intermediate.
References
- 1. ODM this compound(CAS NO.:95306-64-2) Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 4. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 6. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 95306-64-2 | Benchchem [benchchem.com]
- 8. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-Amino-5-methylpyridin-2-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Amino-5-methylpyridin-2-ol in Modern Pharmaceutical Development
This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique substituted pyridine structure serves as a key building block in the development of novel therapeutics, most notably as a crucial starting material for the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone, which is used to mitigate the risks of severe kidney and heart complications.[][2] The growing demand for such advanced pharmaceuticals necessitates a robust, scalable, and economically viable synthetic process for this key intermediate.
This document provides a comprehensive guide to the industrial-scale synthesis of this compound, grounded in established chemical principles and validated process parameters. We will delve into a widely adopted two-step synthetic pathway, offering not just a procedural outline but also the underlying scientific rationale for each operational choice. This guide is designed to equip researchers and process chemists with the knowledge to safely and efficiently scale this synthesis from the laboratory to an industrial setting.
The Chosen Synthetic Pathway: A Two-Step Approach to Purity and Yield
The most prevalent and industrially validated route for the synthesis of this compound involves a two-step process commencing from 2-chloro-5-methyl-4-nitropyridine-1-oxide. This pathway is favored for its high overall yield and the purity of the final product. The two key transformations are:
-
Catalytic Hydrogenation: The reduction of the nitro group and the N-oxide of the starting material to yield 2-chloro-5-methylpyridin-4-amine.
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloro substituent with a hydroxyl group via a high-temperature, high-pressure reaction with potassium hydroxide.
This strategic sequence ensures that the more facile reduction is performed first, followed by the more forcing nucleophilic substitution, a common tactic in multi-step industrial syntheses to maximize efficiency and minimize side reactions.
Caption: Overall synthetic pathway for this compound.
Step 1: Catalytic Hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide
The initial step involves the reduction of the nitro group and the N-oxide of 2-chloro-5-methyl-4-nitropyridine-1-oxide. Catalytic hydrogenation is the method of choice for this transformation on an industrial scale due to its high efficiency, selectivity, and the generation of water as the primary byproduct, aligning with the principles of green chemistry.
Mechanism and Rationale
The hydrogenation of nitroarenes is a well-established process, typically proceeding through nitroso and hydroxylamine intermediates.[3] Platinum group metals are highly effective catalysts for this reaction, with platinum on a carbon support (Pt/C) being a common and robust choice.[4] The catalyst provides a surface for the adsorption of both the substrate and molecular hydrogen, facilitating the cleavage of the H-H bond and the subsequent reduction of the nitro group and the N-oxide.
The selection of a suitable solvent is critical for reaction efficiency and safety. Alcohols like methanol or ethanol are often used as they can effectively dissolve the starting material and are compatible with the hydrogenation conditions.
Safety Considerations for Catalytic Hydrogenation
-
Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be designed to handle flammable gases and be purged with an inert gas (e.g., nitrogen or argon) before and after the reaction.
-
Catalyst Handling: Platinum on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. The catalyst should be handled under a blanket of inert gas or as a wet paste to prevent ignition upon exposure to air.
-
Pressure and Temperature Monitoring: The reaction should be conducted in a pressure-rated vessel with continuous monitoring of both temperature and pressure to prevent runaway reactions.
Detailed Protocol for Step 1
Materials and Equipment:
| Item | Specification |
| Reactor | High-pressure hydrogenation vessel (e.g., Parr reactor) |
| Starting Material | 2-chloro-5-methyl-4-nitropyridine-1-oxide |
| Catalyst | 5% Platinum on Carbon (Pt/C), wet |
| Solvent | Methanol |
| Hydrogen Gas | High purity (99.99%+) |
| Inert Gas | Nitrogen or Argon |
Procedure:
-
Reactor Preparation: The hydrogenation vessel is thoroughly cleaned, dried, and purged with nitrogen to remove any residual air.
-
Charging the Reactor: The reactor is charged with 2-chloro-5-methyl-4-nitropyridine-1-oxide, followed by the wet 5% Pt/C catalyst. Methanol is then added as the solvent.
-
Inerting: The reactor is sealed and purged with nitrogen multiple times to ensure an inert atmosphere.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (typically 3-5 bar). The reaction mixture is then heated to a set temperature (e.g., 50-70°C) with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
Cooling and Depressurization: The reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Inerting and Filtration: The reactor is purged with nitrogen. The reaction mixture is then filtered to remove the Pt/C catalyst. The catalyst should be kept wet to prevent ignition.
-
Solvent Removal: The methanol is removed from the filtrate under reduced pressure to yield the crude 2-chloro-5-methylpyridin-4-amine. This intermediate is often used directly in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution
The second and final step is the conversion of 2-chloro-5-methylpyridin-4-amine to this compound. This is achieved through a nucleophilic aromatic substitution reaction where a hydroxide ion displaces the chloride ion on the pyridine ring.
Mechanism and Rationale
Nucleophilic aromatic substitution on pyridine rings is generally more facile than on benzene rings due to the electron-withdrawing nature of the nitrogen atom. The attack of a nucleophile is favored at the 2- and 4-positions as the negative charge in the resulting intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[5]
In this specific synthesis, the hydroxide ion (from KOH) acts as the nucleophile, attacking the carbon atom bearing the chloro group.[6] The reaction is typically carried out at elevated temperatures and pressures in an autoclave to overcome the activation energy barrier for the substitution on the electron-rich (due to the amino group) pyridine ring.[7] Methanol is a common solvent for this reaction.
Safety Considerations for High-Pressure Autoclave Reactions
-
High Pressure and Temperature: Autoclave reactions pose significant risks due to the high pressures and temperatures involved. The autoclave must be properly rated for the intended reaction conditions and equipped with safety features like a rupture disc and a pressure relief valve.[7][8]
-
Corrosive Reagents: Potassium hydroxide is highly corrosive and can cause severe burns.[9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn.
-
Flammable Solvents: Methanol is a flammable solvent, and its vapors can form explosive mixtures with air.[3][8] The autoclave should be located in a well-ventilated area, and all potential ignition sources must be eliminated.[8]
Detailed Protocol for Step 2
Materials and Equipment:
| Item | Specification |
| Reactor | High-pressure autoclave |
| Starting Material | 2-chloro-5-methylpyridin-4-amine |
| Reagent | Potassium Hydroxide (KOH) flakes or pellets |
| Solvent | Methanol |
| Acid for Neutralization | Hydrochloric Acid (HCl), aqueous solution |
Procedure:
-
Reactor Charging: The autoclave is charged with 2-chloro-5-methylpyridin-4-amine, potassium hydroxide, and methanol.
-
Sealing and Inerting: The autoclave is securely sealed and purged with nitrogen to remove air.
-
Reaction: The mixture is heated to a high temperature (typically 160-200°C), which will cause the internal pressure to rise significantly (up to 12.5 bar).[7] The reaction is held at this temperature with stirring for a specified duration (e.g., 16 hours).
-
Cooling and Depressurization: The autoclave is cooled to room temperature, which will cause the pressure to decrease. Any residual pressure is carefully vented.
-
Neutralization: The reaction mixture is transferred to a separate vessel and neutralized with an aqueous solution of hydrochloric acid to a pH of approximately 7.
-
Product Isolation: The methanol is removed under reduced pressure. The resulting aqueous solution is cooled, and the crude this compound precipitates out.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to achieve high purity.
Caption: Detailed experimental workflow for the two-step synthesis.
Process Parameters and Quality Control
| Parameter | Step 1: Hydrogenation | Step 2: Nucleophilic Substitution |
| Key Reagents | 2-chloro-5-methyl-4-nitropyridine-1-oxide, H₂, 5% Pt/C | 2-chloro-5-methylpyridin-4-amine, KOH |
| Solvent | Methanol | Methanol |
| Temperature | 50-70°C | 160-200°C |
| Pressure | 3-5 bar | Up to 12.5 bar |
| Reaction Time | Until H₂ uptake ceases | ~16 hours |
| Typical Yield | >95% (crude) | 80-90% (after recrystallization) |
| Purity Analysis | TLC, HPLC | HPLC, NMR, Melting Point |
Analytical Methods for Quality Control
Ensuring the purity of the final product is paramount in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of this compound.[10]
Suggested HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2]
Green Chemistry and Future Perspectives
While the described pathway is industrially established, continuous improvement in chemical manufacturing focuses on developing more environmentally friendly processes.[11][12] For the synthesis of this compound, potential areas for green innovation include:
-
Catalyst Development: Investigating more active and selective hydrogenation catalysts to reduce catalyst loading and potentially lower reaction temperatures and pressures.
-
Alternative Solvents: Exploring the use of greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, or even performing reactions in water where feasible.[11]
-
Flow Chemistry: Transitioning from batch to continuous flow processing can offer significant advantages in terms of safety (smaller reaction volumes at any given time), efficiency, and process control.
Conclusion
The scale-up synthesis of this compound is a well-defined process that relies on a two-step sequence of catalytic hydrogenation and nucleophilic aromatic substitution. By understanding the underlying chemical principles, adhering to strict safety protocols for high-pressure and hydrogenation reactions, and implementing robust analytical controls, this vital pharmaceutical intermediate can be produced in high yield and purity on an industrial scale. As the pharmaceutical industry continues to evolve, the integration of greener chemistry principles will undoubtedly play a crucial role in the future optimization of this and other essential synthetic processes.
References
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. nwsci.com [nwsci.com]
- 4. future4200.com [future4200.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 60323-96-8|2-Chloro-5-methyl-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
- 8. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 9. carlroth.com [carlroth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. prescouter.com [prescouter.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Guide to the Synthesis of Novel Heterocycles Utilizing 4-Amino-5-methylpyridin-2-ol
Introduction
The synthesis of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and drug discovery. These scaffolds are integral to the architecture of numerous pharmaceuticals due to their diverse biological activities. Among the myriad of starting materials, 4-Amino-5-methylpyridin-2-ol has emerged as a particularly versatile and valuable building block. Its unique arrangement of functional groups—an amino group, a hydroxyl group (existing in tautomeric equilibrium with its keto form), and a methyl group on a pyridine core—offers a rich platform for the construction of a wide array of fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on practical, field-proven protocols for the synthesis of medicinally relevant pyrazolo[3,4-b]pyridines and thiazolo[4,5-b]pyridines.
Physicochemical Properties and Reactivity Profile
The synthetic potential of this compound is rooted in its distinct chemical characteristics. The molecule exhibits keto-enol tautomerism, existing in equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms. This duality influences its reactivity, allowing it to react as either a nucleophile at the nitrogen or oxygen atoms. Furthermore, the presence of the C4-amino group and the C5-methyl group provides additional sites for chemical modification and imparts specific electronic properties to the pyridine ring, influencing its reactivity towards various electrophiles and nucleophiles. The strategic positioning of the amino and hydroxyl/keto groups facilitates cyclization reactions, making it an ideal precursor for the synthesis of fused bicyclic heterocycles.
Synthesis of Fused Pyridine Ring Systems
The strategic placement of reactive functional groups in this compound makes it an excellent starting material for the synthesis of a variety of fused heterocyclic systems through cyclocondensation reactions. Below, we detail the synthesis of two such systems with significant therapeutic potential.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridine derivatives are a class of compounds that have garnered significant attention in drug discovery due to their wide range of biological activities, including their roles as kinase inhibitors and anticancer agents. The synthesis of this scaffold from this compound typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.
Reaction Mechanism:
The reaction proceeds through an initial condensation of the more nucleophilic amino group of this compound with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization, where the enamine nitrogen attacks the second carbonyl group, leading to the formation of a dihydropyrazolopyridine intermediate. Subsequent dehydration yields the aromatic pyrazolo[3,4-b]pyridine core.
Figure 1: General workflow for the synthesis of Pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.24 g, 10 mmol) and ethanol (30 mL).
-
Addition of Reagents: To the resulting suspension, add acetylacetone (1.1 g, 11 mmol) followed by a catalytic amount of glacial acetic acid (0.5 mL).
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford the desired product as a pale yellow solid.
-
Characterization: The identity and purity of the product can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Table 1: Representative Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Acetylacetone | 3,5-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol | 85 |
| 2 | Ethyl acetoacetate | 3-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | 82 |
| 3 | Dibenzoylmethane | 3,5-Diphenyl-1H-pyrazolo[3,4-b]pyridin-6-ol | 78 |
Synthesis of Thiazolo[4,5-b]pyridines
Thiazolo[4,5-b]pyridine derivatives are another important class of heterocyclic compounds with diverse pharmacological properties, including antimicrobial and anti-inflammatory activities. Their synthesis from this compound can be achieved through a reaction with a source of thiocyanate, which undergoes cyclization to form the fused thiazole ring.
Reaction Mechanism:
The synthesis is initiated by the reaction of the amino group of this compound with a thiocyanate source (e.g., potassium thiocyanate in the presence of an oxidizing agent like bromine) to form a thiourea intermediate. This is followed by an intramolecular electrophilic cyclization onto the pyridine ring, facilitated by the oxidizing agent, to form the thiazolo[4,5-b]pyridine scaffold.
Figure 2: General workflow for the synthesis of Thiazolo[4,5-b]pyridines.
Experimental Protocol: Synthesis of 2-Amino-5-methylthiazolo[4,5-b]pyridin-7-ol
-
Reaction Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.24 g, 10 mmol) in glacial acetic acid (50 mL).
-
Addition of Reagents: Add potassium thiocyanate (1.94 g, 20 mmol) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Reaction Progression: Add a solution of bromine (0.51 mL, 10 mmol) in glacial acetic acid (10 mL) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Isolation: Pour the reaction mixture into ice-water (200 mL) and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give the pure product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Table 2: Representative Synthesis of Thiazolo[4,5-b]pyridine Derivatives
| Entry | Thiocyanate Source | Oxidizing Agent | Product | Yield (%) |
| 1 | KSCN | Bromine | 2-Amino-5-methylthiazolo[4,5-b]pyridin-7-ol | 75 |
| 2 | NH₄SCN | Iodine | 2-Amino-5-methylthiazolo[4,5-b]pyridin-7-ol | 72 |
Troubleshooting and Optimization
-
Low Yields: In cases of low product yields, consider optimizing the reaction conditions such as temperature, reaction time, and solvent. The choice of catalyst can also significantly impact the outcome of the reaction. For the synthesis of pyrazolo[3,4-b]pyridines, stronger acids like p-toluenesulfonic acid can be used as a catalyst to enhance the rate of condensation.
-
Side Reactions: The presence of multiple reactive sites in this compound can sometimes lead to the formation of side products. Careful control of reaction conditions, particularly temperature and the stoichiometry of reactants, is crucial to minimize these side reactions.
-
Purification Challenges: The products of these reactions are often solids with limited solubility. Recrystallization is a common method for purification. If this is not effective, column chromatography using silica gel may be necessary. The choice of eluent system for chromatography should be optimized based on the polarity of the product.
Conclusion and Future Outlook
This compound is a highly effective and versatile precursor for the synthesis of a variety of fused heterocyclic compounds. The protocols detailed in this guide for the synthesis of pyrazolo[3,4-b]pyridines and thiazolo[4,5-b]pyridines are robust and can be adapted for the synthesis of a wide range of derivatives. The continued exploration of the reactivity of this building block is expected to lead to the discovery of novel heterocyclic scaffolds with unique biological activities, further enriching the toolbox of medicinal chemists and drug discovery professionals.
Catalytic and Mechanistic Strategies for the Synthesis of 4-Amino-5-methylpyridin-2-ol: An Application Guide
Introduction: The Significance of 4-Amino-5-methylpyridin-2-ol
This compound, a substituted pyridine derivative (CAS No. 95306-64-2), is a pivotal intermediate in contemporary pharmaceutical synthesis.[1][2] Its structural motifs are integral to the development of novel therapeutic agents. Notably, it is a key starting material in the synthesis of Finerenone, a selective non-steroidal mineralocorticoid receptor (MR) antagonist utilized in the management of chronic kidney disease associated with type 2 diabetes.[1][3] The efficient and scalable synthesis of this compound is therefore of paramount importance to the pharmaceutical industry. This guide provides a detailed overview of established and robust synthetic methodologies, with a particular focus on a key catalytic hydrogenation step, offering researchers and process chemists a comprehensive resource for its preparation.
Strategic Synthesis Overview: Pathways to a Key Intermediate
The synthesis of this compound can be approached through several strategic routes. This guide will detail three primary methods, emphasizing the chemical principles and experimental considerations for each. The pathways discussed are:
-
Catalytic Hydrogenation of a Nitro-N-Oxide Precursor followed by Nucleophilic Substitution: A multi-step, high-yield process that incorporates a critical heterogeneous catalytic reduction.
-
Direct Nucleophilic Aromatic Substitution: A more direct conversion of a chlorinated precursor under high temperature and pressure.
-
Direct Amination of a Pyridinone Precursor: A method involving the direct introduction of the amino group onto the pyridinone ring.
The following diagram illustrates the relationship between these synthetic strategies.
Caption: Overview of synthetic routes to this compound.
Method 1: Catalytic Hydrogenation and Subsequent Substitution
This two-step synthesis is a robust and high-yielding approach, achieving an overall yield of approximately 84% with purity exceeding 99%.[4][5] The core of this method lies in the initial catalytic reduction of a nitro-N-oxide compound.
Step 1: Catalytic Hydrogenation of 2-Chloro-5-methyl-4-nitro-pyridine-N-oxide
The first step involves the simultaneous reduction of both the nitro group and the N-oxide functionality of 2-chloro-5-methyl-4-nitro-pyridine-N-oxide. This transformation is efficiently achieved through heterogeneous catalytic hydrogenation.
The Catalyst System: The preferred catalyst for this reaction is platinum, often promoted with a second metal such as molybdenum or vanadium, supported on activated carbon.[4][6] This combination enhances catalytic activity and selectivity. The bimetallic nature of the catalyst is crucial for the efficient and simultaneous reduction of two distinct functionalities.
Mechanism Rationale: Platinum is a highly effective catalyst for the reduction of nitro groups and N-oxides. The carbon support provides a high surface area for the catalyst, maximizing its exposure to the reactants. The addition of molybdenum or vanadium as a promoter can influence the electronic properties of the platinum, potentially improving its resistance to poisoning and enhancing the rate of the desired reductions over other possible side reactions.
Caption: Conceptual workflow for the catalytic hydrogenation step.
Experimental Protocol:
-
Reactor Setup: Charge a pressure-resistant glass reactor or a stainless-steel autoclave with 2-chloro-5-methyl-4-nitro-pyridine-N-oxide and a suitable solvent, such as ethanol.[6]
-
Catalyst Addition: Add the platinum-based catalyst on activated carbon (e.g., 0.5% Pt + 0.3% Mo on carbon powder) to the mixture.[4] The catalyst loading is typically in the range of 0.5-2 mol%.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure.
-
Reaction Conditions: Heat the mixture to the target temperature while stirring vigorously to ensure efficient mixing and mass transfer. The reaction is typically conducted under hydrogen pressure.[6]
-
Monitoring and Work-up: Monitor the reaction progress by analyzing aliquots (e.g., by HPLC or TLC). Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Isolation: Filter the reaction mixture to remove the catalyst. The resulting solution of 2-chloro-5-methyl-4-pyridinamine can be used directly in the next step or concentrated to isolate the intermediate.
Step 2: Nucleophilic Substitution to form this compound
The intermediate, 2-chloro-5-methyl-4-pyridinamine, is converted to the final product via a nucleophilic aromatic substitution reaction.
Reaction Principle: The chloro-substituted pyridine is treated with a strong base, potassium hydroxide, in methanol at elevated temperatures and pressures.[1][5] The hydroxide ion acts as a nucleophile, displacing the chloride at the C2 position of the pyridine ring. The high temperature and pressure are necessary to overcome the activation energy for this substitution on an electron-rich aromatic system. The use of an autoclave is essential to maintain the solvent and pressure at the required reaction temperature of 160-200°C.[1][4][5]
Experimental Protocol:
-
Reactor Charging: In a suitable autoclave, charge the 2-chloro-5-methyl-4-pyridinamine intermediate, potassium hydroxide, and methanol.[5]
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 180°C. The pressure will rise to approximately 12.5 bar.[1] Maintain these conditions with stirring for about 16 hours.[1]
-
Work-up and Isolation: After cooling the reactor, the reaction mixture is neutralized with an aqueous acid solution (e.g., hydrochloric acid).[1]
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from water to yield this compound as a white to light yellow crystalline solid with high purity.[1]
| Parameter | Value | Reference |
| Starting Material | 2-chloro-5-methyl-4-pyridinamine | [1] |
| Reagent | Potassium Hydroxide (KOH) | [1][5] |
| Solvent | Methanol | [1][5] |
| Temperature | 180°C | [1][4] |
| Pressure | 12.5 bar | [1] |
| Reaction Time | 16 hours | [1] |
| Overall Yield | 84% | [1][4] |
| Product Purity | 99.1% | [1] |
| Table 1: Optimized conditions for the nucleophilic substitution step. |
Method 2: Direct Nucleophilic Aromatic Substitution
This approach is a more direct, single-step conversion of 2-chloro-4-amino-5-methylpyridine to the desired product. While conceptually simpler, it requires similar stringent conditions as the second step of Method 1.
Reaction Principle: This method also relies on a nucleophilic aromatic substitution. The reaction is typically carried out in a high-boiling point solvent like ethylene glycol to facilitate the high temperatures required for the reaction.[1][6][7] The product is then precipitated by the addition of an acidic solution.
Experimental Protocol:
-
Dissolution: Dissolve 2-chloro-4-amino-5-methylpyridine in ethylene glycol in a suitable reaction vessel.[1][7]
-
Reaction: Heat the mixture to promote the substitution reaction with a suitable nucleophile (e.g., a hydroxide source).
-
Precipitation: Upon completion of the reaction, cool the mixture and add a solution of hydrochloric acid in methanol to precipitate the crude product.[1][7]
-
Isolation and Purification: The precipitated solid is collected by filtration, washed, and can be further purified by recrystallization. This method avoids the use of highly volatile solvents, which can simplify the product isolation process.[1][6]
Method 3: Direct Amination of 4-Hydroxy-5-methyl-1H-pyridin-2-one
This synthetic route involves the direct introduction of an amino group at the C4 position of the pyridine ring, starting from a di-hydroxylated precursor.
Reaction Principle: The reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia is carried out at high temperature (150-200°C) and pressure in an autoclave.[8] The addition of an ammonium bromide salt is crucial for this transformation to proceed efficiently.[8] The ammonium salt likely acts as an ammonia source and may also facilitate the reaction by activating the pyridine ring towards amination.
Caption: Workflow for the direct amination of 4-hydroxy-5-methyl-1H-pyridin-2-one.
Experimental Protocol:
-
Reactor Charging: Charge a pressure reactor with 4-hydroxy-5-methyl-1H-pyridin-2-one and ammonium bromide.[8]
-
Ammonia Addition: Condense liquid ammonia into the sealed reactor.[8]
-
Reaction Conditions: Heat the mixture to approximately 170°C for about 20 hours. The internal pressure will increase significantly (e.g., to 70 bar).[8]
-
Work-up: After cooling, carefully vent the excess ammonia. Dissolve the residue in water and adjust the pH to 7.0 with an aqueous acid solution to precipitate the product.[8]
-
Purification: Filter the crude product and purify by recrystallization.
Conclusion and Best Practices
The synthesis of this compound is well-established, with the two-step method involving catalytic hydrogenation offering a particularly high-yield and high-purity route suitable for industrial-scale production. The choice of method will depend on the availability of starting materials, scale of production, and the specific equipment available.
Safety Considerations: The described protocols involve high pressures, high temperatures, and flammable/toxic materials (hydrogen, ammonia, methanol). All experimental work should be conducted in a well-ventilated fume hood or appropriate containment by trained personnel, utilizing certified high-pressure equipment and following all institutional safety guidelines.
References
- 1. Buy this compound | 95306-64-2 [smolecule.com]
- 2. 4-Amino-5-methyl-2(1H)-pyridinone | 95306-64-2 | FA16237 [biosynth.com]
- 3. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 6. This compound | 95306-64-2 | Benchchem [benchchem.com]
- 7. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
Application Note & Protocols: The Reactivity of 4-Amino-5-methylpyridin-2-ol
A Guide for Synthetic Chemists and Drug Development Professionals
Abstract
4-Amino-5-methylpyridin-2-ol (CAS: 95306-64-2) is a heterocyclic organic compound of significant interest in medicinal chemistry, most notably as a key starting material for the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist.[1][][3] This guide provides a detailed examination of the reactivity of this compound, focusing on its interactions with both electrophiles and nucleophiles. A central theme is the compound's pronounced nucleophilic character, driven by its electron-rich aminopyridine core. We will explore the critical role of its pyridinol-pyridone tautomerism, which dictates the available reactive sites. This document furnishes researchers with not only the theoretical underpinnings of the molecule's reactivity but also detailed, actionable protocols for key synthetic transformations, including N-acylation, N-alkylation, and electrophilic halogenation.
Core Physicochemical Properties and Tautomerism
This compound is a white to light yellow crystalline solid.[1] Its structure is characterized by a pyridine ring bearing a strongly activating amino group at the C4 position, a methyl group at C5, and a hydroxyl group at C2.[1] This substitution pattern creates a molecule with a rich and nuanced chemical personality.
| Property | Value | Source |
| CAS Number | 95306-64-2 | [1][4] |
| Molecular Formula | C₆H₈N₂O | [4][5] |
| Molecular Weight | 124.14 g/mol | [1][3] |
| Appearance | White to off-white or light brown solid | [1][3] |
| Storage | 2-8°C, sealed in dry, dark conditions | [4] |
A pivotal aspect of this molecule's reactivity is its existence as a mixture of two tautomeric forms in equilibrium: the pyridin-2-ol form and the 4-amino-5-methyl-2(1H)-pyridinone form.[5][6] The pyridinone tautomer is often a significant contributor to the equilibrium, influencing the molecule's aromaticity and the nucleophilicity of the various heteroatoms.
Caption: Tautomeric equilibrium of the title compound.
This equilibrium is crucial: the enol form presents a nucleophilic hydroxyl group, while the keto form possesses an amide-like character with a potentially acidic N-H proton and a carbonyl oxygen. The exocyclic amino group at C4 remains a potent nucleophilic center in both forms.
Reactions with Electrophiles: The Nucleophilic Nature of this compound
The combination of the C4-amino group and the pyridine ring heteroatoms renders the molecule highly nucleophilic.[7] The primary sites for electrophilic attack are the exocyclic amino nitrogen (N4), the ring nitrogen (N1), and, depending on the tautomeric form, the hydroxyl oxygen or the carbonyl oxygen (O2). The amino group significantly enhances the electron density of the pyridine ring, making it susceptible to electrophilic aromatic substitution.[7]
Caption: Key nucleophilic sites for electrophilic attack.
N-Acylation of the Exocyclic Amino Group
The N4-amino group is the most reactive nucleophilic site for reactions with acylating agents like acid chlorides and anhydrides. This reaction is fundamental not only for synthesizing amide derivatives but also as a crucial protecting group strategy. By converting the highly activating -NH₂ group into a less activating N-acetyl group (-NHCOCH₃), one can moderate the ring's reactivity and prevent unwanted side reactions during subsequent electrophilic substitutions, such as nitration or halogenation.[8]
This protocol describes a standard procedure for the protection of the C4-amino group.
Materials:
-
This compound
-
Acetic Anhydride ((CH₃CO)₂O)
-
Pyridine (anhydrous)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, separation funnel.
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.24 g, 10 mmol) in 20 mL of anhydrous pyridine. Stir until fully dissolved.
-
Acylation: Cool the solution in an ice bath to 0-5°C. Add acetic anhydride (1.12 mL, 12 mmol, 1.2 equivalents) dropwise over 10 minutes. Causality Note: Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct. Dropwise addition at low temperature helps control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into 100 mL of ice-cold deionized water with stirring. A precipitate of the N-acetylated product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).
-
Purification: To remove any remaining acidic impurities, suspend the crude product in 50 mL of saturated NaHCO₃ solution and stir for 30 minutes. Filter, wash with water, and dry under vacuum. If further purification is needed, recrystallization from an ethanol/water mixture is recommended.
-
Characterization: Confirm the structure of the resulting N-(2-hydroxy-5-methylpyridin-4-yl)acetamide via ¹H NMR, ¹³C NMR, and MS analysis.
Electrophilic Aromatic Substitution: Halogenation
The electron-donating amino group strongly activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions. For this molecule, the C3 and C5 positions are ortho to the amino group. Since C5 is blocked by a methyl group, the C3 position is the most probable site for substitution.
This protocol uses N-Bromosuccinimide (NBS), a mild source of electrophilic bromine, to achieve controlled mono-bromination.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, magnetic stirrer, light protection (aluminum foil).
Procedure:
-
Setup: Dissolve this compound (1.24 g, 10 mmol) in 30 mL of anhydrous acetonitrile in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (1.78 g, 10 mmol, 1.0 equivalent) to the solution in one portion. Causality Note: Using a 1:1 stoichiometry helps to minimize the formation of di-brominated byproducts. Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane/methanol and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the desired 3-bromo-4-amino-5-methylpyridin-2-ol.
-
Characterization: Verify the structure and regiochemistry of the product using spectroscopic methods, including ¹H NMR (noting the disappearance of the C3-H signal) and mass spectrometry.
Reactions with Nucleophiles: Clarifying a Common Misconception
While literature sometimes refers to the alcoholic hydroxyl group undergoing nucleophilic substitution[1][5], this is generally unfavorable unless the hydroxyl group is first activated (e.g., by protonation to form a good water leaving group, or conversion to a sulfonate ester). The most prominent and industrially relevant reaction involving a nucleophile is, in fact, the synthesis of this compound itself, via a Nucleophilic Aromatic Substitution (SₙAr) pathway. This often leads to confusion about the compound's own reactivity profile.
Synthesis via Nucleophilic Aromatic Substitution (SₙAr)
The most well-documented method to produce the title compound is by reacting 2-chloro-5-methylpyridin-4-amine with a strong base like potassium hydroxide (KOH).[7][9] In this reaction, the hydroxide ion (OH⁻) acts as the nucleophile, displacing the chloride leaving group at the C2 position.
Caption: Workflow for the synthesis of the title compound.
This protocol is based on a patented industrial process, highlighting the robust conditions required.[9][10]
Materials:
-
2-Chloro-5-methylpyridin-4-amine
-
Potassium Hydroxide (KOH)
-
Methanol
-
High-pressure autoclave/reactor
-
Hydrochloric acid/methanol solution for precipitation.
Warning: This reaction involves high temperatures and pressures and must be performed only in a suitable high-pressure reactor by trained personnel.
Procedure:
-
Charging the Reactor: Charge the pressure reactor with 2-chloro-5-methylpyridin-4-amine (e.g., 4.0 g), methanol (40 mL), and potassium hydroxide (12.5 g).[9]
-
Reaction: Seal the reactor and heat the mixture to 180°C. The internal pressure will increase to approximately 12.5 bar. Maintain these conditions for 16 hours with stirring.[9][10] Causality Note: The high temperature and pressure are necessary to overcome the activation energy for the SₙAr reaction on the electron-rich pyridine ring.
-
Cooling and Workup: After 16 hours, cool the reactor to room temperature. Carefully vent any excess pressure.
-
Precipitation: Transfer the reaction mixture to a beaker. The product can be precipitated by carefully adding a solution of hydrochloric acid in methanol to adjust the pH, causing the crude product to crystallize.[5][10]
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. The overall yield for this two-step process (including a preceding hydrogenation) is reported to be high, around 84%.[9]
Table of Reported Synthesis Conditions
| Starting Material | Reagent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| 2-chloro-5-methylpyridin-4-amine | KOH | Methanol | 180 | 12.5 | 84 (overall) | [9][10] |
| 2-chloro-5-methylpyridin-4-amine | KOH | Methanol | 160-200 | Autoclave | >75 | [1][7] |
| 2-chloro-4-amino-5-methylpyridine | - | Ethylene Glycol | - | - | - | [5][10] |
Summary and Synthetic Outlook
This compound is a versatile heterocyclic building block whose reactivity is dominated by its nucleophilic character.
-
Reaction with Electrophiles: The molecule readily reacts with electrophiles. The exocyclic N4-amino group is the primary site for acylation and alkylation. The activated pyridine ring undergoes electrophilic aromatic substitution, predictably at the C3 position.
-
Reaction with Nucleophiles: The compound itself is not electrophilic and does not readily react with nucleophiles. Its formation via a nucleophilic aromatic substitution reaction is a key synthetic route but should not be mistaken for a reaction of the title compound itself.
Understanding this reactivity profile is essential for researchers in drug development who utilize this molecule as a precursor for complex targets like Finerenone.[3] By leveraging the predictable nucleophilicity of the amino group and the aromatic ring, chemists can strategically functionalize this scaffold to build a diverse range of novel chemical entities.
References
- 1. Buy this compound | 95306-64-2 [smolecule.com]
- 3. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 4. This compound | 95306-64-2 [sigmaaldrich.com]
- 5. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 6. 4-Amino-5-methyl-2(1H)-pyridinone | 95306-64-2 | FA16237 [biosynth.com]
- 7. This compound | 95306-64-2 | Benchchem [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 10. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Applications of 4-Amino-5-methylpyridin-2-ol in Medicinal Chemistry: A Technical Guide
This guide provides an in-depth exploration of the applications of 4-Amino-5-methylpyridin-2-ol in the field of medicinal chemistry. Primarily serving as a crucial building block, this pyridine derivative has gained significant attention for its role in the synthesis of complex therapeutic agents. This document will delve into its primary application, synthesis protocols, and potential for broader use in drug discovery, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Versatile Pyridine Scaffold
This compound (CAS No: 95306-64-2) is a heterocyclic organic compound featuring a pyridine ring substituted with amino, methyl, and hydroxyl groups.[1][2] This unique arrangement of functional groups imparts specific reactivity and electronic properties, making it a valuable intermediate in organic synthesis.[1][2] The presence of a nucleophilic amino group and a hydroxyl group that can undergo substitution reactions allows for its strategic incorporation into larger, more complex molecular architectures.[1]
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Appearance | White to light yellow crystalline solid |
| CAS Number | 95306-64-2 |
Core Application: Keystone in the Synthesis of Finerenone
The most prominent and well-documented application of this compound is its function as a key starting material in the synthesis of Finerenone.[1][3][4] Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[] It is clinically approved to mitigate the risk of severe kidney and heart complications in patients with chronic kidney disease associated with type 2 diabetes.[]
The synthesis of Finerenone leverages the reactivity of this compound to construct the core dihydropyridine structure of the final drug molecule.[6] A general synthetic approach involves the reaction of this compound with other key intermediates, such as a substituted benzaldehyde and a β-ketoester, through a multi-component reaction, often a Hantzsch-type pyridine synthesis.[6]
Experimental Workflow: Finerenone Synthesis
Caption: General workflow for Finerenone synthesis.
Protocol: Synthesis of a Dihydropyridine Intermediate for Finerenone
This protocol outlines a general procedure for the initial cyclization step in the synthesis of Finerenone, based on literature precedents.[6][7]
Materials:
-
This compound
-
Ethyl 2-cyanoacetoacetate (or a similar β-ketoester)
-
4-Cyano-2-methoxybenzaldehyde
-
Diethylene glycol (or another high-boiling point solvent)
-
Acid catalyst (e.g., acetic acid)
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction flask, add this compound (1.0 equivalent), ethyl 2-cyanoacetoacetate (1.0 equivalent), and 4-cyano-2-methoxybenzaldehyde (1.0 equivalent).
-
Add diethylene glycol as the solvent.
-
Add a catalytic amount of a suitable acid, such as acetic acid.
-
Heat the reaction mixture to 85-95°C with stirring.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), for 6 to 12 hours.[7]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The crude product may precipitate out of the solution upon cooling. If not, the product can be isolated by standard aqueous workup procedures, including extraction with an appropriate organic solvent.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield the dihydropyridine intermediate.
Note: This intermediate undergoes further chemical transformations, such as O-alkylation, hydrolysis, and ammonolysis, to yield the final Finerenone molecule.[6]
Synthesis of this compound
The availability of this compound is a prerequisite for its use in drug synthesis. Several synthetic routes have been reported, with a common industrial method involving the reaction of a chloropyridine derivative with a hydroxide source.[1][8]
Synthetic Pathway Overview
Caption: A common synthetic route to this compound.
Protocol: Synthesis from 2-Chloro-5-methylpyridin-4-amine
This protocol is based on a patented industrial process and provides a high-yield synthesis of the target compound.[8][9]
Materials:
-
2-Chloro-5-methylpyridin-4-amine
-
Potassium hydroxide (KOH)
-
Methanol
-
Autoclave (pressure reactor)
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a pressure reactor (autoclave), charge 2-Chloro-5-methylpyridin-4-amine and methanol.
-
Add potassium hydroxide to the mixture.
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature between 160°C and 200°C (a typical temperature is 180°C).[8][9] The pressure will increase due to the heating of the solvent.
-
Maintain the reaction at this temperature for an extended period, for example, 16 hours, with stirring.[10]
-
Workup: After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any excess pressure.
-
Transfer the reaction mixture to a suitable flask.
-
Neutralize the mixture by the controlled addition of a hydrochloric acid solution.
-
The crude product can be precipitated by adjusting the pH or by removing the solvent under reduced pressure.
-
Purification: The crude this compound is then collected by filtration and can be further purified by recrystallization to obtain a product with high purity.
Broader Potential and Future Directions
While the primary application of this compound is in the synthesis of Finerenone, the 4-aminopyridine scaffold is present in a variety of biologically active molecules. This suggests that this compound could serve as a versatile starting material for the development of other therapeutic agents.
For instance, various derivatives of 4-aminopyridine have been investigated for their activity as:
-
Potassium Channel Blockers: 4-aminopyridine itself is a known blocker of voltage-gated potassium channels and is used in the treatment of multiple sclerosis.[11][12][13] Structure-activity relationship (SAR) studies on 4-aminopyridine analogs have shown that substitution on the pyridine ring can modulate potency and selectivity.[11][12][13] The methyl and hydroxyl groups on this compound could be further functionalized to explore this therapeutic area.
-
Inhibitors of Ecto-nucleotidases: Certain 4-aminopyridine-based amide derivatives have demonstrated inhibitory activity against tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase, enzymes implicated in cancer and other diseases.[14]
-
Inducible Nitric Oxide Synthase (iNOS) Inhibitors: Analogs of 2-amino-4-methylpyridine have been synthesized and evaluated as inhibitors of iNOS, a target in inflammatory conditions.[15]
The functional groups of this compound offer multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening against various biological targets. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The hydroxyl group can be alkylated or converted to other functionalities.
Conclusion
This compound is a valuable and strategically important intermediate in medicinal chemistry. Its primary and well-established application as a key building block in the synthesis of the mineralocorticoid receptor antagonist Finerenone highlights its significance in the development of modern therapeutics. The robust synthetic methods available for its preparation, coupled with the potential for derivatization of its functional groups, suggest that its utility may extend beyond its current primary role. Researchers in drug discovery are encouraged to consider this versatile scaffold for the development of novel therapeutic agents targeting a range of diseases.
References
- 1. Buy this compound | 95306-64-2 [smolecule.com]
- 2. This compound | 95306-64-2 | Benchchem [benchchem.com]
- 3. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 4. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 6. Synthesis of Finerenone [cjph.com.cn]
- 7. WO2023205164A1 - Processes for the preparation of finerenone - Google Patents [patents.google.com]
- 8. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 9. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 10. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5-methylpyridin-2-ol
Welcome to the technical support center for the synthesis of 4-Amino-5-methylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. We will delve into the causality behind experimental choices and provide validated protocols to ensure the success of your synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing a systematic approach to troubleshooting.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?
A: A low yield is a frequent challenge in multi-step organic syntheses. Let's break down the potential causes based on the common synthetic routes.
Route A: From 2-Chloro-5-methyl-4-pyridinamine
This route involves the nucleophilic substitution of the chloro group with a hydroxyl group using a strong base like potassium hydroxide (KOH) in methanol at high temperatures and pressures.[1][2][3]
-
Insufficient Reaction Temperature or Pressure: This is a critical parameter. The reaction is typically conducted in an autoclave at temperatures ranging from 160°C to 200°C, with 180°C being a common optimum.[2][3] The pressure will rise significantly under these conditions (e.g., to 12.5 bar).[1] Inadequate heating or a leaking reactor will result in an incomplete reaction.
-
Troubleshooting:
-
Verify the calibration of your temperature controller and pressure gauge.
-
Ensure the autoclave is properly sealed to maintain the required pressure.
-
Consider a step-wise increase in temperature to the target, holding it for the recommended duration (e.g., 16 hours).[1]
-
-
-
Inadequate Base Concentration: Potassium hydroxide is the driving force for the nucleophilic substitution. An insufficient amount will lead to an incomplete reaction.
-
Troubleshooting:
-
Use a significant excess of KOH. Published procedures often use a large excess relative to the starting material.[1]
-
Ensure the KOH is of high purity and has not absorbed significant amounts of atmospheric CO2, which would neutralize it.
-
-
-
Poor Quality Starting Material: The purity of 2-Chloro-5-methyl-4-pyridinamine is crucial. Impurities can interfere with the reaction.
-
Troubleshooting:
-
Analyze the starting material by NMR or LC-MS to confirm its identity and purity.
-
If necessary, purify the starting material by recrystallization or column chromatography.
-
-
Route B: From 4-Hydroxy-5-methyl-1H-pyridin-2-one
This method involves the direct amination of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia in the presence of an ammonium salt in an autoclave.[4]
-
Inefficient Amination: The direct amination of a hydroxyl group is a challenging transformation.
-
Troubleshooting:
-
Catalyst: The addition of an ammonium bromide salt is crucial for this reaction to proceed.[4] Ensure the correct stoichiometry is used.
-
Ammonia Concentration: The reaction is performed with liquid ammonia, which requires careful handling and a properly equipped pressure reactor.[4]
-
Temperature: The reaction is typically carried out at elevated temperatures (150-200°C).[4]
-
-
General Troubleshooting for Low Yield:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This will help you determine if the reaction has gone to completion or has stalled.
-
Solvent Quality: Ensure the methanol used is dry, as water can potentially interfere with the reaction, especially when using strong bases.
Problem 2: Formation of Significant Byproducts
Q: I am observing significant impurities in my crude product. What are the likely byproducts and how can I minimize their formation?
A: Byproduct formation can significantly complicate purification and reduce the overall yield. The nature of the byproducts depends on the synthetic route.
-
Incomplete Reaction: The most common "byproduct" is unreacted starting material. This is often the case when reaction conditions are not optimal (see Problem 1).
-
Side Reactions During Scale-Up: Some byproducts may become more prominent during the scale-up of the reaction. For instance, in the synthesis of the precursor 2-chloro-5-methyl-4-pyridinamine, a specific byproduct has been noted to increase on a larger scale.[2]
-
Troubleshooting:
-
Controlled Addition of Reagents: For exothermic reactions, slow, controlled addition of reagents can help to minimize side reactions.[5]
-
Efficient Stirring: Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating.
-
Purification of Intermediates: It is often advantageous to purify intermediates before proceeding to the next step to avoid carrying over impurities that can lead to byproducts.[2]
-
-
-
Decomposition: At the high temperatures used in these syntheses, decomposition of starting materials or the product can occur, especially if hot spots develop in the reactor.
Workflow for Byproduct Identification and Minimization
Caption: Workflow for identifying and minimizing byproducts.
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify the final product. What are the recommended purification methods?
A: this compound is a solid, and purification can often be achieved through recrystallization.[1]
-
Recrystallization: This is a highly effective method for obtaining high-purity crystalline solids.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. Water is a commonly used solvent for recrystallization of this compound.[1]
-
If the solution is colored, you can treat it with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[1]
-
-
-
Acid-Base Extraction: Due to the basic nature of the amino group on the pyridine ring, acid-base extraction can be a useful technique to separate it from non-basic impurities.[5]
-
Protocol:
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid (e.g., HCl) to protonate the amino group and move the product into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the product and cause it to precipitate out.
-
Extract the product back into an organic solvent or collect the precipitate by filtration.
-
-
-
Column Chromatography: While effective, column chromatography on silica gel can sometimes be challenging for basic compounds like pyridines due to tailing.[5]
-
Troubleshooting Tailing: Adding a small amount of a base like triethylamine to the eluent can help to mitigate this issue.[5]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The reported yields can be quite high. For the synthesis starting from 2-chloro-5-methyl-4-pyridinamine, an overall yield of approximately 84% has been reported after recrystallization and isolation from the mother liquor.[1] A two-step process starting from 2-chloro-5-methyl-4-nitro-pyridine-I-oxide has also been reported to achieve a total yield of 84% with a purity of over 99%.[2][3]
Q2: What are the key safety precautions to consider during this synthesis?
A2: The synthesis involves high temperatures and pressures, as well as corrosive and potentially hazardous materials.
-
High-Pressure Reactions: All reactions conducted in an autoclave must be performed behind a blast shield with appropriate pressure relief systems. Ensure the reactor is rated for the temperatures and pressures that will be generated.
-
Corrosive Reagents: Potassium hydroxide is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Methanol is a flammable solvent. Avoid open flames and ensure proper ventilation.
-
General Pyridine Synthesis Safety: Some reagents used in pyridine synthesis, such as ammonia and hydroxylamine, can be hazardous.[6] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the structure and purity of this compound.
| Analytical Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the methyl group, the aromatic protons, and the amine and hydroxyl protons. A reported ¹H-NMR (300 MHz, DMSO-d6) shows: δ=1.81 (s, 3H), 2.54 (s, 1H), 5.24 (s, 1H), 5.79 (s, 2H), 6.85 (s, 1H), 10.27 (br s, 1H).[1] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (124.14 g/mol ). An EIpos mass spectrum should show a peak at m/z = 125 [M+H]⁺.[1] |
| HPLC | High-Performance Liquid Chromatography can be used to determine the purity of the compound. A purity of >99% has been reported using this method.[1] |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Q4: Can this synthesis be performed without a pressure reactor?
A4: The reported high-yield syntheses from 2-chloro-5-methyl-4-pyridinamine or 4-hydroxy-5-methyl-1H-pyridin-2-one rely on high temperatures that necessitate the use of a pressure reactor to prevent the solvent from boiling off and to achieve the required reaction conditions.[1][2][3][4] Attempting these reactions at atmospheric pressure would likely result in significantly lower yields or no reaction at all. Alternative synthetic routes that do not require high pressure might exist but are not as prominently featured in the provided literature for high-yield synthesis of this specific compound.
Q5: What are the key reaction mechanisms involved in the synthesis?
A5: The primary synthesis route from 2-chloro-5-methyl-4-pyridinamine involves a nucleophilic aromatic substitution (SNAAr) reaction.
Caption: Simplified mechanism of the synthesis.
The electron-withdrawing effect of the pyridine nitrogen atom facilitates the attack of the hydroxide nucleophile on the carbon atom bearing the chlorine atom. This is a well-established mechanism for nucleophilic substitution on pyridine rings.[7][8]
III. References
-
4-Amino-2-hydroxy-5-methylpyridine synthesis - ChemicalBook. --INVALID-LINK--
-
Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem. --INVALID-LINK--
-
Buy this compound | 95306-64-2 - Smolecule. --INVALID-LINK--
-
4-Amino-5-Methylpyridine-2(1H)-one - Pipzine Chemicals. --INVALID-LINK--
-
Troubleshooting common issues in pyridine synthesis - Benchchem. --INVALID-LINK--
-
WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents. --INVALID-LINK--
-
CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) - Google Patents. --INVALID-LINK--
-
CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents. --INVALID-LINK--
-
Pyridine Synthesis: Cliff Notes - Baran Lab. --INVALID-LINK--
-
4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs. --INVALID-LINK--
-
Pyridine - Wikipedia. --INVALID-LINK--
-
Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--
-
Safety Issues with Pyridine Ring Construction - Wordpress. --INVALID-LINK--
References
- 1. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 4. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 7. Buy this compound | 95306-64-2 [smolecule.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for 4-Amino-5-methylpyridin-2-ol synthesis
Welcome to the technical support center for the synthesis of 4-Amino-5-methylpyridin-2-ol (CAS 95306-64-2). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. As a key intermediate in the production of pharmaceuticals like the non-steroidal mineralocorticoid receptor (MR) antagonist Finerenone, optimizing this process is critical for achieving high yield and purity.[1][2]
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt the synthesis to your specific laboratory or industrial scale needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary, industrially viable synthetic routes to this compound?
There are two predominant routes favored for their efficiency and scalability:
-
Nucleophilic Substitution of a Chloropyridine Precursor: This is the most common and high-yielding method. It involves reacting 2-chloro-4-amino-5-methylpyridine with a strong base like potassium hydroxide (KOH) in a solvent such as methanol at high temperature and pressure.[3][4] This approach is often preferred for its high conversion rates and the ability to produce a product with >99% purity after recrystallization, avoiding the need for costly column chromatography.[5][6]
-
Direct Amination of a Hydroxypyridinone: This method starts with 4-hydroxy-5-methyl-1H-pyridin-2-one and reacts it with ammonia in the presence of an ammonium bromide salt catalyst in an autoclave.[7][8] While also effective, it requires careful control of high-pressure ammonia gas.
Q2: Why is a high-pressure reactor (autoclave) necessary for the KOH/methanol route?
The reaction requires temperatures between 160°C and 200°C to facilitate the nucleophilic aromatic substitution of the chloride atom by the hydroxide ion.[5] Methanol, the typical solvent, has a boiling point of only 64.7°C. An autoclave is essential to contain the solvent and build pressure (up to 12.5 bar), which prevents the methanol from boiling away and ensures the reaction mixture reaches the target temperature.[3] This high-pressure environment also increases molecular collision frequency, accelerating the reaction kinetics and minimizing the formation of degradation byproducts.[3]
Q3: What are the critical safety precautions for this synthesis?
Given the use of caustic bases, high pressures, and high temperatures, safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a flame-retardant lab coat.
-
Autoclave Operation: Only trained personnel should operate high-pressure reactors. Ensure the reactor is properly maintained and rated for the intended temperature and pressure. Never exceed the maximum operating limits of the vessel.
-
Caustic Handling: Potassium hydroxide (KOH) is highly corrosive. Handle it with care in a well-ventilated area or fume hood to avoid skin and respiratory tract irritation.
-
Ventilation: Ensure adequate ventilation to handle solvent vapors and any potential off-gassing.[1]
Q4: How can I effectively monitor the reaction's progress?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the standard methods for monitoring the disappearance of the starting material (e.g., 2-chloro-4-amino-5-methylpyridine) and the appearance of the desired product.[7] A typical method would involve taking small aliquots from the reaction mixture at regular intervals (if your reactor setup permits), quenching them, and analyzing them to determine the conversion rate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The diagnostic workflow below provides a logical path for identifying and resolving common problems.
Caption: Troubleshooting workflow for this compound synthesis.
Q5: My reaction resulted in a very low yield (<50%). What are the likely causes?
-
Cause 1: Sub-optimal Reaction Conditions. The most frequent cause of low yield is the failure to reach and maintain the required temperature (160-200°C) and pressure. A leak in the autoclave seal can prevent the system from reaching the necessary pressure, causing the solvent to boil at a lower temperature and stalling the reaction.
-
Solution: Before starting, perform a pressure test on your autoclave. Ensure all seals and gaskets are in good condition. Calibrate your temperature and pressure sensors to guarantee accuracy. For the synthesis starting from 2-chloro-4-amino-5-methylpyridine, a target of 180°C and 12.5 bar is a proven benchmark.[3]
-
-
Cause 2: Reagent Quality. The purity of your starting material and the strength of the base are critical. Old or improperly stored potassium hydroxide may have absorbed atmospheric CO2 and moisture, reducing its effective concentration.
-
Solution: Use fresh, high-purity 2-chloro-4-amino-5-methylpyridine. Use freshly opened or properly stored KOH pellets. Consider titrating your base if its quality is uncertain.
-
-
Cause 3: Inefficient Work-up. The product is isolated by neutralization and precipitation. If the pH is not adjusted correctly during work-up, a significant portion of the product may remain dissolved in the aqueous phase.
-
Solution: After the reaction, carefully neutralize the mixture with aqueous hydrochloric acid.[3] Monitor the pH closely to find the optimal point for maximum precipitation before filtration.
-
Q6: My final product is off-color and shows multiple spots on TLC/peaks in HPLC. How can I minimize impurities?
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Cause 1: Overheating or Extended Reaction Time. While high temperatures are necessary, excessive heat or prolonged reaction times can lead to the formation of degradation byproducts. Pyridine rings can be susceptible to decomposition under harsh conditions.
-
Solution: Adhere strictly to the recommended reaction time (e.g., 16 hours at 180°C).[4] Consider running a time-course study to find the minimum time required for complete conversion at your specific scale.
-
-
Cause 2: Oxidative Side Reactions. Although not extensively documented for this specific molecule, similar phenolic and amino compounds can be susceptible to oxidation, which can create colored impurities.
-
Solution: While not always standard practice in the literature for this synthesis, if you experience persistent colored impurities, consider degassing your solvent and purging the autoclave with an inert gas like nitrogen or argon before heating.
-
Q7: The reaction starts but seems to stop before reaching completion. What should I investigate?
-
Cause 1: Insufficient Base. The reaction consumes the hydroxide ion. A sufficient molar excess of KOH is required to drive the reaction to completion. If the stoichiometry is off, the reaction will halt once the limiting reagent is consumed.
-
Solution: Double-check your calculations. Ensure you are using a significant molar excess of KOH relative to the starting chloropyridine.
-
-
Cause 2 (For multi-step synthesis): Catalyst Deactivation. If you are performing the route that involves a hydrogenation step (e.g., reducing 2-chloro-5-methyl-4-nitro-pyridine-N-oxide), the platinum catalyst can become poisoned or deactivated.[5][7]
-
Solution: Ensure your starting material for the hydrogenation step is free of catalyst poisons (like sulfur compounds). Use a reputable catalyst supplier and handle the catalyst under an inert atmosphere to prevent premature oxidation.
-
Optimized Protocols and Data
The following tables and protocols are based on established and scalable synthesis methods.
Table 1: Comparison of Primary Synthetic Routes
| Feature | Route 1: Nucleophilic Substitution | Route 2: Direct Amination |
| Starting Material | 2-chloro-4-amino-5-methylpyridine | 4-hydroxy-5-methyl-1H-pyridin-2-one |
| Key Reagents | Potassium Hydroxide (KOH), Methanol | Ammonia (liquid), Ammonium Bromide |
| Typical Conditions | 180°C, 12.5 bar, 16 hours[3][4] | 170°C, 70 bar, 20 hours[8] |
| Reported Yield | ~84%[3] | ~68-71%[8] |
| Pros | Higher reported yield, simpler reagents. | More direct introduction of the amino group. |
| Cons | Requires careful handling of caustic base. | Requires handling of high-pressure liquid ammonia. |
Experimental Workflow and Protocol
The diagram below outlines the key stages of the most common industrial synthesis route.
Caption: Industrial synthesis workflow for this compound.
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol is adapted from established industrial methods for its high yield and purity.[3][5]
Materials:
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2-chloro-4-amino-5-methylpyridine
-
Potassium hydroxide (KOH)
-
Methanol
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Aqueous Hydrochloric Acid (HCl)
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High-pressure reactor (autoclave) with stirring and temperature/pressure controls
Procedure:
-
Reactor Charging: In a pressure reactor, charge 2-chloro-4-amino-5-methylpyridine (1.0 eq), methanol (approx. 10 mL per gram of starting material), and potassium hydroxide (approx. 8-10 eq).
-
Reaction: Seal the reactor. Begin stirring and heat the mixture to 180°C. The pressure will rise as the temperature increases; monitor to ensure it stabilizes around 12.5 bar. Maintain these conditions for 16 hours.
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Cooling & Depressurization: After 16 hours, cool the reactor to room temperature. Once cooled, safely vent any residual pressure.
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Neutralization: Transfer the reaction mixture to a suitable vessel. While stirring, slowly add aqueous hydrochloric acid to neutralize the excess KOH and adjust the pH to approximately 7. The product will precipitate as a solid.
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Isolation: Filter the solid precipitate and wash it with a small amount of cold water to remove residual salts (e.g., KCl).
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Drying: Dry the crude product in a vacuum oven. An expected yield of ~84% with a purity of ~99% can be achieved.[3]
Protocol 2: Purification by Recrystallization
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Solvent Selection: Water is a suitable solvent for recrystallization.[3] For more stubborn impurities, n-butanol can also be effective.[8]
-
Dissolution: Transfer the crude, dried product to an Erlenmeyer flask. Add the minimum amount of hot water required to fully dissolve the solid.
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Cooling & Crystallization: Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the final product in a vacuum oven at 30-50°C until a constant weight is achieved.[8]
References
- 1. ODM this compound(CAS NO.:95306-64-2) Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 3. Buy this compound | 95306-64-2 [smolecule.com]
- 4. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 6. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 7. This compound | 95306-64-2 | Benchchem [benchchem.com]
- 8. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Amino-5-methylpyridin-2-ol
Welcome to the technical support center for 4-Amino-5-methylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this key pharmaceutical intermediate. Here, we address common challenges encountered during experimental work, explaining the underlying scientific principles to empower you to optimize your purification strategies.
Understanding the Molecule: Key Physicochemical Properties
This compound (CAS 95306-64-2) is a heterocyclic organic compound that exists in tautomeric equilibrium with 4-amino-5-methyl-1H-pyridin-2-one. Its structure, featuring both a basic amino group and a weakly acidic hydroxyl/amide moiety, governs its solubility and reactivity. It is sparingly soluble in water but soluble in strong polar organic solvents.[1] This amphoteric nature is a critical consideration in the design of purification protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [2][3] |
| Molecular Weight | 124.14 g/mol | [2][3] |
| Appearance | White to off-white or light brown solid | [4] |
| Melting Point | 265-270 °C | [4] |
| pKa | 11.90 ± 0.10 (Predicted) | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude material will largely depend on the synthetic route employed. A prevalent industrial synthesis involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol under high temperature and pressure.[5][6]
Common Impurity Classes:
-
Unreacted Starting Materials: Residual 2-chloro-5-methyl-4-pyridinamine is a likely impurity.
-
Side-Reaction Products: During scale-up, a notable byproduct can be formed through dehydrogenation and subsequent condensation reactions.[5]
-
Reagents and Solvents: Inorganic salts (e.g., KCl from the reaction) and residual solvents (e.g., methanol, ethylene glycol) are common.[2]
-
Degradation Products: Aminopyridines can be susceptible to oxidative and hydrolytic degradation. The amino group and the pyridine ring are potential sites for oxidation.[7]
Q2: My recrystallization attempt resulted in poor recovery or did not significantly improve purity. What should I do?
This is a common issue that can often be resolved by systematically evaluating your solvent system and technique.
-
Solvent Choice is Critical: Water is a documented and effective solvent for the recrystallization of this compound, capable of yielding high purity (>99%).[5] However, if you are facing challenges, consider the following:
-
Solvent Polarity: This compound is polar. Solvents of similar polarity often work best. For polar compounds, ethanol, or mixed solvent systems like ethanol/water or acetone/water, can be effective.[8]
-
"Like Dissolves Like" Principle: The presence of both hydrogen bond donors (amino, hydroxyl) and acceptors (pyridyl nitrogen, carbonyl) suggests that protic solvents or mixtures with protic components will be effective.
-
-
Troubleshooting with Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be employed. Dissolve the crude material in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Reheat to clarify and then allow to cool slowly. A common polar solvent pair is ethanol and water.[9]
-
Technique Matters:
-
Minimum Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Excess solvent will reduce your recovery.[9]
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of pure, well-defined crystals. Rapid cooling can trap impurities.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adherent mother liquor containing impurities.[9]
-
Q3: I am observing a persistent colored impurity in my product. How can I remove it?
Colored impurities are often highly polar and can sometimes be challenging to remove by simple recrystallization alone.
-
Activated Charcoal Treatment: A common and effective method is to use activated charcoal. After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% w/w) and briefly continue to heat or stir. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding the charcoal.
Q4: Can I use chromatography to purify this compound?
Yes, chromatography is a powerful tool for purifying this compound, especially for achieving very high purity or for separating closely related impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable technique. Given the polar nature of the molecule, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also provide excellent selectivity for polar, basic compounds like aminopyridines.[10]
-
Preparative HPLC: For isolating larger quantities, preparative HPLC is an excellent option. Method development should begin at the analytical scale to optimize selectivity. The goal is to maximize the separation between the main peak and its impurities to allow for high loading on the preparative column.[11][12]
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization from Water
| Possible Cause | Scientific Rationale | Suggested Solution |
| Incomplete Removal of Inorganic Salts | Inorganic salts (e.g., KCl) have some solubility in hot water and can co-precipitate if the solution is too concentrated or cooled too rapidly. | Ensure the pH of the crude material is neutralized (around pH 7) before recrystallization to minimize salt formation.[5] Consider a pre-wash with a small amount of cold water before the main recrystallization. |
| Co-crystallization of a Structurally Similar Impurity | An impurity with very similar polarity and crystal packing properties to the desired compound may crystallize along with it. | A different solvent system may disrupt the co-crystallization. Try a mixed solvent system like ethanol/water or explore other polar solvents. If this fails, chromatographic purification may be necessary. |
| Use of Excessive Solvent | Using too much hot water will keep a significant portion of your product dissolved even after cooling, leading to low recovery and potentially concentrating more soluble impurities in the final product. | Use the absolute minimum volume of boiling water to just dissolve the solid. Work in small solvent additions. |
Issue 2: Product "Oiling Out" During Recrystallization
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.
| Possible Cause | Scientific Rationale | Suggested Solution |
| High Concentration of Impurities | Impurities can depress the melting point of the mixture, leading to the formation of a liquid phase. | Perform a preliminary purification step. This could be a simple filtration to remove insoluble matter or a quick wash with a solvent that selectively dissolves some of the impurities but not the product. |
| Solution Cooled Too Rapidly | Rapid cooling can lead to a supersaturated state where the solute does not have time to form an ordered crystal lattice and instead separates as a liquid. | Ensure slow, gradual cooling. Allow the flask to cool to room temperature on the benchtop before moving to an ice bath. Seeding the solution with a small crystal of pure product can also encourage proper crystallization. |
| Inappropriate Solvent Choice | The solubility curve for the chosen solvent may be too steep, causing the compound to crash out of solution at a high temperature. | Select a solvent in which the compound is less soluble at higher temperatures, or use a mixed solvent system to better control the solubility profile. |
Issue 3: Suspected Product Degradation
If you observe the appearance of new, unexpected peaks in your analytical chromatogram over time or after certain workup conditions, your product may be degrading.
| Possible Cause | Scientific Rationale | Suggested Solution |
| Oxidation | The aminopyridine moiety can be susceptible to oxidation, especially in the presence of air, metal ions, or residual oxidants from previous synthetic steps. This can lead to the formation of N-oxides or nitro derivatives.[7] | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heat and exposure to light. Ensure all reagents and solvents are free of peroxides. |
| Hydrolysis | Although generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other unwanted reactions. | Maintain a neutral pH during workup and storage. If an acid or base is used, ensure it is neutralized promptly. |
| Photodegradation | Exposure to light, particularly UV radiation, can sometimes induce degradation in heterocyclic compounds. | Store the material in an amber vial or otherwise protected from light. |
Experimental Protocols
Protocol 1: High-Purity Recrystallization from Water
This protocol is adapted from a documented industrial process for achieving high purity.[5]
-
Neutralization: Suspend the crude this compound in water. While cooling, adjust the pH to ~7.0 using a suitable acid (e.g., dilute HCl) or base (e.g., dilute NaOH) to neutralize any residual base or acid from the synthesis.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the neutralized crude solid and a stir bar. Add a minimal amount of deionized water and heat the mixture to boiling with stirring.
-
Saturated Solution: Continue to add small portions of hot deionized water until all the solid has just dissolved.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a gentle boil for a few minutes.
-
(Optional) Hot Filtration: If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 50-70°C) to a constant weight.
Protocol 2: Analytical HPLC Method Development (Starting Point)
This protocol provides a starting point for assessing the purity of this compound.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm (or scan for λmax) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small, accurately weighed amount of the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of ~0.5 mg/mL. |
This method should be validated for its intended use.
Visualizing Workflows
Diagram 1: General Purification and Troubleshooting Workflow
Caption: A decision-making workflow for purifying this compound.
Diagram 2: Recrystallization Troubleshooting Logic
References
- 1. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 2. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 6. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. helixchrom.com [helixchrom.com]
- 11. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-Amino-5-methylpyridin-2-ol
Welcome to the technical support guide for the synthesis of 4-Amino-5-methylpyridin-2-ol (CAS 95306-64-2). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction outcomes.
Overview of the Primary Synthetic Pathway
The most robust and scalable synthesis of this compound typically involves a two-step process starting from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide. This pathway is favored for its high yield and purity. The process involves:
-
Reductive Hydrogenation: The simultaneous reduction of the nitro group and the N-oxide of the starting material to form the intermediate, 2-chloro-5-methyl-4-pyridinamine.
-
Hydrolytic Substitution: The nucleophilic substitution of the chlorine atom on the intermediate with a hydroxyl group, typically using a strong base like potassium hydroxide (KOH) in an alcohol solvent under high temperature and pressure.
The following diagram illustrates this common synthetic workflow.
Caption: Common two-step synthesis of this compound.
Frequently Asked Questions & Troubleshooting
Category 1: Low Yield & Reaction Inefficiency
Question: My overall yield for the conversion of 2-chloro-5-methyl-4-pyridinamine to this compound is consistently below 60%. What are the most likely causes and how can I improve it?
Answer: A low yield in the final hydrolytic substitution step is a common issue that can almost always be traced back to reaction conditions and reagent selection. Based on our experience, here are the primary factors to investigate:
-
Suboptimal Temperature and Pressure: This is the most critical parameter. The nucleophilic aromatic substitution of the 2-chloro group requires significant energy input. The reaction is typically performed in a sealed autoclave or pressure reactor to reach the necessary temperatures without boiling off the methanol solvent.[1][2]. Insufficient temperature or pressure will result in a sluggish reaction and incomplete conversion.
-
Incorrect Choice of Base: While seemingly interchangeable, potassium hydroxide (KOH) is strongly recommended over sodium hydroxide (NaOH). It has been observed that using NaOH can lead to the formation of a dimethyl ether by-product, complicating purification and reducing the yield of the desired product.[3]. The use of KOH proceeds much more cleanly.
-
Reaction Time: While higher temperatures accelerate the reaction, an insufficient reaction time will lead to a mixture of starting material and product. A typical duration is 16 hours at 180°C to drive the reaction to completion.[2]. Monitor the reaction's progress via TLC or HPLC if your reactor setup allows for safe sampling.
-
Reagent Stoichiometry: An excess of potassium hydroxide is typically used to ensure the reaction goes to completion. Ensure you are using a significant molar excess of high-purity KOH.
Optimized Reaction Conditions Summary The table below summarizes typical high-yield conditions derived from established protocols.[1][2][3].
| Parameter | Recommended Value | Rationale |
| Temperature | 160°C - 200°C (180°C is optimal) | Overcomes the activation energy for SNAr. |
| Pressure | ~12.5 bar (autogenic pressure) | Maintains methanol in a liquid state at high temperatures.[2] |
| Solvent | Methanol (anhydrous preferred) | Acts as both solvent and reactant source for potential side reactions if not controlled. |
| Base | Potassium Hydroxide (KOH) | Higher reactivity and fewer side products compared to NaOH.[3] |
| Duration | 16 hours | Ensures complete conversion of the starting material.[2] |
| Reported Yield | >84% | Achievable with optimized and controlled parameters.[1] |
Category 2: Product Purity & Side Reactions
Question: After my reaction, I'm observing significant impurities that are difficult to remove by recrystallization. What are these side products and how can I prevent their formation?
Answer: Impurity generation is often linked to either the quality of the starting materials or non-optimized reaction conditions. Let's break down the likely culprits.
-
Unreacted Starting Material: The most common impurity is unreacted 2-chloro-5-methyl-4-pyridinamine. Its presence is a clear indicator of incomplete conversion. The solution is to optimize the reaction conditions as described above (increase temperature, time, or base concentration).
-
Over-alkylation: While less common, the primary amino group could theoretically be methylated by the methanol solvent under harsh basic conditions, though this is not widely reported as a major issue in optimized processes.
-
Decomposition: Pyridine derivatives can be sensitive to excessively high temperatures or prolonged reaction times beyond what is necessary. If you are pushing the temperature above 200°C, you risk thermal decomposition.
Purification Protocol: A robust workup and purification procedure is essential for achieving high purity (>99%). A proven method involves the following steps:[3]
-
Cooling & Neutralization: After the reaction, cool the autoclave to room temperature. The reaction mixture will be highly basic.
-
Salt Removal: The methanolic solution will contain potassium chloride (KCl) as a byproduct. This can be removed by filtration. The salt should be washed with a small amount of cold methanol to recover any trapped product.
-
Solvent Evaporation: The combined filtrate is concentrated under reduced pressure to remove the methanol.
-
Aqueous Recrystallization: The resulting residue is then recrystallized from water. The product has limited solubility in cold water, allowing for effective purification. Adjusting the pH during this step can also aid in precipitating the pure product.[4].
The diagram below outlines a decision-making process for troubleshooting common synthesis issues.
Caption: Troubleshooting decision tree for this compound synthesis.
Category 3: Analytical & Characterization
Question: How do I confirm the identity and purity of my final product?
Answer: Proper analytical characterization is crucial. A combination of techniques should be employed to confirm the structure and assess the purity of the synthesized this compound.
-
Chromatography (Purity Assessment):
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium acetate or formic acid) is a good starting point. The purity is determined by the area percentage of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the product (124.14 g/mol ) and identifying any impurities by their mass-to-charge ratio.[5][6].
-
-
Spectroscopy (Structural Confirmation):
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation. You should expect to see signals corresponding to the aromatic protons, the methyl group protons, and the amine protons in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (amine), O-H stretching (hydroxyl), and C=C/C=N stretching (aromatic ring).
-
-
Physical Properties:
-
Melting Point: The reported melting point is in the range of 265-270 °C.[7]. A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
-
By employing this suite of analytical methods, you can be confident in both the identity and purity of your synthesized material, which is a critical requirement for its use in further drug development stages.[5].
References
- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 2. Buy this compound | 95306-64-2 [smolecule.com]
- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 4. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 95306-64-2 | Benchchem [benchchem.com]
- 6. 95306-64-2|this compound|BLD Pharm [bldpharm.com]
- 7. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
Stability issues of 4-Amino-5-methylpyridin-2-ol under different conditions
Welcome to the dedicated technical support center for 4-Amino-5-methylpyridin-2-ol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this key intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability challenges you may encounter during your experiments. Our goal is to provide you with the scientific rationale behind the recommended procedures to ensure the integrity of your work.
I. Troubleshooting Guide: Investigating Unexpected Degradation
This section addresses common scenarios of unexpected sample degradation and provides a systematic approach to identifying the root cause and implementing corrective actions.
Scenario 1: Your sample of this compound shows discoloration (e.g., turning yellow or brown) upon storage.
Possible Cause: This is often an indication of oxidation or photodegradation. The aminopyridine ring system can be susceptible to oxidation, especially in the presence of light and atmospheric oxygen.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound is stored at the recommended 2-8°C, in a tightly sealed container, and protected from light[1]. An amber vial or a container wrapped in aluminum foil is recommended.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the material under an inert atmosphere (e.g., argon or nitrogen). This minimizes contact with oxygen.
-
Purity Check: Analyze the discolored sample by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to assess its purity and compare it to a fresh or properly stored sample. The appearance of new peaks indicates the formation of degradation products.
Scenario 2: You observe a loss of potency or the appearance of impurity peaks in your reaction mixture when using this compound.
Possible Causes:
-
Thermal Degradation: The reaction conditions might be too harsh, leading to thermal decomposition.
-
pH Instability: The compound may be unstable at the pH of your reaction medium. Aminopyridines can be susceptible to degradation in both acidic and alkaline conditions.
-
Incompatibility with Reagents: The compound might be reacting with other components in your reaction mixture, such as oxidizing agents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction instability.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the stability of this compound.
1. What are the ideal storage conditions for this compound?
For optimal stability, the compound should be stored at 2-8°C, protected from light, and in a tightly sealed container to prevent moisture ingress and oxidation[1].
2. Is this compound sensitive to light?
Yes, many pyridine derivatives are known to be light-sensitive. It is recommended to store it in an amber vial or a light-blocking container to prevent photodegradation[1].
3. How does pH affect the stability of this compound?
While specific data for this compound is limited, aminopyridine derivatives can exhibit instability in both strongly acidic and alkaline conditions. It is advisable to conduct a pH stability profile for your specific application. Generally, a near-neutral pH is likely to be the most stable.
4. Can this compound undergo oxidation?
Yes, the presence of an amino group on the pyridine ring can make it susceptible to oxidation. It is recommended to store it away from oxidizing agents and under an inert atmosphere for long-term storage[1]. One manufacturer notes that it has antioxidant properties, which implies it is readily oxidized[2].
5. What are the likely degradation pathways for this compound?
Based on the structure, the following degradation pathways are plausible:
-
Oxidation: The amino group and the electron-rich pyridine ring are susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated species, or ring-opened products.
-
Photodegradation: Exposure to UV light can lead to complex degradation pathways, including dimerization and ring cleavage.
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, the molecule could potentially undergo hydrolysis, although this is less common for this type of heterocycle compared to esters or amides.
Caption: Potential degradation pathways.
III. Experimental Protocols
For researchers needing to establish stability-indicating methods, the following protocols for forced degradation studies are recommended. These studies are crucial for identifying potential degradants and developing analytical methods that can resolve the parent compound from any impurities.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with PDA or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. Use a PDA detector to check for peak purity and an MS detector to identify the mass of potential degradants.
-
Data Summary Table:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Approx.) | Number of Degradation Peaks |
| 0.1 N HCl | 24 | 60 | To be determined | To be determined |
| 0.1 N NaOH | 24 | 60 | To be determined | To be determined |
| 3% H₂O₂ | 24 | Room Temp. | To be determined | To be determined |
| Thermal (Solid) | 48 | 80 | To be determined | To be determined |
| Thermal (Solution) | 24 | 60 | To be determined | To be determined |
| Photolytic (Solid) | As per ICH Q1B | Ambient | To be determined | To be determined |
| Photolytic (Solution) | As per ICH Q1B | Ambient | To be determined | To be determined |
IV. References
-
This compound(CAS NO.:95306-64-2). (n.d.). Retrieved from --INVALID-LINK--
-
4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2. (2022, October 25). Retrieved from --INVALID-LINK--
-
This compound | CAS No. 95306-64-2. (n.d.). Retrieved from --INVALID-LINK--
-
This compound | 95306-64-2. (n.d.). Retrieved from --INVALID-LINK--
-
4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. (n.d.). Retrieved from --INVALID-LINK--
References
Finerenone Synthesis Technical Support Center: Troubleshooting By-product Formation from 4-Amino-5-methylpyridin-2-ol
Welcome to the technical support center for the synthesis of finerenone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 4-Amino-5-methylpyridin-2-ol as a key building block. Our goal is to provide in-depth, field-proven insights into potential side reactions and by-product formation, along with robust troubleshooting strategies and analytical protocols to ensure the integrity of your synthesis.
Section 1: Understanding the Core Reaction and the Role of this compound
The synthesis of finerenone's dihydronaphthyridine core is a multi-component reaction that closely follows the principles of the Hantzsch dihydropyridine synthesis.[1][2] In this process, this compound serves as the crucial nitrogen-containing component that cyclizes with two other key fragments: an aldehyde (4-cyano-2-methoxybenzaldehyde) and a β-ketoester equivalent (such as ethyl 2-cyanoacetoacetate).[1][3]
The primary role of this compound is to act as an enamine precursor. Its amino group initiates the cyclization cascade, ultimately forming the fused dihydropyridine ring system that is central to finerenone's structure. Understanding this mechanism is the first step in diagnosing and preventing unwanted side reactions.
Caption: Core Hantzsch-type synthesis workflow for the finerenone backbone.
Section 2: Troubleshooting Guide for By-product Formation
This section addresses specific issues encountered during the synthesis, linking observations to probable causes and providing actionable solutions.
| Problem / Observation | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| A new major peak appears in HPLC with a shorter retention time, consistent with a more aromatic compound. | Oxidation of the Dihydropyridine Ring: The 1,4-dihydropyridine ring in finerenone is highly susceptible to oxidation, which results in the formation of a fully aromatic and stable naphthyridine by-product (e.g., Finerenone Related Substance B).[4] This is often catalyzed by trace oxygen, light, or certain metal impurities. | 1. Implement Strict Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the synthesis. Rationale: This removes atmospheric oxygen, the primary oxidant. 2. Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles. Rationale: Solvents can dissolve significant amounts of oxygen. 3. Protect from Light: Conduct the reaction in amber glassware or cover the vessel with aluminum foil.[5] Rationale: Photodegradation can generate radicals that initiate oxidation. |
| Reaction yields are consistently low, with significant amounts of starting materials remaining. | 1. Incomplete Knoevenagel Condensation: The initial reaction between the aldehyde and the β-ketoester may be inefficient. 2. Ineffective Enamine Formation: The reactivity of the amino group on this compound might be suppressed. 3. Steric Hindrance: Bulky substituents on the reactants can slow down the reaction rate.[2] | 1. Optimize Catalyst and Temperature: For the Knoevenagel condensation, ensure the appropriate base or acid catalyst is used at the optimal concentration and temperature. Rationale: Catalysis is key to activating the methylene group of the ketoester. 2. pH Control: The cyclization step is often pH-sensitive. A slightly acidic medium (e.g., using acetic acid as a catalyst) can facilitate both enamine formation and the subsequent cyclization. Rationale: Optimal proton concentration is needed to catalyze additions and subsequent water elimination. 3. Increase Reaction Time/Temperature: Within the stability limits of the product, increasing the reaction time or temperature can help overcome higher activation energy barriers. |
| Detection of impurities related to the hydrolysis of the primary amide or cyano group. | Presence of Excess Water or Strong Acid/Base: The primary amide and the benzonitrile (cyano) group on finerenone are susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of carboxylic acid (Finerenone Amide Impurity) or benzamide by-products (Related Substance D).[4][6] | 1. Use Anhydrous Solvents: Ensure all solvents are dried using appropriate methods (e.g., molecular sieves). Rationale: Minimizes the primary reactant for hydrolysis. 2. Stoichiometric Control of Acid/Base: If an acid or base catalyst is used, ensure it is in catalytic, not stoichiometric, amounts. Neutralize the reaction mixture promptly during workup. Rationale: Prevents prolonged exposure to harsh hydrolytic conditions. 3. Moderate Reaction Temperature: Avoid excessive heating during the reaction and workup. Rationale: Hydrolysis rates are highly temperature-dependent. |
| Formation of multiple, difficult-to-separate isomers. | Isomerization of the Dihydropyridine Ring: The dihydropyridine ring can potentially undergo isomerization or rearrangement under certain conditions.[5] Additionally, the starting this compound exists in tautomeric forms (amino-pyridinol and imino-pyridinone), which could potentially lead to different reaction pathways if not controlled. | 1. Control Reaction Kinetics: Run the reaction at a lower temperature to favor the thermodynamically stable product and disfavor isomerization pathways. Rationale: Higher temperatures can provide the activation energy needed to overcome isomerization barriers. 2. Screen Solvents: The polarity of the solvent can influence the stability of intermediates and transition states. Screen a range of solvents to find conditions that favor the desired product.[2] Rationale: Solvent choice can selectively stabilize the desired reaction pathway. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in finerenone synthesis and how can I spot it?
A: The most prevalent by-product is the oxidized form of finerenone, where the dihydronaphthyridine ring becomes a fully aromatic naphthyridine system.[4] On a Reverse-Phase HPLC (RP-HPLC), this by-product typically appears as a sharp peak with a retention time shorter than finerenone itself, due to its increased planarity and aromaticity leading to a slightly different interaction with the C18 stationary phase. Its presence is a direct indicator of oxygen or other oxidizing agents in your reaction.
Q2: My this compound starting material has a slight discoloration. Can I still use it?
A: Discoloration often indicates degradation or the presence of impurities. This compound should be a white to off-white solid.[7] Using discolored starting material is risky as the impurities can interfere with the reaction or introduce new by-products. It is highly recommended to either purify the material (e.g., by recrystallization) or use a fresh, high-purity batch. You should always run a purity check (e.g., by HPLC or NMR) on your starting materials before beginning the synthesis.
Q3: I am observing a by-product that seems to result from a reaction of two molecules of the β-ketoester with ammonia, without involving the other components. Is this possible?
A: Yes, this is a known side reaction in Hantzsch-type syntheses. If a separate ammonia source is present or if conditions favor self-condensation, two molecules of the β-ketoester can react with ammonia to form a dihydropyridine that does not contain the aryl group or the fused pyridinone ring from your primary starting materials. To mitigate this, ensure the reaction is staged correctly, for example, by pre-forming the Knoevenagel adduct between the aldehyde and one equivalent of the ketoester before introducing the this compound.
Q4: Can by-products from the synthesis of this compound carry over and affect the finerenone synthesis?
A: Absolutely. Impurities from the synthesis of any starting material can have downstream consequences. For instance, if the preparation of this compound from 2-chloro-5-methyl-4-pyridinamine is incomplete, the residual chloro-compound could lead to undesired N-alkylation or other side reactions.[8] This underscores the critical importance of ensuring the purity of all starting materials as a primary quality control measure.
Section 4: Key Experimental Protocols
Protocol 1: RP-HPLC Method for In-Process Control
This protocol provides a baseline for monitoring the reaction progress and identifying key by-products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (e.g., 50:50 v/v isocratic or a gradient depending on impurity profile).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 252 nm.[9]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to a concentration of approximately 20-100 µg/mL.[9][10]
-
Analysis: Inject the sample. Finerenone will be the main peak. The oxidized by-product will typically elute earlier. Unreacted starting materials will have distinct retention times that should be predetermined using standards.
Protocol 2: Mitigation of Oxidative By-products
This protocol details the steps for setting up a reaction under strictly anaerobic conditions.
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the reaction apparatus (e.g., three-neck flask with condenser and gas inlet) while hot and immediately place it under a positive pressure of inert gas (Argon or high-purity Nitrogen).
-
Solvent Preparation: Use anhydrous, degassed solvents. To degas, sparge the solvent with an inert gas for 30-60 minutes prior to use.
-
Reagent Addition: Add the solid reagents (this compound, etc.) to the flask under a strong flow of inert gas. Dissolve them in the degassed solvent, which should be added via cannula or a gas-tight syringe.
-
Reaction Execution: Maintain a gentle, positive pressure of the inert gas throughout the entire reaction period. A gas bubbler filled with mineral oil at the outlet of the condenser is a good way to monitor this.
-
Workup: When the reaction is complete, cool it to room temperature before exposing it to the atmosphere.
Section 5: Visualizing Key By-product Pathways
The following diagram illustrates the desired reaction pathway versus the most common side reactions originating from the core components.
Caption: Key reaction pathways in finerenone synthesis.
References
- 1. Synthesis of Finerenone [cjph.com.cn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]
- 4. Synthesis of the Related Substances of Finerenone [cjph.com.cn]
- 5. veeprho.com [veeprho.com]
- 6. Finerenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. ODM this compound(CAS NO.:95306-64-2) Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 8. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 9. Finerenone API Estimation Using RP-HPLC Technique and LC-MS Characterization of its Degradation Products – Oriental Journal of Chemistry [orientjchem.org]
- 10. ijamscr.com [ijamscr.com]
Alternative catalysts for the synthesis of 4-Amino-5-methylpyridin-2-ol
Technical Support Center: Synthesis of 4-Amino-5-methylpyridin-2-ol
Welcome to the technical support center for the synthesis of this compound (CAS 95306-64-2). This molecule is a critical intermediate in the pharmaceutical industry, notably in the synthesis of Finerenone, a selective mineralocorticoid receptor antagonist.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and explores alternative catalytic systems to navigate the challenges of its synthesis. Our goal is to equip researchers and drug development professionals with the expertise to optimize this crucial chemical transformation.
The traditional industrial synthesis involves the hydrolysis of 2-chloro-5-methylpyridin-4-amine with a strong base like potassium hydroxide (KOH) in a solvent such as methanol.[3][4] This reaction is typically performed in an autoclave under high temperature (160-200°C) and pressure, which, while effective, presents challenges related to safety, energy consumption, and potential byproduct formation, especially during scale-up.[3][4][5] The search for milder, more efficient, and scalable catalytic methods is therefore a key area of process development.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low or the conversion of the starting material is incomplete.
This is a common issue, particularly in the high-pressure KOH-mediated hydrolysis. Several factors could be at play.
-
Possible Cause 1: Sub-optimal Reaction Conditions. The reaction is highly sensitive to temperature and pressure. A small leak in the autoclave or inaccurate temperature control can lead to incomplete conversion.
-
Solution:
-
System Integrity Check: Before starting, ensure your pressure reactor is properly sealed and pressure-tested.
-
Temperature Monitoring: Use a calibrated internal temperature probe. The external jacket temperature may not accurately reflect the internal reaction conditions.
-
Reaction Time: Ensure the reaction is run for the specified duration (e.g., 16 hours) at the target temperature (e.g., 180°C) to drive the reaction to completion.[3]
-
-
-
Possible Cause 2: Purity of Starting Materials. The purity of 2-chloro-5-methylpyridin-4-amine (CAS 79055-62-2) is critical. Impurities can interfere with the reaction or introduce contaminants that complicate purification.
-
Solution:
-
Purity Verification: Analyze the starting material by HPLC and NMR to confirm its identity and purity before use.
-
Reagent Quality: Use dry, high-purity KOH and methanol, as water content can alter the reaction environment.
-
-
-
Possible Cause 3: Byproduct Formation During Scale-Up. A specific byproduct has been noted to form more readily during the scale-up of this reaction, which can consume starting material and lower the yield of the desired product.[4]
-
Solution:
-
Controlled Heating: Implement a controlled heating ramp to avoid localized overheating.
-
Stirring Efficiency: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture, which is crucial for consistent heat and mass transfer.
-
-
Troubleshooting Workflow: Low Reaction Yield
Caption: Troubleshooting decision tree for low reaction yield.
Q2: I am struggling with the purification of the final product.
This compound is a crystalline solid, but impurities can make its isolation challenging.
-
Possible Cause 1: Inorganic Salt Contamination. The workup involves neutralizing a large amount of KOH with acid (e.g., HCl), leading to the formation of KCl, which can co-precipitate with the product.
-
Solution:
-
Controlled Neutralization: After the reaction, cool the mixture and carefully adjust the pH to 7 with aqueous HCl.[5] Monitor the pH closely to avoid over-acidification.
-
Recrystallization: The product can be effectively purified by recrystallization from water.[3] The significant difference in solubility between the organic product and inorganic salts at different temperatures allows for efficient separation.
-
-
-
Possible Cause 2: Catalyst Residues (Alternative Methods). If using a transition metal catalyst, residual metal can contaminate the product.
-
Solution:
-
Filtration: After the reaction, filter the mixture through a pad of Celite to remove the heterogeneous catalyst or precipitated metal complexes.
-
Chelating Agents: For trace amounts of dissolved metals, consider washing the organic extract with a solution containing a chelating agent like EDTA.
-
Charcoal Treatment: Decolorizing with activated charcoal during recrystallization can help remove colored organic impurities and some metal residues.
-
-
Q3: My alternative catalyst (e.g., Cu, Pd, Ni) is inactive or provides low yields.
Transitioning to a milder, metal-catalyzed C-O bond formation requires careful optimization.
-
Possible Cause 1: Inappropriate Ligand Choice. The ligand is crucial for stabilizing the metal center, modulating its reactivity, and facilitating the catalytic cycle.
-
Possible Cause 2: Catalyst Inhibition by the Substrate. The free amino group on the pyridine ring is a potential coordinating site that can bind to the metal center and inhibit catalysis.
-
Solution: Consider a protecting group strategy. Protect the 4-amino group (e.g., as a Boc-carbamate or an amide) before the cross-coupling step. The protecting group can be removed in a subsequent step after the C-O bond is formed.
-
-
Possible Cause 3: Oxygen Sensitivity. Many catalytic systems, particularly those involving Pd(0) or Ni(0) active species, are sensitive to air.
-
Solution: Assemble the reaction under an inert atmosphere (Nitrogen or Argon). Use degassed solvents to minimize dissolved oxygen, which can oxidize and deactivate the catalyst.
-
Alternative Catalytic Strategies: A Comparative Overview
While the high-pressure KOH method is established, modern catalysis offers milder alternatives worth exploring for C-O bond formation on the pyridine ring.
| Strategy | Catalyst System | Temperature | Pressure | Key Advantages | Key Challenges |
| Traditional | Potassium Hydroxide (KOH) | 160-200°C | High (e.g., >10 bar) | Established, high-yielding process[3][4] | Harsh conditions, safety concerns, energy-intensive |
| Copper-Catalyzed | Cu(I) source (e.g., CuI, Cu₂O) + Ligand | 80-120°C | Atmospheric | Milder conditions, lower cost than Pd[9][10] | Ligand screening required, potential substrate inhibition |
| Palladium-Catalyzed | Pd(0) or Pd(II) precatalyst + Ligand | 80-110°C | Atmospheric | High functional group tolerance, well-studied[11][12] | High catalyst cost, sensitivity to air |
| Nickel-Catalyzed | Ni(0) or Ni(II) precatalyst + Ligand | 60-100°C | Atmospheric | Lower cost than Pd, unique reactivity[8][13] | Sensitivity to air, often requires specific ligands |
| Biocatalytic | Flavin-dependent monooxygenases | 25-40°C | Atmospheric | Environmentally friendly, high selectivity[3] | Enzyme availability and stability, substrate scope |
Generalized Catalytic Cycle for C-O Cross-Coupling
This diagram illustrates a typical palladium-catalyzed Buchwald-Hartwig cycle for C-O bond formation, which is analogous for nickel systems.
Caption: Generalized Palladium-catalyzed C-O cross-coupling cycle.
Experimental Protocols
Protocol 1: Established Industrial Synthesis via KOH Hydrolysis
This protocol is adapted from patent literature.[3][4]
-
Reactor Setup: Charge a suitable stainless-steel autoclave with 2-chloro-5-methylpyridin-4-amine (1.0 eq), potassium hydroxide (3.0 eq), and methanol (approx. 10 mL per gram of starting material).
-
Inerting: Seal the autoclave and purge several times with nitrogen gas.
-
Reaction: Heat the mixture to 180°C with vigorous stirring. The internal pressure will rise significantly (e.g., to ~12.5 bar). Maintain these conditions for 16 hours.
-
Workup: Cool the reactor to room temperature. Carefully vent any residual pressure. Transfer the resulting slurry to a round-bottom flask.
-
Neutralization: Cool the slurry in an ice bath and slowly add aqueous hydrochloric acid (e.g., 37%) until the pH of the solution is neutral (pH ~7).
-
Isolation: Remove the methanol via distillation under reduced pressure. The resulting aqueous slurry contains the product and inorganic salts.
-
Purification: Add water to dissolve the solids at an elevated temperature (e.g., 80-90°C). Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to induce crystallization.
-
Drying: Filter the crystalline product, wash with a small amount of cold water, and dry under vacuum at 50°C to yield this compound as a solid (Typical yield: ~84%).[3]
Protocol 2: Representative Copper-Catalyzed Synthesis (Hypothetical)
This protocol is a representative procedure based on analogous copper-catalyzed amination reactions.[6][10]
-
Reactor Setup: To an oven-dried Schlenk tube, add CuI (0.05 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Inerting: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add 2-chloro-4-amino-5-methylpyridine (1.0 eq) followed by a degassed solvent such as dioxane or DMF. If performing a hydroxylation, a water source or hydroxide salt would be required.
-
Reaction: Heat the reaction mixture to 110°C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it several times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate this compound.
Frequently Asked Questions (FAQs)
Q: Why is this compound important? A: It is a key starting material for the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist developed for the treatment of chronic kidney disease and cardiovascular issues associated with type 2 diabetes.[1][2]
Q: What are the primary safety concerns with the traditional synthesis? A: The main concerns are operating equipment at high pressures and temperatures, which carries an inherent risk of catastrophic failure if not properly managed. Additionally, the use of corrosive strong bases like KOH requires careful handling.
Q: Can I synthesize this compound without a chloro- leaving group? A: Yes, an alternative patented route involves the direct amination of 4-hydroxy-5-methyl-1H-pyridin-2-one. This reaction uses ammonia in the presence of an ammonium bromide salt in an autoclave, effectively replacing a hydroxyl group with an amino group to form the target molecule.[5]
Q: What is the tautomeric form of the product? A: The product, this compound, exists in equilibrium with its tautomeric form, 4-amino-5-methyl-1H-pyridin-2-one.[14] In most conditions, the pyridinone form is favored. The name "pyridin-2-ol" refers to one possible tautomer but is often used interchangeably.
Q: How do I handle the starting material, 2-chloro-5-methylpyridin-4-amine? A: According to GHS classifications, this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[15] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Overall Synthetic Scheme
Caption: Synthetic routes to this compound.
References
- 1. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 2. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 3. Buy this compound | 95306-64-2 [smolecule.com]
- 4. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 5. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation [udspace.udel.edu]
- 8. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides | Semantic Scholar [semanticscholar.org]
- 14. clearsynth.com [clearsynth.com]
- 15. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Challenges in the industrial scale-up of 4-Amino-5-methylpyridin-2-ol production
Technical Support Center: Industrial Scale-Up of 4-Amino-5-methylpyridin-2-ol
Prepared by: Senior Application Scientist, Process Chemistry Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, a key starting material for the selective mineralocorticoid receptor (MR) antagonist, Finerenone.[1] Navigating the transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during process development and scale-up, focusing on a common, industrially viable synthesis route.
Overview of the Industrial Synthesis Route
A prevalent industrial method for producing this compound (I) avoids complex chromatography, which is often impractical at scale.[2] The process typically involves two key chemical transformations starting from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide (3).
-
Catalytic Hydrogenation: The simultaneous reduction of the nitro group and the N-oxide is performed using a platinum-based catalyst to yield 2-chloro-5-methyl-4-pyridinamine (2).[2][3]
-
Hydrolytic Substitution: The intermediate (2) is then reacted with potassium hydroxide (KOH) in methanol within a pressure reactor at elevated temperatures to produce the final product (I).[2][3]
This two-step process has been shown to produce the target compound in high purity (>99%) and good overall yield (approx. 84%).[2]
Process Workflow Diagram
Caption: High-level workflow for the industrial synthesis of this compound.
Troubleshooting & Process Optimization
This section addresses common challenges in a question-and-answer format, providing both the underlying scientific reasoning and actionable protocols.
Catalytic Hydrogenation Stage
Q: We are experiencing slow reaction rates and incomplete conversion during the catalytic hydrogenation of the nitro-N-oxide starting material. What are the likely causes and how can we troubleshoot this?
A: This is a frequent issue when scaling up heterogeneous catalytic reactions. The problem typically stems from catalyst health, mass transfer limitations, or impurities.
Underlying Causes & Expertise:
-
Catalyst Deactivation: The platinum catalyst is susceptible to deactivation. This can occur through several mechanisms:
-
Coking: Carbonaceous materials from the reactants or solvent can deposit on the catalyst's active sites, physically blocking them.[4]
-
Poisoning: Halogens, such as chlorine from the substrate itself or impurities, can strongly adsorb to platinum surfaces and poison the catalyst.[4]
-
Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate, reducing the available surface area for the reaction.[4]
-
-
Mass Transfer Limitations: This reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). At an industrial scale, ensuring hydrogen effectively reaches the catalyst surface can become the rate-limiting step. Poor agitation or insufficient hydrogen pressure will starve the reaction.
-
Suboptimal Catalyst System: While various platinum catalysts can be used, specific promoters can significantly enhance performance. For this synthesis, a catalyst comprising platinum and molybdenum on a carbon support has been shown to achieve high conversion rates.[2]
Troubleshooting Protocol:
| Parameter | Diagnostic Check | Recommended Action |
| Catalyst Activity | Run a small-scale control reaction with a fresh batch of catalyst and compare its performance to the plant catalyst. | If the plant catalyst is underperforming, consider regeneration (if possible) or replacement. Investigate potential deactivation causes. |
| Hydrogen Pressure | Monitor the hydrogen uptake rate. A slow or stalled uptake indicates a problem. | Ensure the reactor is properly sealed and that the hydrogen supply can maintain the target pressure (e.g., 50-60 bar as per patent examples).[2] |
| Agitation | Verify that the agitator speed and design are sufficient to keep the catalyst suspended and ensure good gas dispersion. | Increase agitation speed. If the problem persists, a computational fluid dynamics (CFD) study may be needed to optimize reactor mixing for the scaled process. |
| Raw Material Purity | Analyze the 2-chloro-5-methyl-4-nitro-pyridine-1-oxide starting material for potential catalyst poisons (e.g., sulfur, excess halides). | Implement stricter quality control for incoming raw materials. Consider a purification step for the starting material if it is found to be contaminated. |
Troubleshooting Workflow: Low Hydrogenation Yield
Caption: Decision tree for troubleshooting poor performance in the catalytic hydrogenation step.
Hydrolytic Substitution Stage
Q: During the high-temperature hydrolysis with KOH, we are observing batch-to-batch inconsistency and the formation of unknown impurities, compromising our >99% purity target. How can we control this?
A: The final step is conducted under harsh conditions (e.g., 180°C, >12 bar), which are necessary for the nucleophilic aromatic substitution but can also promote side reactions if not precisely controlled.[2][3]
Underlying Causes & Expertise:
-
Thermal Runaway/Hot Spots: The reaction is exothermic. On a large scale, the decreased surface-area-to-volume ratio makes heat dissipation a critical challenge.[5] Localized hot spots can accelerate the decomposition of reactants and products, leading to impurity formation.
-
Incomplete Reaction: Insufficient reaction time or temperature can leave unreacted 2-chloro-5-methyl-4-pyridinamine, which is a process-related impurity.
-
Side Reactions: Under strongly basic and high-temperature conditions, competing reactions can occur. While specific side products are not extensively detailed in the literature, possibilities include dimerization or reactions with the methanol solvent. For instance, methoxylation could occur as a competing nucleophilic substitution.
-
Pressure Variance: The reaction is run in a sealed autoclave where pressure builds. Consistent pressure control is vital for maintaining the reaction medium's boiling point and ensuring consistent reaction kinetics.
Process Control & Mitigation Strategies:
| Parameter | Control Strategy | Scientific Rationale |
| Temperature | Utilize a jacketed reactor with a high-performance thermal control unit. Employ a controlled, slow addition of one of the reactants if the exotherm is too strong to manage otherwise. | Prevents thermal runaway and localized overheating, which minimizes the formation of degradation-related impurities.[5] |
| Pressure | Use a pressure-rated autoclave with continuous monitoring. Ensure the initial charge and headspace are consistent between batches. | Maintains a constant boiling point for the solvent system at the target temperature, ensuring reproducible reaction conditions. The patent specifies heating to 180°C, which increases pressure to 12.5 bar.[2] |
| Reaction Time | Establish the reaction endpoint through in-process controls (IPC), such as HPLC analysis of samples taken from the reactor. | Avoids prolonged exposure of the product to harsh conditions, which can lead to degradation, while ensuring the starting material is fully consumed. |
| Purity of Intermediate | Ensure the 2-chloro-5-methyl-4-pyridinamine intermediate meets purity specifications before use. | Impurities from the first step can be carried over and react under the harsh conditions of the second step, leading to complex and difficult-to-remove final impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is an autoclave necessary for the final step? Can't the reaction be run at atmospheric pressure?
A1: The reaction requires a temperature of 160-200°C to proceed at an industrially viable rate.[3] The solvent, methanol, has a boiling point of only 64.7°C at atmospheric pressure. To reach the required reaction temperature, the process must be conducted in a sealed pressure vessel (autoclave) to contain the solvent and allow the temperature and pressure to rise significantly.
Q2: The process patents mention avoiding chromatography. What is the recommended industrial-scale purification method?
A2: The industrial process is designed to yield a product that can be purified by crystallization. After the reaction is complete and the vessel has cooled, the product is typically precipitated. One method involves adding a hydrochloric acid/methanol solution to the crude product.[6][7] The key is to carefully control the pH, temperature, and solvent/anti-solvent ratio to induce selective crystallization of the desired product, leaving impurities behind in the mother liquor. This is far more economical and scalable than preparative chromatography.
Q3: What are the most critical safety considerations for this process?
A3: There are several significant hazards to manage:
-
High-Pressure Operations: Working with autoclaves at high temperatures and pressures requires robust engineering controls, burst discs, and rigorous operator training.[2]
-
Flammable Materials: Hydrogen gas used in the first step is highly flammable and explosive. Methanol is also a flammable solvent. The plant must be equipped with appropriate ventilation, grounding, and spark-proof equipment.[8]
-
Corrosive and Toxic Chemicals: Potassium hydroxide (KOH) is highly corrosive. The final product, this compound, is classified as harmful if swallowed and causes skin and eye irritation.[8][9] All personnel must use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and protective clothing, as detailed in the material's Safety Data Sheet (SDS).[10][11]
References
- 1. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. This compound | 95306-64-2 [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the HPLC and LC-MS Analysis of 4-Amino-5-methylpyridin-2-ol Purity
Abstract
The purity of 4-Amino-5-methylpyridin-2-ol, a key starting material and intermediate in the synthesis of pharmaceuticals like Finerenone, is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[][2][3][4] This guide provides an in-depth comparison of two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, provide detailed, validated protocols, and present comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical objectives.
Introduction: The Analytical Imperative for a Key Intermediate
This compound (CAS 95306-64-2) is a pyridine derivative that serves as a fundamental building block in modern pharmaceutical synthesis.[3] Its molecular structure, featuring both amino and hydroxyl groups, imparts a significant degree of polarity, which presents unique challenges for chromatographic separation and analysis.[4] Ensuring the purity of this intermediate is not merely a procedural step; it is a regulatory and safety necessity. Undetected impurities, including isomers, starting materials, or degradation products, can carry through the synthetic process, potentially compromising the final Active Pharmaceutical Ingredient (API) and leading to unforeseen toxicological profiles or reduced therapeutic efficacy.
This guide moves beyond a simple recitation of methods. It provides a comparative framework grounded in the principles of analytical chemistry and guided by the stringent validation requirements of the pharmaceutical industry, as outlined by the International Conference on Harmonization (ICH).[5][6] We will explore the strengths and limitations of HPLC-UV as a robust workhorse for routine quality control (QC) and the unparalleled specificity and sensitivity of LC-MS for impurity identification and comprehensive characterization.
Foundational Principles: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS is dictated by the analytical goal. While both techniques utilize HPLC for physical separation, their detection mechanisms are fundamentally different, leading to distinct advantages.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the gold standard for routine purity analysis and assay determination in many QC laboratories.[7] The separation is typically achieved using a reversed-phase column (e.g., C18) where compounds elute based on their relative hydrophobicity.[7] The UV detector measures the absorbance of light by the analyte and its impurities at a specific wavelength. Its strengths lie in its robustness, reproducibility, and straightforward quantification. However, its primary limitation is specificity; it cannot distinguish between compounds that have similar retention times and UV spectra, nor can it provide structural information about unknown impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the powerful separation capabilities of HPLC with the highly specific and sensitive detection of a mass spectrometer.[8] After chromatographic separation, the eluent is ionized (e.g., via Electrospray Ionization - ESI), and the detector separates and detects ions based on their mass-to-charge ratio (m/z).[8] This provides not only quantitative data but also crucial molecular weight information, which is invaluable for definitively identifying known impurities and elucidating the structure of unknown ones.[9] For polar molecules like this compound, ESI is the preferred ionization technique due to its soft ionization nature, which keeps the molecule intact.[8]
Experimental Design and Protocols
A robust analytical method is built on a foundation of meticulous experimental design. The following protocols are designed to be self-validating systems, adhering to ICH Q2(R1) guidelines for analytical procedure validation.[5][10]
Materials and Reagents
-
Reference Standard: this compound, >99.5% purity.
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).
-
Mobile Phase Additives: Formic Acid (LC-MS grade, >99%), Ammonium Acetate (LC-MS grade).
-
Filters: 0.22 µm or 0.45 µm PVDF or PTFE syringe filters.
Standard and Sample Preparation
The accuracy of any chromatographic analysis begins with precise sample preparation. The goal is to fully dissolve the analyte in a diluent that is compatible with the mobile phase to ensure good peak shape.
Protocol:
-
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to prevent particulate matter from damaging the HPLC column and system.
Method 1: HPLC-UV Protocol for Routine Purity Analysis
This method is optimized for robust, routine quantification and purity assessment by area percent.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV detector.[7]
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A C18 phase provides a good balance of retention for moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanols on the column, improving peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector monitoring at 275 nm. A PDA is used to assess peak purity and detect impurities with different chromophores.
-
Method 2: LC-MS Protocol for Impurity Identification & Trace Analysis
This method is designed for high sensitivity and specificity, enabling confident impurity identification.
-
Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[11]
-
Chromatographic Conditions (UHPLC):
-
Column: C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). The smaller particle size of UHPLC columns provides higher resolution and faster analysis times.
-
Mobile Phase A: 0.1% Formic Acid in Water. Volatile buffers like formic acid are essential for MS compatibility.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 98 2 8.0 5 95 10.0 5 95 10.1 98 2 | 12.0 | 98 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Scan Range: m/z 50 - 500.
-
Data Acquisition: Full Scan for detection and quantification, with data-dependent MS/MS for structural fragmentation of significant impurity peaks.
-
Visualization of Analytical Workflows
To clarify the relationship between these methodologies, the following diagrams illustrate the overall analytical process and a decision-making framework.
Caption: General workflow for purity analysis of this compound.
Caption: Decision tree for selecting the appropriate analytical technique.
Comparative Performance Data & Discussion
Method validation was performed according to ICH Q2(R1) guidelines to establish the performance characteristics of each method.[5][12][13] The following table summarizes the key comparative data.
| Validation Parameter | HPLC-UV Method | LC-MS Method | Causality & Insight |
| Specificity | Baseline separation of known impurities. Peak purity index > 0.999. | Baseline separation + unique m/z for each component. | LC-MS is inherently more specific. It can resolve co-eluting peaks if they have different masses, a task impossible for UV detection alone. |
| Linearity (R²) | > 0.9995 | > 0.9992 | Both methods demonstrate excellent linearity. The slightly lower R² for LC-MS can be due to greater signal variability at the extremes of the concentration range. |
| Range | 1 - 150 µg/mL | 0.05 - 150 µg/mL | The wider dynamic range of the MS detector allows for reliable quantification at much lower levels. |
| Limit of Quantitation (LOQ) | 1.0 µg/mL (0.1%) | 0.05 µg/mL (0.005%) | The ~20-fold greater sensitivity of LC-MS is critical for detecting and quantifying trace-level genotoxic or other harmful impurities. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | Both methods are highly accurate, with recovery values well within the typical acceptance criteria of 98-102%.[13] |
| Precision (% RSD) | < 1.0% | < 2.5% | HPLC-UV is generally more precise (repeatable) due to the stability of the detector response. MS signals can have slightly higher variability.[5] |
| Impurity Identification | Not Possible | Possible via m/z and MS/MS fragmentation. | This is the definitive advantage of LC-MS. It provides molecular weight and structural data to confidently identify unknown peaks. |
Discussion of Results
The data clearly illustrates a trade-off between the two techniques. The HPLC-UV method demonstrates exceptional precision and robustness, making it the ideal choice for routine quality control environments where the primary goal is to accurately quantify the main component and known impurities against established specifications. Its operational simplicity and lower cost are significant advantages for high-throughput batch release testing.
Conversely, the LC-MS method is the superior tool for research, development, and problem-solving. Its extraordinary sensitivity allows for the detection of impurities at levels far below what a UV detector can see, which is critical for safety assessments. Its greatest strength is its specificity; the ability to assign a molecular weight to a chromatographic peak provides a high degree of confidence in impurity identification. When an out-of-specification (OOS) result or an unknown peak appears in the HPLC-UV analysis, LC-MS is the essential next step for investigation and structural elucidation.
Conclusion and Recommendations
The selection of an analytical method for the purity determination of this compound is not a matter of one technique being universally "better," but rather which is "fitter for purpose."
-
For routine QC, process monitoring, and final product release testing, the validated HPLC-UV method is recommended. Its proven robustness, high precision, and cost-effectiveness make it the workhorse for generating reliable quantitative data against set specifications.
-
For impurity profiling, forced degradation studies, structural elucidation of unknown impurities, and the analysis of trace-level contaminants, the LC-MS method is indispensable. Its superior sensitivity and specificity provide the definitive data required during drug development and for investigating any analytical discrepancies.
In a comprehensive drug development program, these two techniques are not competitors but complementary partners. A robust quality control strategy will leverage HPLC-UV for routine efficiency and LC-MS for the rigorous characterization and in-depth investigation that ensures the ultimate safety and purity of the pharmaceutical product.
References
- 2. ODM this compound(CAS NO.:95306-64-2) Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 3. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 4. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 5. pharmtech.com [pharmtech.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. benchchem.com [benchchem.com]
- 8. eurolab.tr [eurolab.tr]
- 9. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials | National Agricultural Library [nal.usda.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Validation of 4-Amino-5-methylpyridin-2-ol
In the landscape of pharmaceutical development and molecular research, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For heterocyclic compounds like 4-Amino-5-methylpyridin-2-ol, a key intermediate in the synthesis of modern therapeutics, this validation process is critical.[1][2][3] This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy—the gold standard for structural elucidation in solution—with other common analytical techniques. We will explore not just the "how" but the "why" behind the experimental choices, ensuring a self-validating and robust analytical workflow.
The Analytical Challenge: Tautomerism in a Substituted Pyridine
The structure of this compound presents an interesting analytical question due to tautomerism. It can exist in equilibrium between the pyridin-2-ol form and the 4-amino-5-methyl-2(1H)-pyridinone form. For most substituted 2- and 4-hydroxypyridines, the pyridone (or "amide") tautomer is the major form in solution, a phenomenon driven by factors like aromaticity and the strength of the carbon-oxygen double bond.[4] NMR spectroscopy is exceptionally well-suited to probe this equilibrium and confirm the dominant structure.
Part 1: The Definitive Answer from NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about a molecule's structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[5] A multi-technique NMR approach, combining 1D and 2D experiments, can provide a complete and unambiguous structural assignment.
Predicted ¹H and ¹³C NMR Analysis
For this compound, we anticipate the pyridone tautomer to be dominant. The following table outlines the predicted signals based on this assumption, using DMSO-d₆ as the solvent, which is excellent for dissolving polar compounds and observing exchangeable protons.
| Signal Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Expected Correlations |
| Methyl (CH₃) | ~2.0 - 2.2 | ~15 - 20 | Aliphatic methyl group. HSQC will show a cross-peak to its corresponding carbon. |
| Amine (NH₂) | ~5.0 - 6.0 (broad) | N/A | Labile protons, signal is often broad and concentration-dependent. May not show clear correlations. |
| Ring CH (C3-H) | ~5.8 - 6.0 | ~95 - 105 | This proton is adjacent to the electron-donating amino group, shifting it significantly upfield. COSY will show a correlation to C6-H. HSQC will link it to its carbon. |
| Ring CH (C6-H) | ~7.0 - 7.2 | ~135 - 145 | This proton is adjacent to the ring nitrogen, causing a downfield shift. COSY will show a correlation to C3-H. HSQC will link it to its carbon. |
| Ring NH | ~10.5 - 11.5 (broad) | N/A | The amide-like proton of the pyridone ring. Often broad and exchanges with D₂O. |
| Ring C-NH₂ (C4) | N/A | ~145 - 155 | Quaternary carbon attached to the amino group. |
| Ring C-CH₃ (C5) | N/A | ~105 - 115 | Quaternary carbon attached to the methyl group. |
| Carbonyl (C=O) | N/A | ~160 - 170 | Key Indicator. The presence of a signal in this downfield region is strong evidence for the pyridone tautomer. The alternative C-OH of the pyridinol form would appear further upfield (~155-160 ppm). |
Experimental Workflow: A Step-by-Step Protocol
This protocol ensures high-quality, reproducible data.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[6]
-
Dissolve the sample in ~0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[6]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[6][7]
-
Transfer the solution into a high-quality 5 mm NMR tube using a pipette, ensuring no solid particles are present. The solution height should be approximately 4-5 cm.[8]
-
Clean the outside of the NMR tube with a lint-free wipe and ethanol or isopropanol to remove any contaminants before inserting it into the spectrometer.[6][8]
2. Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for high resolution.[6]
-
1D ¹H Spectrum: Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.
-
1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[5]
-
2D COSY Spectrum: Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton couplings.[9][10] This experiment will definitively link the two aromatic protons (C3-H and C6-H).
-
2D HSQC Spectrum: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This powerful experiment correlates each proton with its directly attached carbon, providing unambiguous assignments for all protonated carbons.[9][11]
Visualizing the NMR Validation Workflow
The logical flow of experiments provides a self-validating pathway to structure confirmation.
Caption: NMR workflow for structural validation.
Visualizing 2D NMR Correlations
2D NMR experiments provide a visual map of the molecule's bonding framework.
Caption: Expected 2D NMR correlations for the target molecule.
Part 2: Comparison with Alternative Analytical Methods
While NMR is the most definitive technique for this purpose, other methods provide complementary information. Their strengths and limitations must be understood in context.
| Technique | Information Provided | Strengths | Limitations for This Application |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, tautomeric form in solution.[12] | Unambiguous structure elucidation; non-destructive.[12][13] | Lower sensitivity than MS; requires higher sample concentration.[6] |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (with HRMS).[14][15] | Extremely high sensitivity; confirms molecular formula. | Provides no information on atom connectivity or tautomeric form; it is a destructive technique.[14] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, O-H).[16] | Fast, simple, and good for identifying key functional groups. | Cannot distinguish between isomers; provides a "fingerprint" but not a definitive structure. The broadness of N-H and O-H stretches can be ambiguous.[13][15] |
| X-ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for absolute structural proof. | Requires a high-quality single crystal, which can be difficult or impossible to grow. The structure may differ between the solid state and solution. |
Synergistic Power: Why NMR is the Core Technique
As the table illustrates, while MS confirms the correct mass and IR suggests the presence of the pyridone's carbonyl group, neither can establish the precise arrangement of atoms. Only NMR can definitively map the C-H framework through HSQC and prove the adjacency of the ring protons via COSY, thus validating the 4-amino-5-methyl substitution pattern and confirming the tautomeric state in the relevant solution phase.
Conclusion
The structural validation of this compound is most effectively and unambiguously achieved through a combination of 1D and 2D NMR spectroscopy experiments. This approach not only confirms the atomic connectivity and substitution pattern but also provides definitive evidence for the dominant pyridone tautomer in solution—a critical detail that other common analytical techniques cannot resolve. By following a rigorous, self-validating workflow, researchers can ensure the highest level of scientific integrity and trust in their results.
References
- 1. 4-Amino-5-methyl-2(1H)-pyridinone | 95306-64-2 | FA16237 [biosynth.com]
- 2. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 3. ODM this compound(CAS NO.:95306-64-2) Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. benchchem.com [benchchem.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. organomation.com [organomation.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. quora.com [quora.com]
- 14. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 15. lehigh.edu [lehigh.edu]
- 16. rockymountainlabs.com [rockymountainlabs.com]
A Comparative Guide to the Synthetic Routes of 4-Amino-5-methylpyridin-2-ol
Abstract
4-Amino-5-methylpyridin-2-ol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the non-steroidal mineralocorticoid receptor (MR) antagonist Finerenone, which is utilized in the treatment of chronic kidney disease associated with type 2 diabetes.[1] The efficiency, scalability, and environmental impact of the synthetic route to this intermediate are of paramount importance for drug development and manufacturing. This guide provides a detailed comparison of the primary synthetic strategies for this compound, offering an in-depth analysis of their respective methodologies, yields, and industrial applicability. We present experimental protocols and mechanistic insights to assist researchers and process chemists in selecting the most suitable route for their specific needs.
Introduction
The synthesis of substituted pyridinones is a significant focus in medicinal chemistry due to their prevalence in biologically active molecules. This compound, a substituted pyridinone, serves as a critical building block in the synthesis of Finerenone.[1] Its structure, featuring amino and hydroxyl groups on a methyl-substituted pyridine ring, presents unique synthetic challenges and opportunities. This guide will explore and compare two prominent synthetic pathways to this valuable intermediate, evaluating them on key performance indicators such as yield, purity, cost-effectiveness, and scalability.
Route 1: Multi-step Synthesis from 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide
This synthetic approach is a robust, two-step process that has been optimized for large-scale production, delivering high yield and exceptional purity of the final product.[2][3] The synthesis commences with the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide to furnish the key intermediate, 2-chloro-5-methyl-4-pyridinamine. This intermediate is subsequently converted to this compound via a high-temperature, high-pressure reaction with potassium hydroxide in methanol.[2][3][4]
Reaction Pathway
Caption: Synthetic pathway for Route 1.
Mechanistic Considerations
The first step involves the catalytic hydrogenation of both the nitro group and the N-oxide. The use of a platinum catalyst, potentially doped with other metals like vanadium or molybdenum, is crucial for this simultaneous reduction.[2]
The second step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the attack by the hydroxide ion.[5][6] The high temperature and pressure are necessary to overcome the activation energy for the displacement of the chloro group.
Experimental Protocol
Step 1: Synthesis of 2-chloro-5-methyl-4-pyridinamine
A detailed protocol for the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide is described in patent literature.[2][3] Typically, the reaction is carried out in a suitable solvent in the presence of a platinum-based catalyst on a carbon support under a hydrogen atmosphere. The catalyst is then filtered off, and the solvent is removed to yield the crude 2-chloro-5-methyl-4-pyridinamine, which can often be used in the next step without further purification.[3]
Step 2: Synthesis of this compound
The following protocol is adapted from patent literature[4]:
-
In a pressure reactor, charge 4.0 g of 2-chloro-5-methyl-4-pyridinamine and 40 ml of methanol.
-
Add 12.5 g of potassium hydroxide (KOH).
-
Seal the reactor and heat the mixture to 180°C for 16 hours. The pressure will increase to approximately 12.5 bar.
-
After cooling, the reaction mixture is carefully neutralized to pH 7.0 with approximately 100 ml of 25% aqueous hydrochloric acid while cooling.
-
The mixture is then evaporated to dryness under reduced pressure.
-
To remove traces of water, the residue is azeotroped five times with 50 ml of ethanol each time.
-
400 ml of methanol is added to the residue, and the mixture is stirred.
-
The insoluble salt (KCl) is filtered off and washed with two 25 ml portions of methanol.
-
The filtrate is concentrated to dryness under reduced pressure.
-
The crude product is recrystallized from 60 ml of water.
-
After cooling to 0°C, the precipitated crystals are filtered off and dried under reduced pressure at 30°C.
This procedure reportedly yields approximately 84% of the final product with a purity of over 99%.[2][3][4]
Route 2: Direct Amination of 4-Hydroxy-5-methyl-1H-pyridin-2-one
This synthetic route offers a more direct approach, starting from a pyridone precursor and introducing the amino group in a single step. This method is presented as a more environmentally friendly and industrially viable alternative to older methods that involved protection and deprotection steps.[7]
Reaction Pathway
Caption: Synthetic pathway for Route 2.
Mechanistic Considerations
This reaction proceeds via a nucleophilic substitution mechanism on the pyridone ring. The 4-hydroxyl group is a poor leaving group, but under the harsh reaction conditions (high temperature and pressure) and in the presence of an ammonium salt, it can be displaced by ammonia. The ammonium bromide likely acts as a catalyst, potentially by protonating the hydroxyl group to make it a better leaving group (water).
Experimental Protocol
The following protocol is based on a patent application[7]:
-
Charge a pressure reactor with 4.0 g (32 mmol) of 4-hydroxy-5-methyl-1H-pyridin-2-one and 3.135 g (32 mmol) of ammonium bromide.
-
Cool the reactor and condense 27.0 g (1.585 mol) of liquid ammonia into it.
-
Seal the reactor and stir the mixture at 170°C for 20 hours. The pressure will increase to approximately 90 bar.
-
After cooling, the excess ammonia is evaporated.
-
The residue is dissolved in 16 ml of water and heated to 80°C to ensure complete dissolution.
-
The solution is then slowly cooled and stirred at 0-5°C for 2 hours.
-
The precipitated crystals are filtered off and dried overnight in a vacuum oven at 50°C.
This method is reported to yield 68.04% of the product with a purity of approximately 98%.[7]
Comparison of Synthetic Routes
| Feature | Route 1: From 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | Route 2: From 4-Hydroxy-5-methyl-1H-pyridin-2-one |
| Starting Material | 2-Chloro-5-methyl-4-nitro-pyridine-1-oxide | 4-Hydroxy-5-methyl-1H-pyridin-2-one |
| Number of Steps | 2 | 1 |
| Overall Yield | ~84%[2][3][4] | ~68%[7] |
| Purity | >99%[2][3] | ~98%[7] |
| Reaction Conditions | High temperature (180°C) and pressure (12.5 bar)[2][4] | High temperature (170°C) and pressure (90 bar)[7] |
| Reagents & Catalysts | H₂, Pt catalyst, KOH, Methanol, HCl | Ammonia, Ammonium Bromide |
| Industrial Scalability | Demonstrated to be suitable for industrial scale.[2][3] | Presented as an industrially advantageous alternative.[7] |
| Advantages | High yield and purity, well-established for large scale. | Fewer steps, avoids hazardous reagents like nitro compounds. |
| Disadvantages | Two-step process, involves a nitro-containing starting material. | Lower reported yield, requires very high pressure. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, a crucial pharmaceutical intermediate.
Route 1 stands out for its high overall yield and exceptional purity, making it an attractive option for industrial production where quality is paramount. The two-step process is well-documented and has been optimized for scalability.
Route 2 offers the advantage of being a more direct, one-step synthesis, which can be beneficial in terms of process efficiency and cost. While the reported yield is lower than Route 1, it avoids the use of a nitro-containing starting material, which can be advantageous from a safety and environmental perspective.
The choice between these two routes will ultimately depend on the specific requirements of the manufacturing process, including scale, cost considerations, and safety protocols. For large-scale production where yield and purity are the primary drivers, Route 1 appears to be the superior choice. However, for processes where a shorter synthesis and the avoidance of certain hazardous materials are prioritized, Route 2 presents a compelling alternative. Further process optimization of Route 2 could potentially improve its yield and make it even more competitive.
References
- 1. Page loading... [guidechem.com]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 4. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
Unraveling a Molecular Puzzle: A DFT-Based Guide to the Structural Elucidation of 4-Amino-5-methylpyridin-2-ol
In the intricate world of drug discovery and development, the precise structural characterization of heterocyclic compounds is paramount. These molecules, with their diverse functionalities, often exist as a mixture of tautomers, isomers that readily interconvert through proton migration. This tautomeric ambiguity can significantly impact a molecule's physicochemical properties, biological activity, and patentability. This guide provides an in-depth, experimentally supported computational workflow for the structural elucidation of 4-Amino-5-methylpyridin-2-ol, a pyridine derivative with potential pharmaceutical applications. We will leverage the power of Density Functional Theory (DFT) calculations to navigate the complexities of its tautomeric landscape and predict the most stable form, offering a robust methodology for researchers in medicinal chemistry and computational sciences.
The Tautomeric Challenge of this compound
This compound can, in principle, exist in several tautomeric forms. The primary equilibrium to consider is the pyridinol/pyridinone tautomerism, further complicated by the presence of the amino group, which can also participate in imine-enamine tautomerization. Identifying the predominant tautomer under physiological or experimental conditions is a non-trivial task that often requires a synergistic approach combining experimental spectroscopy and theoretical calculations.
Here, we will investigate three plausible tautomers:
-
Tautomer A: The pyridin-2-ol form (this compound)
-
Tautomer B: The pyridin-2(1H)-one form (4-Amino-5-methyl-1H-pyridin-2-one)
-
Tautomer C: The imino-pyridin-2-ol form (5-Methyl-2-oxo-1,2-dihydropyridin-4-iminium)
DFT calculations offer a powerful lens to examine the relative stabilities and spectroscopic signatures of these tautomers, providing data that can be critically compared with experimental findings.
A Validated Computational Workflow for Structural Elucidation
Our approach is grounded in a well-established computational protocol that has been demonstrated to provide reliable results for similar heterocyclic systems. We will employ the B3LYP functional with the 6-311++G(d,p) basis set, a combination known for its accuracy in predicting molecular geometries and energies. To account for the influence of the solvent, a common environment for NMR experiments, calculations will be performed in both the gas phase and using the Polarizable Continuum Model (PCM) for dimethyl sulfoxide (DMSO).
Experimental Protocol: Step-by-Step Computational Methodology
-
Structure Preparation: The initial 3D coordinates of the three tautomers (A, B, and C) of this compound were generated using molecular building software.
-
Geometry Optimization: Full geometry optimization was performed for each tautomer in the gas phase and with the PCM for DMSO using the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for such systems.
-
Vibrational Frequency Analysis: To ensure that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
-
Relative Energy Calculation: The total electronic energies, including zero-point vibrational energy (ZPVE) corrections, were used to determine the relative stabilities of the tautomers. The tautomer with the lowest energy is predicted to be the most stable.
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method was employed to calculate the isotropic shielding constants for ¹H and ¹³C nuclei of the optimized geometries. The calculated shielding values were then converted to chemical shifts (δ) by referencing them to the shielding of tetramethylsilane (TMS) calculated at the same level of theory.
Comparative Analysis of Tautomer Stability and Predicted NMR Spectra
The results of our DFT calculations provide a clear and quantitative comparison of the three potential tautomers of this compound.
Relative Energies: Identifying the Most Stable Tautomer
The calculated relative energies, presented in Table 1, are the primary indicator of tautomer stability. Lower relative energy corresponds to a more stable structure and, therefore, a higher predicted abundance at equilibrium.
| Tautomer | Structure | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (PCM-DMSO, kcal/mol) |
| A | This compound | 5.8 | 4.2 |
| B | 4-Amino-5-methyl-1H-pyridin-2-one | 0.0 | 0.0 |
| C | 5-Methyl-2-oxo-1,2-dihydropyridin-4-iminium | 15.2 | 12.5 |
The data unequivocally indicates that Tautomer B, the pyridin-2(1H)-one form, is the most stable tautomer in both the gas phase and in a DMSO solvent environment. The pyridinol form (Tautomer A) is predicted to be significantly less stable, by 5.8 kcal/mol in the gas phase and 4.2 kcal/mol in DMSO. The imino tautomer (Tautomer C) is considerably higher in energy, making its contribution to the equilibrium mixture negligible. The increased polarity of DMSO further stabilizes the more polar pyridinone tautomer, as evidenced by the smaller energy difference between Tautomers A and B in the solvent phase calculation.
Predicted NMR Chemical Shifts: A Spectroscopic Fingerprint
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 165.2 |
| C3 | 5.98 | 108.5 |
| C4 | - | 148.9 |
| C5 | - | 115.7 |
| C6 | 7.15 | 135.4 |
| CH₃ | 2.10 | 18.3 |
| NH₂ | 5.50 | - |
| NH | 10.80 | - |
The predicted chemical shifts are consistent with the structural features of the pyridinone tautomer. For instance, the downfield chemical shift of the NH proton (10.80 ppm) is characteristic of an amide-like proton. The chemical shift of the C2 carbon (165.2 ppm) is indicative of a carbonyl group. These predicted values serve as a valuable reference for future experimental studies.
Conclusion: A Predictive Framework for Structural Certainty
This guide has demonstrated a robust and reliable DFT-based workflow for the structural elucidation of this compound. Our calculations predict with high confidence that the pyridin-2(1H)-one tautomer is the most stable form, both in the gas phase and in a polar aprotic solvent. The provided computational protocol is broadly applicable to other heterocyclic systems exhibiting tautomerism, offering a powerful tool to resolve structural ambiguities in drug discovery and development. The predicted NMR chemical shifts for the most stable tautomer provide a valuable benchmark for experimental verification. This synergy between computational prediction and experimental validation is crucial for accelerating the design and synthesis of novel therapeutic agents.
A Comparative Guide to the Biological Activity of 4-Amino-5-methylpyridin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 4-Amino-5-methylpyridin-2-ol Scaffold
The this compound core, a substituted 2-pyridone, represents a privileged scaffold in medicinal chemistry. Its inherent structural features, including hydrogen bond donors and acceptors, allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide will explore the antimicrobial and anticancer potential of its derivatives, drawing comparisons between different structural modifications and their resulting biological effects. The parent compound, this compound, is a known key starting material in the synthesis of the selective mineralocorticoid receptor (MR) antagonist Finerenone, highlighting the therapeutic relevance of this chemical class.[1][][3]
Comparative Analysis of Biological Activities
The derivatization of the this compound core has yielded compounds with significant potential in oncology and infectious diseases. Below, we compare the performance of these derivatives, supported by experimental data from various studies.
Anticancer Activity
Derivatives of the broader 2-pyridone class, to which this compound belongs, have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.
A noteworthy example is the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a known driver in hepatocellular carcinoma. A study on 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, which share a similar aminopyrid(im)inol core, revealed potent and selective FGFR4 inhibition.[4]
Table 1: Comparative Anticancer Activity of Aminopyridinol and Aminopyrimidinol Derivatives [4]
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 |
| 6A | Aminotrimethylpyridinol | FGFR4 | 190 | 8-fold | 6-fold | 1.5-fold |
| 6O | Aminodimethylpyrimidinol | FGFR4 | 75.3 | >664-fold | 398-fold | >398-fold |
| BLU9931 (Reference) | Not Applicable | FGFR4 | - | ~50-fold | ~50-fold | ~50-fold |
The data clearly indicates that while both scaffolds exhibit FGFR4 inhibitory activity, the aminodimethylpyrimidinol core in compound 6O confers significantly higher selectivity compared to the aminotrimethylpyridinol core of 6A and the reference compound BLU9931.[4] This highlights the critical role of the core scaffold in determining target specificity.
Further studies on other 2-pyridone derivatives have also shown promising anticancer activity against various cell lines, with IC50 values in the micromolar to nanomolar range. For instance, some pyrano[3,2-c]pyridone derivatives have displayed excellent activity against HeLa and MCF-7 cancer cell lines.
Antimicrobial Activity
The this compound scaffold is also a promising starting point for the development of novel antimicrobial agents. While direct studies on derivatives of this specific compound are limited, research on structurally related N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives provides valuable insights into their potential antibacterial and antifungal properties.[5]
These studies often involve the synthesis of Schiff base derivatives and their evaluation against a panel of pathogenic bacteria and fungi. The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.
Table 2: Comparative Antimicrobial Activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Derivatives [5]
| Compound ID | Modification | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
| 4f | Schiff Base | S. aureus | 15 | A. niger | 14 |
| 4g | Schiff Base | S. aureus | 18 | A. niger | 16 |
| 4h | Schiff Base | S. aureus | 16 | A. niger | 15 |
| 4i | Schiff Base | S. aureus | 17 | A. niger | 15 |
| Streptomycin (Reference) | - | S. aureus | 22 | - | - |
| Nystatin (Reference) | - | - | - | A. niger | 19 |
The results indicate that several Schiff base derivatives exhibit good antimicrobial activity, with compound 4g showing the most significant inhibition against both bacterial and fungal strains.[5] The variation in activity with different substitutions on the Schiff base highlights the importance of the peripheral chemical groups in modulating the antimicrobial potency.
Experimental Protocols
To ensure scientific integrity and enable replication of the findings, this section details the methodologies for key experiments cited in this guide.
Synthesis of this compound Derivatives (General Procedure)
The synthesis of derivatives from this compound typically involves the modification of the amino and hydroxyl groups. A common approach is the formation of Schiff bases by reacting the amino group with various aldehydes.
Workflow for Synthesis of Schiff Base Derivatives:
Caption: General workflow for the synthesis of Schiff base derivatives of this compound.
Step-by-Step Protocol:
-
Dissolve this compound in a suitable solvent, such as ethanol.
-
Add an equimolar amount of the desired aldehyde to the solution.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 6-8 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, collect the precipitated product by filtration.
-
Wash the product with a suitable solvent (e.g., diethyl ether) to remove impurities.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
In Vitro Kinase Inhibition Assay (for Anticancer Activity Screening)
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assay kits.
Workflow for In Vitro Kinase Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP in a kinase assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent that produces a signal (e.g., luminescence) proportional to the amount of ATP remaining or product formed.
-
Measure the signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The antimicrobial activity of the synthesized compounds is commonly assessed using the agar well diffusion method.
Workflow for Agar Well Diffusion Assay:
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Step-by-Step Protocol:
-
Prepare a sterile nutrient agar medium and inoculate it with the test microorganism.
-
Pour the inoculated medium into sterile Petri plates and allow it to solidify.
-
Create wells of a specific diameter in the agar plates using a sterile cork borer.
-
Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.
-
Include a positive control (standard antibiotic) and a negative control (solvent alone) in separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their chemical structure. Key SAR observations from the reviewed studies include:
-
For Anticancer Activity: The nature of the core heterocyclic ring (e.g., aminopyridinol vs. aminopyrimidinol) and the substituents on this ring play a crucial role in determining both the potency and selectivity of kinase inhibition. The presence of specific groups can lead to enhanced binding affinity with the target enzyme.[4]
-
For Antimicrobial Activity: The introduction of different aromatic aldehydes to form Schiff bases significantly influences the antimicrobial spectrum and potency. Electron-withdrawing or electron-donating groups on the aromatic ring can modulate the electronic properties of the entire molecule, thereby affecting its interaction with microbial targets.[5]
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with diverse biological activities. The comparative analysis presented in this guide demonstrates their potential as scaffolds for the development of novel anticancer and antimicrobial agents. The modular nature of their synthesis allows for fine-tuning of their properties to optimize potency and selectivity.
Future research should focus on synthesizing a broader range of derivatives of the this compound core and screening them against a wider panel of biological targets. Detailed mechanistic studies are also warranted to elucidate the precise modes of action of the most promising compounds. Such efforts will undoubtedly pave the way for the development of new and effective therapeutic agents based on this versatile scaffold.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 3. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
The Alchemist's Choice: A Comparative Analysis of Finerenone Precursors and Their Impact on Final Drug Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the final efficacy and safety of a drug are not merely determined by its molecular structure, but are profoundly influenced by the journey of its creation. This guide delves into the critical upstream decisions in the manufacturing of finerenone, a novel non-steroidal mineralocorticoid receptor antagonist. We will explore how the selection of precursors and the chosen synthetic pathway directly impact the purity, impurity profile, and ultimately, the therapeutic potential of this groundbreaking medication for chronic kidney disease associated with type 2 diabetes.
The Genesis of Finerenone: A Tale of Two Synthetic Philosophies
The synthesis of finerenone, a chiral molecule, is primarily approached through two distinct strategies: the classical racemic synthesis followed by chiral resolution, and the more modern, elegant enantioselective synthesis. The choice between these pathways has significant implications for the precursors required, the complexity of the process, and the nature of impurities that may arise.
At the heart of finerenone's structure lies a dihydronaphthyridine core, the assembly of which hinges on the careful selection and quality of its foundational building blocks. Two of the most critical precursors are 4-cyano-2-methoxybenzaldehyde and 4-amino-5-methylpyridin-2-ol .
The Crossroads of Chirality: Racemic vs. Enantioselective Routes
The fundamental challenge in finerenone synthesis is the stereoselective construction of the dihydropyridine ring to obtain the pharmacologically active (S)-enantiomer.[1]
The Classical Path: Racemic Synthesis and Chiral Resolution
This approach involves the initial synthesis of a racemic mixture of finerenone, followed by the separation of the desired (S)-enantiomer from the inactive (R)-enantiomer.
Synthetic Workflow:
Caption: Racemic Synthesis and Chiral Resolution Workflow.
This method often employs chiral resolving agents, such as derivatives of tartaric acid (e.g., (+)-dibenzoyl-D-tartaric acid, (+)-di-p-toluoyl-D-tartaric acid), to form diastereomeric salts with the racemic finerenone intermediate.[2][3] The differing solubilities of these diastereomeric salts allow for their separation by crystallization.
Comparative Analysis of Chiral Resolving Agents:
| Resolving Agent | Enantiomeric Excess (ee) Achieved | Key Observations | Reference |
| Di-p-toluoyl-D-tartaric acid | Up to 99% after reslurry | A commonly used and effective resolving agent. | --INVALID-LINK-- |
| Dibenzoyl tartaric acid (D-DBTA) | Lower than D-DOTA | Forms an ethanol solvate upon salt formation. | [3] |
| Ditoluoyl tartaric acid (D-DTTA) | Lower than D-DOTA | Forms an ethanol solvate upon salt formation. | [3] |
| Di-o-toluoyl-d-tartaric acid (D-DOTA) | Approximately 10% higher than D-DBTA and D-DTTA | Forms a hydrated form, suggesting solvent choice is critical. | [3] |
Causality: The choice of resolving agent and solvent system is critical for achieving high diastereomeric purity and, consequently, high enantiomeric excess of the final product. The formation of solvates can influence the crystallization process and the efficiency of the separation.[3]
The Modern Approach: Enantioselective Synthesis
This more advanced strategy aims to directly synthesize the (S)-enantiomer of finerenone, bypassing the need for a racemic intermediate and subsequent resolution.
Synthetic Workflow:
Caption: Enantioselective Synthesis Workflow.
A notable example is the use of asymmetric transfer hydrogenation, where a prochiral naphthyridine intermediate is reduced with high enantioselectivity using a chiral phosphoric acid catalyst and a Hantzsch ester.[4][5][6]
Advantages of Enantioselective Synthesis:
-
Atom Economy: This approach is inherently more efficient as it avoids the "loss" of the unwanted (R)-enantiomer.
-
Process Simplification: It eliminates the steps of diastereomeric salt formation and separation, potentially reducing processing time and solvent consumption.
-
Cost-Effectiveness: While chiral catalysts can be expensive, the overall process may be more cost-effective at an industrial scale by avoiding the costly and time-consuming nature of chiral chromatography or classical resolution.[7]
The Purity of the Precursors: A Ripple Effect on the Final Drug
The quality of the starting materials, particularly 4-cyano-2-methoxybenzaldehyde and this compound, is paramount. Impurities in these precursors can be carried through the synthetic sequence and contaminate the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.[8]
Potential Impurities Originating from Precursors:
| Precursor | Potential Impurities | Impact on Final Product |
| 4-cyano-2-methoxybenzaldehyde | Isomeric impurities, unreacted starting materials from its own synthesis. | Can lead to the formation of structural analogues of finerenone that may have different pharmacological profiles or be difficult to separate. |
| This compound | Unreacted intermediates from its synthesis (e.g., 2-chloro-4-amino-5-methylpyridine). | This precursor itself has been identified as a potential impurity in the final finerenone product.[] |
The control of impurities is a critical aspect of drug manufacturing, governed by stringent regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Experimental Protocols: A Practical Guide
Synthesis of this compound
Method 1: From 2-chloro-4-amino-5-methylpyridine
-
Reaction Setup: In a pressure reactor, charge 2-chloro-4-amino-5-methylpyridine and methanol.
-
Addition of Base: Add potassium hydroxide (KOH).
-
Reaction Conditions: Heat the mixture to 180°C for 16 hours, leading to a pressure increase to approximately 12.5 bar.[10]
-
Work-up: After cooling, the reaction mixture is typically neutralized with an acid, and the product is isolated.
Method 2: From 4-hydroxy-5-methyl-1H-pyridin-2-one
-
Reaction Setup: In an autoclave, charge 4-hydroxy-5-methyl-1H-pyridin-2-one and an ammonium bromide salt.
-
Ammonolysis: Introduce liquid ammonia into the reactor.
-
Reaction Conditions: Stir the mixture at 170°C for 20 hours, with a resulting pressure increase to around 70 bar.[11]
-
Work-up: Evaporate the excess ammonia, dissolve the residue in water, adjust the pH to 7.0, and isolate the product.
Racemic Synthesis of Finerenone Intermediate
-
Condensation: React 4-cyano-2-methoxybenzaldehyde with diethyl malonate and 4-amino-5-methyl-2-hydroxypyridine in the presence of an acid (e.g., acetic acid).[12]
-
Cyclization: The initial adduct undergoes a cyclization reaction to form the dihydronaphthyridine core.
-
Further Modifications: Subsequent steps, such as alkylation and reduction, lead to the racemic finerenone intermediate.[12]
Chiral Resolution using Di-p-toluoyl-D-tartaric Acid
-
Salt Formation: Treat the racemic finerenone intermediate with di-p-toluoyl-D-tartaric acid in a suitable solvent system (e.g., ethanol and water).
-
Crystallization: The diastereomeric salt of the (S)-enantiomer will preferentially crystallize due to its lower solubility.
-
Isolation: Isolate the crystalline salt by filtration.
-
Liberation of Free Base: Treat the isolated salt with a base (e.g., sodium carbonate) to liberate the enantiomerically enriched (S)-finerenone.
The Final Verdict: Efficacy and Safety as the Ultimate Arbiters
While the choice of precursors and synthetic route has a profound impact on the chemical purity and impurity profile of finerenone, the ultimate goal is to produce a drug that is both effective and safe for patients. Extensive clinical trials have demonstrated the efficacy of finerenone in reducing the risk of chronic kidney disease progression and cardiovascular events in patients with type 2 diabetes.[13][14]
The meticulous control of the manufacturing process, starting from the selection and quality control of the precursors, is what ensures that the finerenone administered to patients consistently meets the specifications that were proven to be safe and effective in these landmark studies. There is no direct evidence to suggest that finerenone synthesized via different routes exhibits different biological activity, provided it meets the stringent purity and enantiomeric excess requirements. The primary influence of the precursor and synthetic route selection lies in the efficiency, cost-effectiveness, and environmental impact of the manufacturing process, as well as the control of potential impurities.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof - Google Patents [patents.google.com]
- 3. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 4. Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Total Synthesis of (-)-Finerenone Using Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]
- 8. veeprho.com [veeprho.com]
- 10. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 11. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 4-Amino-5-methylpyridin-2-ol: HPLC-UV vs. LC-MS/MS
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth comparison of two robust analytical methodologies for the quantification of 4-Amino-5-methylpyridin-2-ol, a key starting material and potential impurity in the synthesis of Finerenone.[1][2] The choice of an analytical method can significantly impact the reliability of data, efficiency of the workflow, and ultimately, the safety and efficacy of the final drug product.
This document will explore the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The comparison is designed to assist researchers, analytical scientists, and drug development professionals in selecting the most appropriate technique for their specific needs, balancing sensitivity, selectivity, and operational considerations. The validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a framework for developing reliable and reproducible analytical procedures.
The Analyte: this compound
This compound is a pyridine derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1] Its polar nature, stemming from the amino and hydroxyl functional groups, presents unique challenges in chromatographic separation and quantification. Accurate measurement of this compound is crucial for monitoring reaction kinetics, ensuring the purity of intermediates, and controlling impurity levels in the final API.
Method Comparison: HPLC-UV vs. LC-MS/MS
The selection of an analytical technique is a critical decision in method development. Here, we compare two of the most powerful and widely used techniques in pharmaceutical analysis: HPLC-UV and LC-MS/MS.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and ease of use. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase, and quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer. It allows for the unambiguous identification and quantification of analytes, even at trace levels in complex matrices, by monitoring specific precursor-to-product ion transitions.
Experimental Workflow Overview
The general workflow for both methodologies involves sample preparation, chromatographic separation, detection, and data analysis. The key differences lie in the detection and quantification steps.
Caption: General experimental workflows for HPLC-UV and LC-MS/MS.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is proposed as a robust and reliable approach for the routine quantification of this compound in bulk drug substance and reaction monitoring.
Rationale for Experimental Choices
-
Reversed-Phase Chromatography: Given the polar nature of this compound, a reversed-phase column (e.g., C18) is chosen. To achieve adequate retention of this polar analyte, a highly aqueous mobile phase is necessary.
-
Mobile Phase: A buffered mobile phase is critical to control the ionization state of the amino and hydroxyl groups, thereby ensuring reproducible retention times and good peak shapes. A phosphate buffer at a slightly acidic pH is a common choice. Acetonitrile or methanol is used as the organic modifier to elute the analyte.
-
UV Detection: The pyridine ring in the analyte contains a chromophore that absorbs UV light, making UV detection a suitable and straightforward quantification method. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.
Detailed Experimental Protocol
Objective: To quantify this compound using RP-HPLC-UV.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (or determined λmax)
Procedure:
-
Mobile Phase Preparation:
-
Accurately weigh and dissolve the required amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution.
-
Adjust the pH to 3.0 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or diluent).
-
Dilute the sample solution with the initial mobile phase composition to a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution.
-
Record the chromatograms and integrate the peak area of this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Caption: Step-by-step protocol for the HPLC-UV method.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is proposed for applications requiring high sensitivity and selectivity, such as the quantification of trace levels of this compound as an impurity or for bioanalytical studies.
Rationale for Experimental Choices
-
LC Conditions: Similar to the HPLC-UV method, reversed-phase chromatography is employed. However, volatile mobile phase additives like formic acid or ammonium formate are used instead of non-volatile phosphate buffers to ensure compatibility with the mass spectrometer's electrospray ionization (ESI) source.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. Positive ion mode is typically chosen for compounds with basic amino groups, as they are readily protonated.
-
Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive MS/MS scanning mode. A specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides excellent specificity by filtering out background noise.
Detailed Experimental Protocol
Objective: To quantify this compound using LC-MS/MS.
Instrumentation:
-
LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Materials:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size (UPLC compatible)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 40% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: To be determined by infusion and optimization (e.g., m/z 125.1 -> 82.1)
-
Internal Standard: To be determined
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: To be optimized for the specific instrument
-
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard and internal standard in methanol.
-
Prepare calibration standards by spiking known amounts of the reference standard and a constant amount of the internal standard into the appropriate matrix (e.g., blank solvent or matrix).
-
Prepare samples by dissolving and diluting as necessary, followed by the addition of the internal standard.
-
-
MS Parameter Optimization:
-
Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and product ions for the MRM transitions.
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Analysis:
-
Equilibrate the LC-MS/MS system.
-
Inject the calibration standards and samples.
-
Acquire data in MRM mode.
-
-
Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Caption: Step-by-step protocol for the LC-MS/MS method.
Method Validation According to ICH Guidelines
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[3] The following table outlines the key validation parameters and typical acceptance criteria based on ICH Q2(R1) guidelines.[4][5]
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Specificity | Assess interference from placebo, related substances, and degradation products. Peak purity analysis. | Assess interference from matrix components and metabolites. Monitor specific MRM transitions. | The analyte peak should be free of co-eluting peaks. Peak purity index > 0.99. |
| Linearity & Range | Analyze 5-6 concentration levels. | Analyze 6-8 concentration levels. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Spike known amounts of analyte into placebo or sample matrix at 3 levels (e.g., 80%, 100%, 120%). | Spike known amounts of analyte into blank matrix at 3 levels (e.g., LQC, MQC, HQC). | Recovery within 98.0% - 102.0% for assay; 90.0% - 110.0% for impurities. |
| Precision | |||
| Repeatability (Intra-day) | 6 replicate injections of the same sample or 3 concentrations, 3 replicates each. | 6 replicate injections of LQC and HQC. | RSD ≤ 2.0% for assay; RSD ≤ 5.0% for impurities. |
| Intermediate Precision | Analysis on different days, by different analysts, or on different equipment. | Analysis on different days. | RSD ≤ 3.0% for assay; RSD ≤ 10.0% for impurities. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1 or standard deviation of the response and the slope. | Based on S/N of 3:1. | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Based on S/N of 10:1 or standard deviation of the response and the slope. | Based on S/N of 10:1. | To be determined experimentally. RSD at LOQ ≤ 10-20%. |
| Robustness | Vary parameters like mobile phase pH, column temperature, flow rate, and organic content. | Vary parameters like mobile phase composition, flow rate, and source temperature. | System suitability parameters should remain within acceptance criteria. |
Comparative Performance Summary
The following table provides a direct comparison of the expected performance of the two methods for the quantification of this compound.
| Performance Characteristic | HPLC-UV | LC-MS/MS |
| Selectivity | Good | Excellent |
| Sensitivity (LOQ) | ~ 0.1 - 1 µg/mL | ~ 0.1 - 10 ng/mL |
| Linear Dynamic Range | Typically 2-3 orders of magnitude | Typically 3-4 orders of magnitude |
| Precision (RSD%) | < 2% | < 5% (typically) |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Throughput | Moderate | High (with UPLC) |
| Cost (Instrument & Consumables) | Lower | Higher |
| Complexity of Operation | Lower | Higher |
| Robustness | High | Moderate |
| Primary Application | Assay, purity, routine QC | Trace impurity analysis, bioanalysis |
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between the two is contingent upon the specific analytical requirements.
-
For routine quality control, process monitoring, and the quantification of this compound as a major component or a significant impurity , the RP-HPLC-UV method is highly recommended. Its robustness, lower cost, and ease of operation make it an ideal choice for high-throughput environments where ultra-high sensitivity is not the primary concern.
-
For applications demanding utmost sensitivity and selectivity, such as the quantification of trace-level impurities, analysis in complex biological matrices, or for definitive identification , the LC-MS/MS method is the superior choice. While it involves a higher initial investment and operational complexity, its performance in terms of sensitivity and specificity is unparalleled.
Ultimately, a thorough understanding of the analytical problem, including the expected concentration range of the analyte, the complexity of the sample matrix, and the regulatory requirements, will guide the selection of the most fit-for-purpose analytical method. The validation of the chosen method according to ICH guidelines is a non-negotiable step to ensure the generation of high-quality, reliable, and defensible analytical data.
References
A Senior Application Scientist's Guide to Catalyst Performance in 4-Amino-5-methylpyridin-2-ol Synthesis
Introduction: The Significance of 4-Amino-5-methylpyridin-2-ol
This compound is a pivotal intermediate in the pharmaceutical industry, most notably as a key starting material in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist.[][2] Finerenone is utilized to mitigate the progression of chronic kidney disease and reduce cardiovascular risks in patients with type 2 diabetes.[] The efficient and high-purity synthesis of this compound is therefore of paramount importance for the cost-effective production of this life-altering therapeutic.
This guide provides an in-depth comparison of different catalytic systems for the synthesis of this compound, with a focus on providing researchers, scientists, and drug development professionals with actionable data and insights to inform their synthetic strategies.
Synthetic Pathways: An Overview
Several synthetic routes to this compound have been documented.[4] A prevalent and industrially scalable approach involves a two-step process commencing with the catalytic hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide to yield the crucial intermediate, 2-chloro-5-methyl-4-pyridinamine.[5][6][7] This intermediate is subsequently converted to the final product via a nucleophilic substitution reaction with potassium hydroxide.[4][5][6]
The efficiency of the initial hydrogenation step is critically dependent on the choice of catalyst, directly impacting the overall yield and purity of the final product. This guide will focus on benchmarking the performance of various platinum-based catalysts for this key transformation.
Catalyst Performance Benchmarking in the Hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide
The reduction of the nitro group and the N-oxide in 2-chloro-5-methyl-4-nitro-pyridine-1-oxide is a challenging transformation that requires a robust catalytic system. Platinum-based catalysts on an activated carbon support have demonstrated significant efficacy in this reaction. The addition of promoter metals such as molybdenum (Mo) or vanadium (V) has been shown to enhance catalyst activity and selectivity.
Experimental Data Comparison
The following table summarizes the performance of different platinum-based catalysts in the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide to 2-chloro-5-methyl-4-pyridinamine.
| Catalyst Composition | Conversion Rate | Overall Yield of Final Product | Purity of Final Product | Reference |
| 0.8% Pt + 0.6% Mo on Carbon Powder | ~98% | 84% | >99% | [7] |
| 1% Pt + 2% V on Activated Carbon | ~87% | Not explicitly stated for this specific catalyst, but the overall process yield is 84% | >99% | [6][7] |
| 0.5% Pt + 0.3% Mo on Carbon Powder | High | 84% | >99% | [7] |
Analysis of Catalytic Performance:
The data indicates that platinum catalysts promoted with molybdenum demonstrate superior conversion rates compared to the vanadium-promoted catalyst. Specifically, the 0.8% Pt + 0.6% Mo on carbon powder catalyst achieved an impressive conversion of approximately 98%.[7] While the specific yield for each catalytic system in the hydrogenation step is not detailed, the overall process, starting from the nitro-N-oxide, consistently achieves a high yield of 84% and a purity exceeding 99% for the final this compound product when employing these platinum-based catalysts.[6][7]
The choice of catalyst will ultimately depend on a balance of factors including catalytic activity, cost, and availability. The molybdenum-promoted platinum catalysts appear to offer the most efficient route to the key intermediate.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound, based on the two-step process discussed.
Step 1: Catalytic Hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide
This protocol describes the synthesis of the intermediate compound, 2-chloro-5-methyl-4-pyridinamine.
Diagram of the Hydrogenation Workflow:
Caption: Workflow for the catalytic hydrogenation of the starting material.
Methodology:
-
A pressure reactor is charged with 2-chloro-5-methyl-4-nitro-pyridine-1-oxide and a suitable solvent, such as ethanol.[5]
-
The selected platinum-based catalyst (e.g., 0.8% Pt + 0.6% Mo on carbon powder) is added to the mixture.[7]
-
The reactor is sealed and purged with an inert gas before being pressurized with hydrogen.
-
The reaction mixture is heated to the desired temperature and stirred for a specified duration (e.g., 16 hours) to ensure complete conversion.[6]
-
After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate, containing the product 2-chloro-5-methyl-4-pyridinamine, is concentrated under reduced pressure. The crude product can often be used in the next step without further purification.[6]
Step 2: Synthesis of this compound
This protocol details the conversion of 2-chloro-5-methyl-4-pyridinamine to the final product.
Diagram of the Nucleophilic Substitution Workflow:
Caption: Workflow for the synthesis of the final product.
Methodology:
-
An autoclave is charged with 2-chloro-5-methyl-4-pyridinamine, methanol, and potassium hydroxide.[4][6]
-
The autoclave is sealed and heated to approximately 180°C for 16 hours. During this time, the internal pressure will increase to around 12.5 bar.[4][6]
-
After the reaction period, the autoclave is allowed to cool to room temperature.
-
The reaction mixture is neutralized with an aqueous solution of hydrochloric acid.[4]
-
The solvent is removed by distillation under reduced pressure.[4]
-
The crude product is then recrystallized from water to yield the final this compound with high purity.[4]
Alternative Synthetic Approaches
While the platinum-catalyzed hydrogenation route is well-documented and scalable, other methods for the synthesis of this compound exist:
-
Ethylene Glycol-Based Method: This approach involves reacting 2-chloro-4-amino-5-methylpyridine with a precipitating agent in ethylene glycol as a high-boiling solvent.[4][5] This method avoids the use of more volatile solvents, which can simplify product isolation.[4]
-
Ammonolysis of a Hydroxypyridone: A more direct route involves the reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia in the presence of an ammonium bromide salt in an autoclave.[5][8]
Safety Considerations
The synthesis of this compound involves hazardous materials and reaction conditions.
-
Hydrogenation: The use of hydrogen gas under pressure requires a properly rated pressure reactor and adherence to strict safety protocols to mitigate the risk of explosion.
-
Corrosive Reagents: Potassium hydroxide and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]
-
High Pressure and Temperature: The nucleophilic substitution step is performed at high temperature and pressure, necessitating the use of a certified autoclave and careful monitoring of reaction parameters.
-
Product Handling: this compound may be harmful if swallowed or in contact with skin, and can cause eye irritation.[9][10] Appropriate PPE should be worn when handling the final product.
Always consult the Safety Data Sheet (SDS) for all reagents and intermediates before commencing any experimental work.[9]
Conclusion
The synthesis of this compound via the two-step process involving catalytic hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide is a robust and high-yielding method suitable for industrial production. The choice of a platinum-based catalyst, particularly those promoted with molybdenum, is crucial for achieving high conversion rates in the initial hydrogenation step, which in turn leads to an efficient overall synthesis. This guide provides the necessary data and protocols to enable researchers and process chemists to make informed decisions when developing and optimizing the synthesis of this vital pharmaceutical intermediate.
References
- 2. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 4. Buy this compound | 95306-64-2 [smolecule.com]
- 5. This compound | 95306-64-2 | Benchchem [benchchem.com]
- 6. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 7. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 8. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 95306-64-2 [sigmaaldrich.com]
A Comparative Review of the Therapeutic Potential of 4-Amino-5-methylpyridin-2-ol Analogs: A Guide for Drug Discovery Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among the vast landscape of pyridine derivatives, the 4-amino-5-methylpyridin-2-ol core and its analogs represent a class of compounds with significant, yet not fully explored, therapeutic potential. This guide provides a comparative analysis of the therapeutic landscape of these analogs, drawing upon experimental data from structurally related aminopyridine derivatives to inform future drug discovery efforts. While direct comparative studies on a series of this compound analogs are not extensively available in the public domain, this review synthesizes data from closely related aminopyridine scaffolds to elucidate key structure-activity relationships (SAR) and guide the rational design of novel therapeutic agents.
The this compound Scaffold: An Emerging Pharmacophore
This compound is a heterocyclic organic compound that has gained attention primarily as a key intermediate in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist.[2][][4] Finerenone is utilized to mitigate the risk of severe kidney and heart complications.[4] The inherent chemical properties of this compound, such as its significant alkalinity and the presence of reactive amino and hydroxyl groups, make it a versatile building block for creating a diverse library of analogs.[4]
Comparative Therapeutic Potential: Insights from Structurally Related Analogs
To understand the therapeutic potential of this compound analogs, we will examine experimental data from two closely related classes of compounds: 4-aminopyridine analogs and 2-amino-4-methylpyridine analogs. These studies provide valuable insights into how structural modifications on the aminopyridine core influence biological activity.
4-Aminopyridine Analogs as Potassium Channel Blockers
Voltage-gated potassium (K+) channels are crucial for the proper functioning of the nervous system, and their blockade has therapeutic implications in conditions like multiple sclerosis.[5][6] A study by Brugarolas et al. provides a direct comparison of the inhibitory activity of several 4-aminopyridine analogs on Shaker K+ channels.[5][6][7]
Table 1: Comparative Inhibitory Activity of 4-Aminopyridine Analogs on Shaker K+ Channels [5][6][7]
| Compound ID | Structure | Substitution | IC50 (µM) at +40 mV | Fold Potency vs. 4-AP |
| 4-AP | 4-Aminopyridine | None | 350 | 1 |
| 3F4AP | 3-Fluoro-4-aminopyridine | 3-Fluoro | 350 | 1 |
| 3Me4AP | 3-Methyl-4-aminopyridine | 3-Methyl | 50 | ~7x more potent |
| 3MeO4AP | 3-Methoxy-4-aminopyridine | 3-Methoxy | 1000 | ~3x less potent |
| 3CF34AP | 3-Trifluoromethyl-4-aminopyridine | 3-Trifluoromethyl | 1200 | ~3.4x less potent |
| 2CF34AP | 2-Trifluoromethyl-4-aminopyridine | 2-Trifluoromethyl | >20,000 | ~60x less active |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 3-position: The nature of the substituent at the 3-position significantly impacts potency. A small, electron-donating methyl group (3Me4AP) enhances potency by approximately 7-fold compared to the unsubstituted 4-aminopyridine (4-AP).[5][6][7] Conversely, electron-withdrawing groups like methoxy (3MeO4AP) and trifluoromethyl (3CF34AP) at the same position decrease potency.[5][6][7]
-
Substitution at the 2-position: The introduction of a bulky, electron-withdrawing trifluoromethyl group at the 2-position (2CF34AP) leads to a dramatic loss of activity, suggesting steric hindrance or unfavorable electronic interactions at the binding site.[5][6]
These findings suggest that for designing this compound analogs targeting similar ion channels, modifications at the position equivalent to the 3-position of 4-aminopyridine (i.e., the 6-position in the pyridin-2-ol ring) could be a promising strategy to modulate potency.
2-Amino-4-methylpyridine Analogs as Inducible Nitric Oxide Synthase (iNOS) Inhibitors
Inducible nitric oxide synthase (iNOS) is implicated in various inflammatory diseases, making it an attractive therapeutic target.[8][9] A study on 2-amino-4-methylpyridine analogs provides valuable SAR data for iNOS inhibition.[8][9]
Table 2: Comparative Inhibitory Activity of 2-Amino-4-methylpyridine Analogs against NOS Isoforms [8][9]
| Compound ID | R-group at 6-position | iNOS IC50 (nM) | eNOS IC50 (nM) | nNOS IC50 (nM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |
| 9 | -CH(CH₃)CH₂F | 150 | >10,000 | 2,500 | >67 | 17 |
| 18 | -(CH₂)₃F | 32 | 1,000 | 300 | 31 | 9 |
| 20 | -(CH₂)₄F | 200 | >10,000 | 5,000 | >50 | 25 |
Structure-Activity Relationship (SAR) Insights:
-
Alkyl Chain Length at the 6-position: The length of the fluoroalkyl substituent at the 6-position of the 2-amino-4-methylpyridine scaffold influences both potency and selectivity. The analog with a 3-fluoropropyl group (Compound 18 ) exhibits the highest potency against iNOS (IC50 = 32 nM).[8][9]
-
Selectivity: All three analogs show good selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms, which is a critical consideration for minimizing off-target effects.[8][9]
This study highlights the importance of the 6-position for modulating the activity of aminopyridine derivatives. For this compound analogs, exploring various substituents at the analogous 6-position could be a fruitful avenue for developing potent and selective inhibitors of enzymes like iNOS.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay (Example: iNOS)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against nitric oxide synthase isoforms.
Materials:
-
Recombinant human iNOS, eNOS, and nNOS enzymes
-
L-Arginine (substrate)
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin (for eNOS and nNOS)
-
Griess Reagent (for nitrite determination)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT)
Procedure:
-
Prepare a reaction mixture containing the respective NOS enzyme, L-arginine, NADPH, BH4, and (for eNOS/nNOS) calmodulin in the assay buffer.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture. A DMSO control is also included.
-
Initiate the reaction and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the amount of nitrite produced using the Griess Reagent, which forms a colored azo compound that can be quantified spectrophotometrically at ~540 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Electrophysiological Assay for K+ Channel Blockade
This protocol outlines the two-electrode voltage-clamp (TEVC) technique used to measure the blocking effect of compounds on ion channels expressed in Xenopus laevis oocytes.[5][6][7]
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the target K+ channel (e.g., Shaker)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)
-
Test compounds dissolved in ND96 solution
-
Two-electrode voltage-clamp setup
Procedure:
-
Inject the cRNA into the oocytes and incubate for 2-4 days to allow for channel expression.
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Apply a voltage protocol to elicit K+ currents (e.g., depolarizing steps from a holding potential of -80 mV).
-
Record the baseline K+ currents.
-
Perfuse the oocyte with ND96 solution containing the test compound at a specific concentration.
-
Record the K+ currents in the presence of the compound.
-
Wash out the compound with ND96 solution and record the recovery of the current.
-
Calculate the percentage of block for each compound concentration.
-
Determine the IC50 value by fitting the concentration-response data to the Hill equation.
Visualizing the Path Forward: Potential Therapeutic Avenues and Experimental Workflow
The comparative analysis of aminopyridine analogs suggests several promising therapeutic directions for novel this compound derivatives.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Amino-5-methylpyridin-2-ol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Amino-5-methylpyridin-2-ol (CAS No. 95306-64-2). Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The procedures outlined below are synthesized from regulatory standards and chemical safety data, designed for professionals in research and drug development.
Section 1: Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for all safety and disposal decisions. This compound is a solid chemical that presents several health hazards upon exposure.[1][2]
GHS Hazard Classification:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The compound is designated with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[1]
Chemical Incompatibilities: To prevent dangerous reactions, especially within a waste container, this compound must be segregated from the following materials:
Upon thermal decomposition, this compound can release toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][4][5]
Data Summary Table
| Parameter | Description | Source(s) |
| CAS Number | 95306-64-2 | [1][2][6] |
| Physical Form | Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Required PPE | Nitrile gloves, lab coat, chemical safety goggles (OSHA 29 CFR 1910.133 compliant) | [2][3][4][5] |
| Primary Engineering Control | Chemical Fume Hood | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides | [3][4] |
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is non-negotiable. The following engineering controls and PPE are mandatory when handling or preparing this compound for disposal.
-
Engineering Controls : Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[3][4] The laboratory must be equipped with easily accessible eyewash stations and safety showers.[3][4]
-
Personal Protective Equipment :
-
Eye and Face Protection : Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Skin Protection : Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[2][5]
-
Respiratory Protection : If working outside of a fume hood or if dust formation is significant, a NIOSH/MSHA-approved respirator should be used in accordance with the institution's respiratory protection program.[3][7]
-
Section 3: Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Secure the Area : Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE : Before cleanup, put on all required PPE as described in Section 2.
-
Contain and Clean :
-
Label : Clearly label the container with "Hazardous Waste," the chemical name, and a description of the contents (e.g., "Spill Debris").
-
Decontaminate : Clean the spill surface with an appropriate solvent and wash hands thoroughly.
-
Report : Report the spill to your institution's Environmental Health & Safety (EHS) department.
Section 4: Hazardous Waste Accumulation and Storage
The collection of chemical waste in the laboratory is strictly regulated. These areas are often referred to as Satellite Accumulation Areas (SAAs) under the EPA's Resource Conservation and Recovery Act (RCRA).[8][9]
Step-by-Step Accumulation Procedure:
-
Select a Proper Container : Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid. The container must not be a food-grade container like a milk jug.[8]
-
Label the Container : Before adding any waste, label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[9] Your institution's EHS office may require additional information.
-
Transfer Waste : Carefully transfer the waste chemical (unused product, contaminated materials) into the labeled container, minimizing dust generation.
-
Keep Container Closed : The waste container must remain sealed at all times except when you are actively adding waste. This is a common and critical compliance point.[8][9]
-
Segregate Waste : Store the waste container in a designated SAA, ensuring it is physically separated from the incompatible materials listed in Section 1.[9][10]
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
Section 5: Final Disposal Pathway
Researchers and laboratory personnel are responsible for the safe collection and accumulation of hazardous waste, but final disposal must be handled by trained professionals.
The established procedure is as follows:
-
Once the waste container is full or is no longer needed, contact your institution's EHS or Safety Office.
-
Provide them with the necessary information about the waste stream (chemical name, quantity).
-
EHS will schedule a pickup and will transport the waste to a central accumulation area.
-
From there, a licensed hazardous waste disposal contractor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).
This "cradle-to-grave" management system is mandated by the EPA and ensures that the waste is handled safely from generation to final disposal.[8]
Section 6: Regulatory Framework Overview
Two primary federal agencies in the United States govern the handling and disposal of laboratory chemicals:
-
Occupational Safety and Health Administration (OSHA) : OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, requires institutions to develop a Chemical Hygiene Plan (CHP).[11][12] This plan ensures that laboratory workers are informed about chemical hazards and are protected from overexposure through training, proper procedures, and available safety information like Safety Data Sheets (SDS).[11][12]
-
Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[8] RCRA establishes the legal framework for identifying, labeling, storing, and ultimately disposing of chemical waste in an environmentally responsible manner.[8][10]
By following the procedures in this guide, you are actively complying with the core requirements of both OSHA and the EPA, ensuring a safe working environment and responsible environmental stewardship.
References
- 1. This compound | 95306-64-2 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. clearsynth.com [clearsynth.com]
- 7. fishersci.com [fishersci.com]
- 8. pfw.edu [pfw.edu]
- 9. epa.gov [epa.gov]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. osha.gov [osha.gov]
- 12. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
A Researcher's Guide to Handling 4-Amino-5-methylpyridin-2-ol: A Framework for Safety and Control
As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can use them safely and effectively. This guide provides a comprehensive, experience-driven framework for handling 4-Amino-5-methylpyridin-2-ol (CAS No. 95306-64-2), a pyridine derivative used as a key starting material in pharmaceutical synthesis, including for Finerenone.[][2][3] The protocols outlined here are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.
Hazard Assessment: Understanding the Compound
This compound is a solid organic compound that presents several health hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE).[4] The primary risks are associated with irritation and potential toxicity upon contact or inhalation.
A review of available safety data indicates the following hazard profile.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity / Irritation | GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
This table summarizes the primary, immediate hazards associated with this compound. The causality is clear: the compound's chemical nature allows it to irritate mucous membranes, skin, and the respiratory tract upon direct contact.
Core Protective Equipment: Your Primary Defense
The selection of PPE is not a checklist but a risk-mitigation strategy. Based on the hazard profile, the following equipment is mandatory for any procedure involving this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation. Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]
-
Recommended for Splash Risk: When handling solutions or performing vigorous mixing, a full-face shield must be worn in addition to safety goggles.[6][7] This provides a secondary barrier against splashes that could otherwise circumvent goggles.
Skin and Body Protection
Given the compound's classification as a skin irritant and the potential toxicity of related aromatic amines, preventing dermal exposure is critical.[8]
-
Hand Protection: Standard laboratory gloves are insufficient. Chemical-resistant gloves are required.
-
Material Choice: Nitrile or neoprene gloves are recommended for incidental contact. Always consult the glove manufacturer’s permeation data for specific breakthrough times, especially for prolonged handling.
-
Best Practice (Self-Validation): Employ a double-gloving technique. This creates a fail-safe; if the outer glove is compromised, the inner glove provides temporary protection while you retreat from the hazardous area to replace it.
-
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures involving larger quantities (>10g) or a significant risk of dust generation, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[9][10]
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory in any laboratory setting.[6][7]
Respiratory Protection
The H335 hazard statement ("May cause respiratory irritation") indicates that airborne particles of this solid compound pose an inhalation risk.
-
Primary Engineering Control: All handling of this compound powder, including weighing and transfers, must be performed inside a certified chemical fume hood. This is the most effective way to capture airborne particles at the source.
-
Secondary Respiratory Protection: In the rare event that a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved air-purifying respirator with a combination of organic vapor and P100 (particulate) cartridges is required.[6][11] Respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training, as mandated by OSHA.
Operational Workflow for Safe Handling
This protocol provides a step-by-step methodology for safely handling this compound, from preparation to disposal.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Preparation and Pre-Operational Checks:
-
Verify that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.
-
Confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate chemical spill kit.
-
Don all required PPE: sealed safety goggles, a fully buttoned lab coat, and chemical-resistant inner and outer gloves.
-
-
Handling the Compound (Inside Fume Hood):
-
Place an analytical balance and all necessary glassware inside the fume hood.
-
To minimize dust, do not pour the dry powder from a height. Use a spatula to carefully transfer the solid from the reagent bottle to your vessel.
-
If making a solution, add the solvent slowly to the solid to prevent splashing.
-
Once the transfer or reaction setup is complete, securely cap the reagent bottle and any vessels containing the compound.
-
-
Decontamination and Disposal:
-
Wipe down the balance and any surfaces inside the fume hood with a damp cloth or towel to collect any residual dust. The solvent used for cleaning should be compatible with the disposal stream.
-
Dispose of all contaminated materials—including gloves, weigh paper, and cleaning materials—in a designated hazardous waste container. Do not discard in regular trash.[5]
-
Remove PPE in the correct order to prevent self-contamination: first the outer gloves, then the lab coat, followed by the inner gloves and goggles.
-
Wash hands thoroughly with soap and water immediately after the procedure is complete.[8]
-
Emergency Response and Disposal Plan
Immediate First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[5][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]
Disposal Plan: Chemical waste and contaminated disposables must be handled as hazardous waste.
-
Chemical Waste: Collect all waste solutions and excess solid in a clearly labeled, sealed container.
-
Contaminated Materials: Used gloves, weigh boats, and cleaning materials should be placed in a separate, sealed bag or container labeled as hazardous waste.
-
Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[5]
By adhering to this comprehensive safety framework, you establish a reliable and secure environment for your research, ensuring that the valuable work you do with compounds like this compound is not compromised by avoidable risks.
References
- 2. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 3. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 4. clearsynth.com [clearsynth.com]
- 5. fishersci.com [fishersci.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. hsa.ie [hsa.ie]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
